Chenodeoxycholic acid-13C
Beschreibung
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-HFINQHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52886-36-9 | |
| Record name | Cholic acid, 24-C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHOLIC ACID, 24-C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z5T260AYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of ¹³C-Labeled Chenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ¹³C-labeled chenodeoxycholic acid (CDCA), a critical tool for metabolic research and drug development. This document details the chemical synthesis, purification, and in-depth characterization of this stable isotope-labeled bile acid. Furthermore, it elucidates the key signaling pathways through which CDCA exerts its biological effects, providing valuable context for its application in experimental settings.
Synthesis of [24-¹³C]Chenodeoxycholic Acid
The introduction of a ¹³C label into the chenodeoxycholic acid molecule allows for its sensitive and specific tracing in biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The most common approach for introducing a ¹³C label at the C-24 position involves the use of a ¹³C-labeled cyanide salt.
Experimental Protocol: Synthesis of [24-¹³C]Chenodeoxycholic Acid
This protocol is based on established methods for the synthesis of ¹³C-labeled bile acids.[1]
Materials:
-
3α,7α-dihydroxy-24-nor-5β-cholan-23-al
-
Sodium [¹³C]cyanide (Na¹³CN)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Cyanohydrin Formation:
-
Dissolve 3α,7α-dihydroxy-24-nor-5β-cholan-23-al in ethanol.
-
Add a solution of sodium [¹³C]cyanide in water to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Hydrolysis of the Nitrile:
-
Add a solution of potassium hydroxide in ethanol to the reaction mixture.
-
Reflux the mixture for 4-6 hours to hydrolyze the nitrile group to a carboxylic acid.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 2.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform-methanol gradient to yield pure [24-¹³C]chenodeoxycholic acid.
-
Synthesis Workflow
Characterization of [24-¹³C]Chenodeoxycholic Acid
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized ¹³C-labeled CDCA. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Quantitative Data
| Parameter | Method | Result | Reference |
| Purity | Thin-Layer Chromatography (TLC) | Single spot | [1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | >98% | [1] | |
| ¹³C Enrichment | Gas Chromatography-Mass Spectrometry (GC-MS) | Approx. 90% ¹³C atom excess | [1] |
| Molecular Weight | Mass Spectrometry | 393.58 g/mol (for the ¹³C isotopologue) | Calculated |
Experimental Protocols for Characterization
GC-MS is a powerful technique for assessing the purity and determining the isotopic enrichment of ¹³C-labeled CDCA.[1][2] Derivatization is necessary to increase the volatility of the bile acid for GC analysis.[3][4]
Derivatization (Methylation followed by Silylation):
-
Methylation: To the dried sample, add a solution of 2% (v/v) acetyl chloride in methanol (B129727) and incubate at 60°C for 1 hour to form the methyl ester. Evaporate the solvent under a stream of nitrogen.
-
Silylation: To the dried methyl ester, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-800.
The mass spectrum of the derivatized [24-¹³C]CDCA will show a molecular ion peak (M⁺) and characteristic fragment ions. The isotopic enrichment is determined by comparing the intensities of the ion clusters for the labeled and unlabeled compounds.
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[5][6][7][8] The ¹³C NMR spectrum will show a significantly enhanced signal for the labeled C-24 carbon.
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as methanol-d₄ or chloroform-d.
¹³C NMR Chemical Shifts for Unlabeled CDCA (Reference):
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
| C-3 | 71.8 |
| C-7 | 72.1 |
| C-18 | 11.8 |
| C-19 | 23.6 |
| C-21 | 18.3 |
| C-24 | 179.8 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. For [24-¹³C]CDCA, the signal at approximately 179.8 ppm will be a singlet of high intensity.
LC-MS/MS is a highly sensitive and specific method for the analysis of bile acids in biological matrices.[9][10]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), typically in negative ion mode.
-
Precursor Ion: For [24-¹³C]CDCA, the [M-H]⁻ ion will be at m/z 392.3.
-
Collision-Induced Dissociation (CID): Fragmentation of the precursor ion will produce characteristic product ions. Common fragmentations for unconjugated bile acids include neutral losses of water.
Signaling Pathways of Chenodeoxycholic Acid
CDCA is a potent signaling molecule that primarily interacts with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5).[11][12] At high concentrations, it can also induce apoptosis.
Farnesoid X Receptor (FXR) Signaling Pathway
CDCA is a potent endogenous agonist for FXR, a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose homeostasis.[11][13][14]
Upon binding of CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements in the promoter regions of target genes, regulating their transcription. Key downstream effects include the upregulation of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FXR activation also increases the expression of the bile salt export pump (BSEP), promoting bile acid efflux from hepatocytes.
TGR5 Signaling Pathway
CDCA can also activate TGR5, a G protein-coupled receptor located in the cell membrane.[15][16][17]
Activation of TGR5 by CDCA leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][18] Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates downstream target proteins, leading to various cellular responses, including regulation of energy expenditure and inflammation.[15][16][17][18][19]
CDCA-Induced Apoptosis Pathway
At high, supraphysiological concentrations, CDCA can induce apoptosis in various cell types.[20][21] This process involves the activation of caspases, a family of proteases that execute programmed cell death.
High levels of CDCA can induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.[21] Active caspase-9 then cleaves and activates effector caspases, such as caspase-3, which in turn cleave various cellular substrates, ultimately leading to apoptosis.[20][21][22][23][24]
References
- 1. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. shimadzu.com [shimadzu.com]
- 4. Restek - Blog [restek.com]
- 5. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. ^sup 1^H and ^sup 13^C NMR Characterization and Stereochemical Assignments of Bile Acids in Aqueous Media - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. halocolumns.cn [halocolumns.cn]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Bile Acids and the Bile Acid Receptor FXR Agonist on the Respiratory Rhythm in the In Vitro Brainstem Medulla Slice of Neonatal Sprague-Dawley Rats | PLOS One [journals.plos.org]
- 13. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase [pubmed.ncbi.nlm.nih.gov]
- 14. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bile acid-induced apoptosis in hepatocytes is caspase-6-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Deoxycholic acid-induced apoptosis is switched to necrosis by bcl-2 and calphostin C - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 13C-chenodeoxycholic acid
An In-depth Technical Guide to the Physicochemical Properties of 13C-Chenodeoxycholic Acid
Introduction
13C-Chenodeoxycholic acid (¹³C-CDCA) is a stable isotope-labeled form of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol.[1][2][3] As one of the main bile acids in humans, CDCA plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins by forming micelles.[1][2] The incorporation of a ¹³C isotope makes it an invaluable tool in metabolic research, clinical mass spectrometry, and metabolomics.[4][5][6] It serves as a tracer for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), allowing researchers to track the metabolic fate of CDCA in biological systems with high precision.[4][7] This guide provides a comprehensive overview of the core physicochemical properties of ¹³C-CDCA, detailed experimental protocols, and its role in key signaling pathways.
Physicochemical Properties
The fundamental physicochemical characteristics of 13C-chenodeoxycholic acid are summarized below. Data for the unlabeled compound are included where specific data for the ¹³C-labeled version is not available, as the isotopic label induces negligible changes in these properties.
Table 1: Summary of Physicochemical Data for Chenodeoxycholic Acid and its ¹³C Isotope
| Property | Value | Source |
| IUPAC Name | 3α,7α-Dihydroxy-5β-cholan-24-oic acid | [1] |
| Synonyms | CDCA-¹³C, Chenodiol-¹³C | [4][5] |
| Molecular Formula | C₂₃¹³CH₄₀O₄ | [4][8] |
| Molecular Weight | 393.56 g/mol | [4][5][6][9] |
| Unlabeled Mol. Weight | 392.57 g/mol | [10] |
| CAS Number (Labeled) | 52918-92-0 | [4][5][9] |
| CAS Number (Unlabeled) | 474-25-9 | [3][4][5] |
| Appearance | White to off-white crystalline solid | [1][3][4] |
| Melting Point | 165-167 °C | [1][10] |
| pKa | ~5 | [11] |
| LogP (Octanol/Water) | 4.15 | [12] |
| Critical Micellar Conc. | 3.6 mM | [13] |
Solubility
Chenodeoxycholic acid is a hydrophobic molecule.[3][4] It is described as insoluble in water but soluble in organic solvents like alcohol and acetic acid.[1] For experimental use, stock solutions are typically prepared in organic solvents.[3] It is sparingly soluble in aqueous buffers; to maximize solubility, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) and then dilute it with the desired aqueous buffer.[3]
Table 2: Solubility of Chenodeoxycholic Acid in Various Solvents
| Solvent | Approximate Solubility | Source |
| Water (20 °C) | 89.9 mg/L (or 250 µM for undissociated acid) | [12][14] |
| Ethanol | ~20 mg/mL | [3] |
| DMSO | ~20 mg/mL (or ≥13.05 mg/mL) | [3][15] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Spectral Data
Mass Spectrometry (MS)
Due to its defined mass, ¹³C-CDCA is frequently used as an internal standard for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7] The one-dalton mass shift from the natural isotope allows for clear differentiation and accurate quantification in complex biological matrices like plasma, bile, and tissue extracts.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed structural information. The chemical shifts for the carbon atoms in chenodeoxycholic acid have been extensively characterized.
Table 3: ¹³C NMR Chemical Shift Assignments for Chenodeoxycholic Acid (in Methanol-d4)
| Atom ID | Chemical Shift (ppm) | Source |
| C1 | 18.9959 | [17] |
| C2 | 23.9493 | [17] |
| C3 | 12.5427 | [17] |
| C4 | 32.4262 | [17] |
| C5 | 30.8805 | [17] |
| C6 | 29.5845 | [17] |
| C7 | 31.9658 | [17] |
| C8 | 41.6015 | [17] |
| C9 | 27.9939 | [17] |
| C10 | 37.984 | [17] |
| C11 | 22.4042 | [17] |
| C12 | 38.5102 | [17] |
| C13 | 36.0108 | [17] |
| C14 | 36.6686 | [17] |
| C15 | 40.5492 | [17] |
| C16 | 72.1215 | [17] |
| C17 | 56.5506 | [17] |
| C18 | 44.0023 | [17] |
| C19 | 57.3645 | [17] |
| C20 | 71.9308 | [17] |
| C21 | 178.1651 | [17] |
| C22 | 44.4298 | [17] |
| C23 | 35.1804 | [17] |
| C24 | 44.7866 | [17] |
| Note: The specific ¹³C-labeled carbon (often at the C-24 position) will show a distinct signal and coupling pattern. |
Experimental Protocols
Determination of Critical Micellar Concentration (CMC)
The CMC is a fundamental property of surfactants like bile acids, indicating the concentration at which micelles begin to form.[11]
-
Methodology (Surface Tension Method):
-
Prepare a series of aqueous solutions of chenodeoxycholic acid with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the bile acid concentration.
-
The plot will show a sharp break or inflection point. The concentration at this point is the CMC. For CDCA, this value is approximately 3.6 mM.[13]
-
NMR Spectroscopy Analysis
NMR is used to confirm the structure and purity of ¹³C-CDCA and to study its interactions.
-
Methodology (General Protocol):
-
Sample Preparation: Dissolve a precisely weighed amount of ¹³C-CDCA (e.g., 100 mM) in a deuterated solvent such as Methanol-d4 (CD₃OD) or an aqueous buffer prepared with D₂O.[17][18] Transfer the solution to an NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra. For detailed structural assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[17][19]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are typically referenced to an internal standard like TMS.[17]
-
Quantitative Analysis by LC-MS/MS
This protocol outlines the use of ¹³C-CDCA as an internal standard for quantifying CDCA levels in biological samples.
-
Methodology (Stable-Isotope Dilution):
-
Sample Preparation: To a known volume of the biological sample (e.g., 50 µL of plasma), add a known amount of the ¹³C-CDCA internal standard solution.[20]
-
Protein Precipitation: Add a sufficient volume of a cold organic solvent, such as acetonitrile (B52724) (e.g., 800 µL), to precipitate proteins. Vortex the mixture and centrifuge to pellet the precipitate.[20]
-
Extraction & Reconstitution: Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase, such as a methanol/water mixture.[20]
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable column (e.g., C18) for chromatographic separation.[21] Set the mass spectrometer to operate in negative ion mode and monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled CDCA and the ¹³C-CDCA internal standard using Multiple Reaction Monitoring (MRM).[21]
-
Quantification: Construct a calibration curve using known concentrations of unlabeled CDCA and a fixed concentration of ¹³C-CDCA. The concentration of CDCA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Biological Activity & Signaling Pathways
Chenodeoxycholic acid is not merely a digestive aid; it is a potent signaling molecule that regulates gene expression and metabolic pathways, primarily through the activation of nuclear and G protein-coupled receptors.[2][4]
Farnesoid X Receptor (FXR) Activation
CDCA is the most potent endogenous agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[1][3]
TGR5 Signaling Pathway
CDCA can also activate TGR5 (also known as G protein-coupled bile acid receptor 1), a membrane receptor that mediates bile acid signaling, often leading to increased intracellular cyclic AMP (cAMP) and subsequent downstream effects.[7][22]
LC-MS/MS Experimental Workflow
The workflow for using ¹³C-CDCA in a quantitative assay involves several distinct steps from sample collection to data analysis.
References
- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. metabolon.com [metabolon.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chenodeoxycholic acid (24-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-2709-0.1 [isotope.com]
- 6. Chenodeoxycholic acid (24-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chenodeoxycholic acid-13C|CAS 52918-92-0|DC Chemicals [dcchemicals.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 鹅去氧胆酸 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Physical-chemical properties of chenodeoxycholic acid and ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmse001132 Chenodeoxycholic Acid at BMRB [bmrb.io]
- 18. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 20. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 21. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Bile Acid Research: Early Studies Utilizing ¹³C-Labeled Bile Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of stable isotope labeling, particularly with carbon-13 (¹³C), revolutionized the study of bile acid metabolism. Moving away from radioactive tracers, ¹³C-labeled bile acids offered a safe and powerful tool for in vivo investigations in humans. This technical guide delves into the foundational, pre-2000 studies that pioneered the use of ¹³C-labeled bile acids, providing a comprehensive overview of the experimental protocols, quantitative data, and the metabolic pathways that were elucidated.
Quantitative Insights into Bile Acid Dynamics
Early studies using ¹³C-labeled bile acids provided the first quantitative glimpse into the kinetics of these crucial molecules in healthy individuals. By employing isotope dilution techniques coupled with gas chromatography-mass spectrometry (GC-MS), researchers were able to determine key parameters such as pool size and fractional turnover rates. These studies laid the groundwork for understanding how bile acid metabolism is altered in various disease states.
Below is a summary of quantitative data from seminal studies in healthy volunteers.
| Bile Acid | Labeled Compound Used | Pool Size (μmol/kg) | Fractional Turnover Rate (d⁻¹) | Synthesis/Input Rate (μmol/kg/day) | Study Population | Reference |
| Cholic Acid (CA) | [24-¹³C]Cholic Acid | 31.8 ± 16.0 | 0.48 ± 0.22 | - | 5 Healthy Volunteers | [1] |
| Chenodeoxycholic Acid (CDCA) | [24-¹³C]Chenodeoxycholic Acid | 32.6 ± 9.9 | 0.24 ± 0.13 | - | 5 Healthy Volunteers | [1] |
| Deoxycholic Acid (DCA) | [24-¹³C]Deoxycholic Acid | 20.4 ± 4.5 | - | 7.0 ± 2.4 | 5 Patients with Colonic Adenomas | [2] |
Foundational Experimental Protocols
The success of these early investigations hinged on meticulous experimental design. The following sections detail the core methodologies for the synthesis of ¹³C-labeled bile acids, in vivo kinetic studies, and the innovative ¹³C-glycocholic acid breath test.
Synthesis of [24-¹³C]-Labeled Bile Acids
The ability to chemically synthesize bile acids with a ¹³C label at a specific position was a critical first step. An improved method for synthesizing 24-¹³C-labeled bile acids was described in the late 1970s, offering higher yields and purer products.
Experimental Protocol:
-
Protection of Hydroxyl Groups: The hydroxyl groups of the starting bile acid (e.g., cholic acid, chenodeoxycholic acid) were protected by formylation.
-
Side Chain Degradation: The formylated bile acid was then subjected to a modified lead tetraacetate procedure to cleave the side chain, yielding a 23-chloronorcholane derivative.
-
Introduction of the ¹³C Label: The 23-chloronorcholane was reacted with sodium [¹³C]cyanide in dimethylformamide to introduce the ¹³C-labeled nitrile group at the C-24 position.
-
Hydrolysis and Deprotection: The nitrile was then hydrolyzed to a carboxylic acid, and the formyl protecting groups were removed to yield the final [24-¹³C]-labeled bile acid.
-
Purification and Characterization: The final product was purified using techniques such as thin-layer chromatography. The purity and the extent of ¹³C-labeling (typically around 90% atom excess) were confirmed by gas chromatography-mass spectrometry and infrared spectroscopy.[3]
In Vivo Bile Acid Kinetic Studies
The primary application of ¹³C-labeled bile acids in these early studies was to trace their metabolic fate in vivo. The isotope dilution method, previously performed with radioactive isotopes, was adapted for stable isotopes.
Experimental Protocol:
-
Subject Preparation: Healthy volunteers or patients were typically asked to fast overnight prior to the study.
-
Administration of Labeled Bile Acid: A precisely weighed amount (e.g., 20-50 mg) of the ¹³C-labeled bile acid (e.g., [24-¹³C]cholic acid, [24-¹³C]chenodeoxycholic acid) was administered orally in a gelatin capsule.[1]
-
Sample Collection: Blood samples were collected at multiple time points over several days (e.g., daily for 4-5 days) to track the decay of the ¹³C-label in the serum bile acid pool.[4] In some earlier studies, duodenal bile was collected via intubation.[4][5]
-
Sample Preparation for Analysis:
-
Serum samples were treated to deconjugate the bile acids.
-
Bile acids were then extracted from the serum.
-
The extracted bile acids were derivatized (e.g., methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups) to make them volatile for GC-MS analysis.[6]
-
-
GC-MS Analysis: The prepared samples were analyzed by capillary gas chromatography-mass spectrometry. The instrument was operated in the selected ion monitoring (SIM) mode to measure the isotope ratio of the ¹³C-labeled bile acid to its unlabeled counterpart.[1]
-
Kinetic Parameter Calculation: The fractional turnover rate was calculated from the slope of the decay curve of the ¹³C-label enrichment over time. The pool size was determined by extrapolating the decay curve to time zero and dividing the administered dose of the labeled bile acid by the initial enrichment.
The ¹³C-Glycocholic Acid Breath Test
This innovative, non-invasive test was developed to detect small intestinal bacterial overgrowth (SIBO) and ileal dysfunction. The principle relies on the cleavage of the amide bond in ¹³C-glycocholic acid by bacterial enzymes, releasing ¹³C-glycine which is then metabolized to ¹³CO₂, and exhaled in the breath.[7]
Experimental Protocol:
-
Subject Preparation: Patients fasted overnight before the test.
-
Baseline Breath Sample: A baseline breath sample was collected to determine the natural abundance of ¹³CO₂.
-
Administration of ¹³C-Glycocholic Acid: A dose of ¹³C-glycocholic acid (e.g., with the ¹³C label on the glycine (B1666218) moiety) was administered orally.
-
Serial Breath Sample Collection: Breath samples were collected at regular intervals (e.g., every 30-60 minutes) for several hours.
-
¹³CO₂ Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples was measured using an isotope ratio mass spectrometer.
-
Interpretation of Results: An early and significant rise in exhaled ¹³CO₂ indicated the presence of bacterial overgrowth in the small intestine, where the labeled glycocholic acid was prematurely deconjugated. A later peak could indicate ileal malabsorption, leading to the passage of the bile acid into the colon where it is metabolized by colonic bacteria.
Visualizing the Metabolic Landscape
To better understand the context of these early studies, it is essential to visualize the key metabolic pathways and experimental workflows.
Caption: Bile Acid Synthesis and Enterohepatic Circulation.
Caption: Workflow for an In Vivo Bile Acid Kinetic Study.
Caption: Workflow for the ¹³C-Glycocholic Acid Breath Test.
Conclusion
The early studies utilizing ¹³C-labeled bile acids marked a significant turning point in gastroenterological and hepatological research. By providing a safe and effective means to probe the intricate dynamics of bile acid metabolism in vivo, these pioneering investigations laid the essential groundwork for our current understanding. The experimental protocols and quantitative data generated during this era not only advanced basic scientific knowledge but also paved the way for the development of diagnostic tools that remain relevant today. This technical guide serves as a testament to the ingenuity of these early researchers and as a valuable resource for contemporary scientists and drug development professionals building upon this foundational work.
References
- 1. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of deoxycholic acid pool size and input rate using [24-13C]deoxycholic acid and serum sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developments in bile acid kinetic measurements using (13)C and (2)H: 10(5) times improved sensitivity during the last 40 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. bvssan.incap.int [bvssan.incap.int]
The Use of 13C-Chenodeoxycholic Acid as a Primary Bile Acid Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled tracers have become an invaluable tool in the study of in vivo metabolic pathways, offering a safe and non-radioactive method for kinetic studies in humans.[1][2][3] Among these, 13C-labeled chenodeoxycholic acid (13C-CDCA) has emerged as a key tracer for investigating primary bile acid metabolism. This technical guide provides a comprehensive overview of the use of 13C-CDCA as a tracer, detailing experimental protocols, summarizing quantitative data, and illustrating the key signaling pathways involved.
Chenodeoxycholic acid (CDCA) is one of the two primary bile acids synthesized from cholesterol in the human liver.[2][4][5] It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Beyond its digestive functions, CDCA acts as a signaling molecule, activating nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors such as the Takeda G-protein coupled receptor 5 (TGR5), which regulate lipid, glucose, and energy metabolism.[4][5][6] The use of 13C-CDCA allows for the precise measurement of its pool size, synthesis rate, and turnover, providing critical insights into both normal physiology and pathological conditions like cholestasis, cholelithiasis, and metabolic diseases.[1][7][8]
Quantitative Data on Bile Acid Kinetics using 13C-CDCA
The administration of 13C-CDCA enables the quantification of key kinetic parameters of bile acid metabolism. These studies typically involve the oral administration of a known amount of the tracer followed by the collection of serum or bile samples over several days. The enrichment of the 13C label is then measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9][10]
Table 1: Chenodeoxycholic Acid (CDCA) Kinetics in Healthy Subjects
| Parameter | Value (mean ± SD) | Method | Reference |
| Pool Size | 0.64 ± 0.1 g | 13C-CDCA, Serum Analysis | [10] |
| 32.6 ± 9.9 µmol/kg | 13C-CDCA, Serum Analysis | [11] | |
| Fractional Turnover Rate (FTR) | 0.17 ± 0.03 d-1 | 13C-CDCA, Serum Analysis | [10] |
| 0.24 ± 0.13 d-1 | 13C-CDCA, Serum Analysis | [11] | |
| Synthesis Rate | 0.12 ± 0.03 g/d | 13C-CDCA, Serum Analysis | [10] |
Table 2: Comparative Kinetics of Cholic Acid (CA) Measured Simultaneously with 13C-Tracers
| Parameter | Value (mean ± SD) | Method | Reference |
| Cholic Acid (CA) | |||
| Pool Size | 0.84 ± 0.29 g | 13C-CA, Serum Analysis | [10] |
| 31.8 ± 16.0 µmol/kg | 13C-CA, Serum Analysis | [11] | |
| Fractional Turnover Rate (FTR) | 0.28 ± 0.05 d-1 | 13C-CA, Serum Analysis | [10] |
| 0.48 ± 0.22 d-1 | 13C-CA, Serum Analysis | [11] | |
| Synthesis Rate | 0.24 ± 0.10 g/d | 13C-CA, Serum Analysis | [10] |
Experimental Protocols
Synthesis and Preparation of 13C-CDCA Tracer
The most commonly used stable isotope-labeled form of CDCA is [24-13C]chenodeoxycholic acid.[1][12] The synthesis involves the use of sodium [13C]cyanide to introduce the label at the C-24 position of the steroid side chain.[12] The purity of the synthesized 13C-CDCA is confirmed using techniques such as thin-layer chromatography and gas chromatography-mass spectrometry.[12] The isotopic enrichment, typically around 90% or higher, is also verified.[9][12]
In Vivo Administration and Sample Collection
A standardized protocol for in vivo studies using 13C-CDCA involves the following steps:
-
Subject Preparation: Subjects are typically fasted overnight prior to the administration of the tracer.
-
Tracer Administration: A precisely weighed amount of 13C-CDCA (e.g., 50 mg) is administered orally.[10] For some studies, a dual-isotope approach may be used, co-administering another labeled bile acid such as [24-13C]cholic acid.[10]
-
Sample Collection: Blood samples are collected at predetermined time points over several days following tracer administration.[1] For more direct measurements, bile samples can be collected via duodenal intubation.[10]
Sample Preparation and Analysis
The quantification of 13C-CDCA enrichment in biological samples requires meticulous sample preparation and sensitive analytical techniques.
-
Bile Acid Extraction: Bile acids are extracted from serum or bile using solid-phase extraction with C18 cartridges.[10]
-
Hydrolysis and Derivatization: The extracted bile acids are subjected to solvolysis and enzymatic hydrolysis to cleave the conjugated amino acids.[10] For GC-MS analysis, the bile acids are then derivatized, for example, by methylation followed by trimethylsilyl (B98337) (TMS) ether derivatization.[10]
-
Mass Spectrometry Analysis: The isotopic enrichment of 13C-CDCA is determined by capillary gas-liquid chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][13] These techniques allow for the specific and sensitive detection of the labeled and unlabeled forms of CDCA.
Signaling Pathways of Chenodeoxycholic Acid
CDCA exerts its regulatory effects on metabolism primarily through the activation of the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[4][5][6]
FXR Signaling Pathway
FXR is a nuclear receptor highly expressed in the liver and intestine.[4][5] Activation of FXR by CDCA in the intestine induces the expression of Fibroblast Growth Factor 19 (FGF19), which then travels to the liver.[4] In hepatocytes, FGF19 binds to its receptor complex (FGFR4/β-Klotho) and activates a signaling cascade (e.g., ERK1/2 pathway) that represses the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[4][5] This negative feedback loop is crucial for maintaining bile acid homeostasis.
TGR5 Signaling Pathway
TGR5 is a G-protein coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells.[4][5] When activated by bile acids like CDCA, TGR5 stimulates the production of cyclic AMP (cAMP), which in turn promotes the secretion of glucagon-like peptide-1 (GLP-1).[4][5] GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion from pancreatic β-cells and improves insulin sensitivity, thereby playing a key role in glucose homeostasis.[4]
Applications in Research and Drug Development
The use of 13C-CDCA as a tracer has significant applications in both basic research and clinical drug development.
-
Understanding Disease Pathophysiology: By quantifying changes in bile acid kinetics, researchers can gain insights into the mechanisms of various liver and metabolic diseases. For instance, altered CDCA metabolism has been observed in conditions such as non-alcoholic fatty liver disease (NAFLD) and cholestasis.[1]
-
Pharmacodynamic Assessments: In drug development, 13C-CDCA can be used to assess the pharmacodynamic effects of new therapeutic agents that target bile acid metabolism or signaling pathways. For example, the effect of FXR agonists on bile acid synthesis can be directly measured.
-
Non-invasive Liver Function Testing: While not a direct application of 13C-CDCA, the principles of using 13C-labeled substrates are employed in breath tests to assess liver function.[14][15][16][17][18] These tests measure the exhalation of 13CO2 following the administration of a 13C-labeled compound that is metabolized by the liver, providing a dynamic assessment of hepatic metabolic capacity.[14][17][18]
Conclusion
13C-Chenodeoxycholic acid is a powerful and safe tracer for the in vivo investigation of primary bile acid metabolism. The detailed experimental protocols and sensitive analytical methods described in this guide allow for the accurate determination of key kinetic parameters, providing valuable information for researchers, scientists, and drug development professionals. A thorough understanding of CDCA's role as a signaling molecule, mediated by FXR and TGR5, further enhances the utility of 13C-CDCA tracer studies in elucidating the complex regulation of metabolic homeostasis and in the development of novel therapeutics for a range of diseases.
References
- 1. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo | MDPI [mdpi.com]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Oral Chenodeoxycholic Acid on Bile Acid Kinetics and Biliary Lipid Composition in Women with Cholelithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of oral chenodeoxycholic acid on bile acid kinetics and biliary lipid composition in women with cholelithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of serum bile acids by isotope dilution with 13C-labelled homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steady-state kinetics of serum bile acids in healthy human subjects: single and dual isotope techniques using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanpancreaticclub.org [europeanpancreaticclub.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Navigating the Labyrinth of Isotopes: A Technical Guide to Natural Abundance Correction in Chenodeoxycholic Acid-13C Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using 13C-labeled compounds has become an indispensable tool in metabolic research, offering a dynamic window into the intricate network of biochemical pathways. Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, plays a pivotal role in lipid digestion, cholesterol homeostasis, and signaling pathways mediated by the farnesoid X receptor (FXR).[1] Studies employing 13C-labeled CDCA ([13C]CDCA) are crucial for elucidating its synthesis, metabolism, and downstream effects in various physiological and pathological states.
This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and data analysis workflow for natural abundance correction in [13C]CDCA studies. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to ensure the accuracy and reliability of their stable isotope tracing experiments.
The Principle of Natural Abundance Correction
The core of natural abundance correction lies in mathematically deconvoluting the measured mass isotopomer distribution (MID) of a metabolite into the component originating from the 13C tracer and the component arising from naturally present heavy isotopes.[4] An MID represents the fractional abundance of all possible mass isotopologues of a molecule (e.g., M+0, M+1, M+2, etc.), where each isotopologue differs in the number of heavy isotopes it contains.[3]
The most widely accepted method for this correction is the matrix-based approach.[3] This method utilizes a correction matrix that is constructed based on the elemental composition of the metabolite and the known natural abundance of all its constituent isotopes (not just carbon, but also hydrogen, oxygen, nitrogen, etc.).[4]
The fundamental equation for this correction is:
Mcorrected = C-1 * Mmeasured
Where:
-
Mcorrected is the vector of the corrected fractional abundances of the mass isotopologues.
-
C-1 is the inverse of the correction matrix.
-
Mmeasured is the vector of the measured fractional abundances of the mass isotopologues.
Several software packages and tools are available to perform these calculations, including IsoCorrectoR, AccuCor, Corna, and IsoCor.[3]
Experimental Workflow for a [13C]CDCA Tracer Study
A typical workflow for a [13C]CDCA stable isotope tracing study involves several key stages, from sample collection to data analysis. The following diagram illustrates the logical flow of this process.
Caption: A logical workflow for a typical [13C]CDCA stable isotope tracer study.
Detailed Experimental Protocols
Sample Preparation and Extraction of Bile Acids
This protocol is adapted for the extraction of bile acids from human stool, a common matrix for studying CDCA metabolism.
Materials:
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
-
Internal standard solution (e.g., D5-chenodeoxycholic acid)[1]
Procedure:
-
Weigh 0.200-0.250 g of a stool sample into a tube.[1]
-
Add the internal standard solution.[1]
-
Add pyridine and hydrochloric acid.[1]
-
Cap the tube and heat at 100°C for 10 minutes with occasional shaking.[1]
-
Cool the tube to room temperature.[1]
-
Add diethyl ether and anhydrous sodium sulfate to the tube.[1]
-
Vortex and centrifuge to separate the layers.
-
Transfer the ether layer (supernatant) to a new tube for derivatization.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Due to their low volatility, bile acids require derivatization prior to GC-MS analysis. A common method is a two-step process involving methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups.[4]
Materials:
-
Methanol
-
Benzene
-
TMS diazomethane (B1218177) solution
-
Pyridine
-
N-trimethylsilylimidazole (TMSI)
-
Trimethylchlorosilane (TMCS)
Procedure:
-
Methylation:
-
Trimethylsilylation:
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with a 5973 MSD).[5]
GC Conditions (example):
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 μm film thickness)[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Inlet Temperature: 270°C[5]
-
Oven Temperature Program: Isothermal at 280°C[5]
-
Injection Volume: 2 µL with a split ratio of 10:1[5]
MS Conditions (example):
-
Ion Source Temperature: 250°C[5]
-
Quadrupole Temperature: 200°C[5]
-
Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the analytical goal. For quantitative analysis of known bile acids, SIM mode is often preferred for its higher sensitivity.[5]
Data Presentation: Mass Isotopomer Distributions
Accurate natural abundance correction is best illustrated by comparing the measured and corrected MIDs. While specific quantitative data for [13C]CDCA was not available in the public literature at the time of this guide's compilation, the following tables provide a hypothetical but realistic representation of what such data would look like for an unlabeled (natural abundance) sample and a [13C]CDCA-enriched sample.
Table 1: Hypothetical Mass Isotopomer Distribution of Derivatized Chenodeoxycholic Acid (Unlabeled Control)
| Mass Isotopologue | Measured Fractional Abundance (%) | Corrected Fractional Abundance (%) |
| M+0 | 75.0 | ~100 |
| M+1 | 20.0 | ~0 |
| M+2 | 4.5 | ~0 |
| M+3 | 0.5 | ~0 |
Note: After correct natural abundance correction of an unlabeled sample, the fractional abundance of the M+0 isotopologue should be close to 100%, and all other isotopologues should be near zero.
Table 2: Hypothetical Mass Isotopomer Distribution of Derivatized Chenodeoxycholic Acid ([13C]-Enriched Sample)
| Mass Isotopologue | Measured Fractional Abundance (%) | Corrected Fractional Abundance (%) |
| M+0 | 40.0 | 50.0 |
| M+1 | 35.0 | 40.0 |
| M+2 | 18.0 | 8.0 |
| M+3 | 5.0 | 1.5 |
| M+4 | 2.0 | 0.5 |
Note: The corrected fractional abundances represent the true incorporation of the 13C tracer, which can then be used for kinetic modeling and metabolic flux analysis.
Chenodeoxycholic Acid Metabolic Pathways
CDCA is synthesized from cholesterol in the liver through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. In the gut, CDCA is further metabolized by the microbiota into secondary bile acids.
Caption: Overview of the synthesis and metabolism of chenodeoxycholic acid.
Conclusion
The correction for natural 13C abundance is a non-negotiable step in stable isotope tracing studies involving [13C]CDCA. By diligently applying the principles and methodologies outlined in this guide, researchers can significantly enhance the accuracy and reliability of their data. This, in turn, will lead to a more precise understanding of the multifaceted roles of CDCA in health and disease, ultimately aiding in the development of novel therapeutic strategies. The provided protocols and workflow diagrams serve as a practical roadmap for scientists embarking on or refining their use of [13C]CDCA as a metabolic tracer.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of bile acids in human plasma by liquid chromatography-electrospray tandem mass spectrometry: a simple and rapid one-step method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. shimadzu.com [shimadzu.com]
- 5. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
An In-depth Technical Guide to the Biochemical Pathways Involving 13C-Chenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical pathways, metabolic fate, and signaling roles of chenodeoxycholic acid (CDCA), with a particular focus on the application of its 13C-labeled variant as a tracer in research and clinical settings.
Introduction to Chenodeoxycholic Acid (CDCA)
Chenodeoxycholic acid is one of the two primary bile acids synthesized in the human liver from cholesterol, the other being cholic acid.[1][2][3][4] It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins by acting as a surfactant, forming micelles that emulsify lipids in the intestine.[1][5] Beyond its digestive functions, CDCA is a potent signaling molecule that modulates various metabolic pathways, primarily through the activation of the farnesoid X receptor (FXR).[5][6][7][8] The use of 13C-labeled CDCA ([24-13C]chenodeoxycholic acid) has become an invaluable tool for studying its metabolism and kinetics in vivo without the need for radioactive tracers.[9][10][11]
Biosynthesis of Chenodeoxycholic Acid
The synthesis of CDCA from cholesterol in the liver occurs via two main pathways: the classic (or neutral) pathway and the acidic (or alternative) pathway.[2][3][12]
-
The Classic (Neutral) Pathway : This is the major pathway for bile acid synthesis under normal physiological conditions.[12] It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway.[2][12] The absence of sterol 12α-hydroxylase (CYP8B1) activity directs the pathway towards the synthesis of CDCA.[2]
-
The Acidic (Alternative) Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2][12] The resulting oxysterols are then further hydroxylated by oxysterol 7α-hydroxylase (CYP7B1) to form precursors for CDCA.[12][13]
The initial steps in the degradation of the cholesterol side chain for CDCA biosynthesis are mediated by mitochondria and involve the formation of the 25R-diastereoisomer of 5β-cholestane-3α, 7α,26-triol.[14] The final step in both pathways involves the conversion of 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA) into chenodeoxycholic acid, a process in which peroxisomes are of importance.[15]
Figure 1: The classic and acidic pathways of chenodeoxycholic acid synthesis from cholesterol.
Metabolism and Enterohepatic Circulation of CDCA
Once synthesized in the liver, CDCA undergoes several metabolic transformations, primarily conjugation and subsequent modification by the gut microbiota.
In the liver, CDCA is conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form glycochenodeoxycholate (GCDCA) and taurochenodeoxycholate (TCDCA), respectively.[5][16] This conjugation process lowers the pKa of the bile acid, making it more water-soluble and ionized at the pH of the small intestine, which prevents its passive reabsorption and keeps it within the gastrointestinal tract until it reaches the ileum.[5]
After being secreted into the bile and entering the small intestine, the majority of conjugated CDCA is reabsorbed in the terminal ileum and returns to the liver via the portal circulation. This process is known as enterohepatic circulation.[5] A portion of CDCA that is not reabsorbed enters the colon, where it is metabolized by the gut microbiota.[1][5] The primary transformations by gut bacteria include:
-
Deconjugation : Bile salt hydrolases (BSH) from bacteria such as Clostridium, Enterococcus, Bifidobacterium, and Lactobacillus remove the glycine or taurine group.[17]
-
7α-dehydroxylation : This process converts CDCA into the secondary bile acid, lithocholic acid (LCA).[2][5]
-
Epimerization : CDCA can also be converted to its epimer, ursodeoxycholic acid (UDCA).[5]
These secondary bile acids can be reabsorbed and return to the liver, where they can be further metabolized.[1]
Figure 2: The enterohepatic circulation and gut microbial metabolism of chenodeoxycholic acid.
CDCA as a Signaling Molecule: The Farnesoid X Receptor (FXR)
CDCA is the most potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[5][7] The binding of CDCA to FXR initiates a cascade of transcriptional regulation that affects bile acid, lipid, and glucose homeostasis.[8]
Activation of FXR by CDCA in the liver and intestine leads to the feedback inhibition of bile acid synthesis. This occurs through two main mechanisms:
-
Induction of Small Heterodimer Partner (SHP) : In the liver, FXR activation induces the expression of SHP, which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in the classic pathway of bile acid synthesis.[8][12]
-
Induction of Fibroblast Growth Factor 19 (FGF19) : In the intestine, FXR activation leads to the synthesis and secretion of FGF19. FGF19 travels to the liver and binds to its receptor, FGFR4, which also results in the repression of CYP7A1 expression.[8][18]
Beyond regulating its own synthesis, the CDCA-FXR signaling axis influences:
-
Lipid Metabolism : FXR activation can affect triglyceride and cholesterol levels.[7]
-
Glucose Homeostasis : FXR plays a role in regulating glucose metabolism.[7][8][13]
-
Inflammation : CDCA can have anti-inflammatory effects, partly through FXR and also through the G-protein coupled receptor TGR5.[17][19]
Figure 3: The role of chenodeoxycholic acid in activating the FXR signaling pathway.
Quantitative Data from 13C-CDCA Tracer Studies
The use of orally administered [24-13C]chenodeoxycholic acid allows for the simultaneous determination of bile acid pool sizes and fractional turnover rates through the analysis of blood samples, providing data that is in excellent agreement with that obtained from more invasive methods using radioactive tracers in bile.[11]
| Parameter | Value (mean ± SD) | Units | Reference |
| CDCA Pool Size | 32.6 ± 9.9 | µmol/kg | [11] |
| CDCA Fractional Turnover Rate (FTR) | 0.24 ± 0.13 | d⁻¹ | [11] |
| Cholic Acid (CA) Pool Size | 31.8 ± 16.0 | µmol/kg | [11] |
| Cholic Acid (CA) FTR | 0.48 ± 0.22 | d⁻¹ | [11] |
Experimental Protocols Using 13C-CDCA
While detailed, step-by-step synthesis protocols for 13C-CDCA are proprietary to specialized chemical suppliers, the general methodology for its use in metabolic studies has been established.
Figure 4: General experimental workflow for in vivo studies using 13C-CDCA.
-
Serum Sample Preparation :
-
Fecal Sample Preparation :
-
Fecal samples are dried, weighed, and homogenized.
-
Bile acids are extracted using an appropriate solvent system.
-
-
Analytical Methodologies :
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a common method for the analysis of bile acids. Samples are typically derivatized to increase their volatility before injection into the GC system. The mass spectrometer is used to determine the 13C/12C isotope ratio.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is also widely used for the quantification of bile acids in biological matrices.[20] It often requires less sample preparation than GC-MS. The analysis is typically performed in negative ion mode, and multiple reaction monitoring (MRM) is used for quantification.[20]
-
Therapeutic Applications and Future Directions
CDCA itself is used therapeutically for the treatment of gallstones and for the rare genetic disorder cerebrotendinous xanthomatosis.[5] Its derivatives and other FXR agonists are being actively investigated for the treatment of a range of metabolic diseases, including nonalcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC).[21] The use of 13C-CDCA in these studies is crucial for understanding the pharmacokinetics and metabolic effects of these drugs.
Conclusion
13C-labeled chenodeoxycholic acid is a powerful tool for elucidating the complex biochemical pathways, metabolism, and signaling functions of this important primary bile acid. Its use in tracer studies provides valuable quantitative data on bile acid kinetics, which is essential for understanding the pathophysiology of various metabolic diseases and for the development of novel therapeutics targeting the FXR signaling pathway. As research in this area continues, the application of stable isotope tracers like 13C-CDCA will undoubtedly play a central role in advancing our knowledge and improving human health.
References
- 1. metabolon.com [metabolon.com]
- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids Synthesis [flipper.diff.org]
- 4. mdpi.com [mdpi.com]
- 5. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 6. Bile acid metabolomics identifies chenodeoxycholic acid as a therapeutic agent for pancreatic necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of Chenodeoxycholic Acid in Man: STEREOSPECIFIC SIDE-CHAIN HYDROXYLATIONS OF 5β-CHOLESTANE-3α, 7α-DIOL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Conjugation of chenodeoxycholic acid and cholic acid during passage through liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of the gut microbiota on endometriosis: Potential role of chenodeoxycholic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Chenodeoxycholic Acid on the Rat Intestinal Microbiota Structure and Gut Functions [hnxb.org.cn]
- 20. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medicapharma.com [medicapharma.com]
The Role of Chenodeoxycholic Acid-13C in Farnesoid X Receptor (FXR) Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation by the primary bile acid chenodeoxycholic acid (CDCA) initiates a cascade of transcriptional events that modulate key metabolic pathways. This technical guide provides a comprehensive overview of the role of CDCA, and its isotopically labeled form, chenodeoxycholic acid-13C (CDCA-13C), in the activation of FXR. We delve into the molecular mechanisms of FXR activation, present quantitative data on the CDCA-FXR interaction, and provide detailed experimental protocols for studying this process. The specific application of CDCA-13C as a tool for metabolic tracing in the context of FXR-mediated pathways is also elucidated.
Introduction to Farnesoid X Receptor (FXR) and Chenodeoxycholic Acid (CDCA)
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues central to metabolism, such as the liver, intestine, kidneys, and adrenal glands.[2] FXR plays a pivotal role as an endogenous sensor for bile acids. Upon binding to its ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver and is recognized as the most potent natural endogenous ligand for FXR.[2] The activation of FXR by CDCA is a key mechanism in the negative feedback regulation of bile acid synthesis, primarily through the transcriptional regulation of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[3]
The Role of this compound (CDCA-13C)
While the biological activity of this compound (CDCA-13C) in activating FXR is identical to its unlabeled counterpart, its utility in research is distinct and significant. The incorporation of the stable, non-radioactive isotope, carbon-13, allows for the use of CDCA-13C as a tracer in metabolic studies.[4]
The primary application of CDCA-13C is in metabolic tracing studies, often coupled with analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5] These studies enable researchers to follow the metabolic fate of orally administered or cellularly introduced CDCA. This includes tracking its absorption, distribution, conjugation (e.g., with glycine (B1666218) or taurine), and excretion.[4] By tracing the pathways of this primary FXR agonist, researchers can gain insights into bile acid metabolism and its dysregulation in various disease states, such as cholestasis.[4]
Quantitative Data on CDCA-Mediated FXR Activation
The potency of CDCA in activating FXR is typically quantified by its half-maximal effective concentration (EC50). This value can vary depending on the cell type and the specific assay used. Below is a summary of reported EC50 values for CDCA in activating FXR.
| Assay Type | Cell Line | EC50 (µM) | Reference |
| Luciferase Reporter Assay | - | 50 | [2] |
| Luciferase Reporter Assay | - | 17 | [3] |
| Luciferase Reporter Assay | HepG2 | 10 - 30 | [1] |
| TR-FRET Coactivator Recruitment | ST-2 MSCs | 4.49 ± 1.49 | [6][7] |
| Coactivator Recruitment (SRC-1) | - | 3.5 | [2] |
Signaling Pathway of FXR Activation by CDCA
Upon entering the cell, CDCA binds to the ligand-binding domain (LBD) of FXR. This induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activators. The activated FXR then forms a heterodimer with RXR. This complex translocates to the nucleus and binds to FXREs on the DNA, initiating the transcription of target genes. Key target genes include the Small Heterodimer Partner (SHP), which is a crucial repressor of CYP7A1, and the Bile Salt Export Pump (BSEP), a transporter involved in bile acid efflux.
Experimental Protocols
FXR Luciferase Reporter Gene Assay
This cell-based assay is a common method to quantify the ability of a compound to activate FXR.
Materials:
-
HEK293 or HepG2 cells
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase
-
Cell culture medium and supplements
-
Transfection reagent
-
CDCA or CDCA-13C
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CDCA or CDCA-13C. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold activation is calculated relative to the vehicle control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
This in vitro assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide.
Materials:
-
GST-tagged FXR-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Fluorescein-labeled co-activator peptide (e.g., from SRC-1) (acceptor)
-
CDCA or CDCA-13C
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare a solution of GST-FXR-LBD and a mixture of the Tb-anti-GST antibody and the fluorescein-labeled co-activator peptide in the assay buffer.
-
Compound Addition: Add serial dilutions of CDCA or CDCA-13C to the wells of a microplate.
-
Reaction Incubation: Add the GST-FXR-LBD solution and the antibody/peptide mixture to the wells. Incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding.
-
TR-FRET Measurement: Measure the fluorescence at the donor (e.g., 495 nm for Tb) and acceptor (e.g., 520 nm for fluorescein) emission wavelengths using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The EC50 value is determined by plotting the TR-FRET ratio against the ligand concentration.
Quantitative PCR (qPCR) for FXR Target Gene Expression
This assay measures the change in mRNA levels of FXR target genes in response to agonist treatment.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
CDCA or CDCA-13C
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat HepG2 cells with CDCA or CDCA-13C at a desired concentration for a specific time period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.
-
Data Analysis: Quantify the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Application of CDCA-13C in FXR Research: A Logical Framework
The use of CDCA-13C is instrumental in understanding the metabolic context in which FXR is activated. It allows for the precise tracking of the agonist itself, providing a clearer picture of how its metabolism influences its availability and, consequently, its ability to activate FXR and downstream pathways.
Conclusion
Chenodeoxycholic acid is a key endogenous activator of the Farnesoid X Receptor, playing a central role in metabolic regulation. The isotopically labeled form, this compound, serves as an invaluable tool for researchers, enabling the detailed tracing of CDCA's metabolic fate. This, in turn, provides a more complete understanding of the physiological and pathological processes governed by FXR. The experimental protocols detailed in this guide provide a robust framework for investigating the intricate relationship between CDCA and FXR, paving the way for further discoveries and the development of novel therapeutics targeting metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell cultures - American Chemical Society [acs.digitellinc.com]
- 6. FXR Activation Accelerates Early Phase of Osteoblast Differentiation Through COX-2-PGE2-EP4 Axis in BMP-2-Induced Mouse Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Historical Perspective on the Use of Stable Isotopes in Bile Acid Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of bile acids, once primarily focused on their role in digestion, has evolved dramatically with the understanding of their function as critical signaling molecules in metabolic regulation. This transformation in our comprehension of bile acid physiology has been inextricably linked to the development and application of stable isotope tracer techniques. The ability to label bile acids with stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) and trace their metabolic fate in vivo has provided unprecedented insights into their synthesis, transport, and signaling functions. This technical guide provides a historical perspective on the use of stable isotopes in bile acid research, details key experimental protocols, presents quantitative data, and illustrates the signaling pathways elucidated through these powerful methodologies.
Historical Milestones: From Radioactive Tracers to Stable Isotopes
The journey of tracing bile acid metabolism began with the use of radioactive isotopes. In the 1950s, pioneering work utilized ¹⁴C-labeled cholic acid to perform isotope dilution studies, which for the first time allowed for the measurement of bile acid pool sizes and turnover rates in humans.[1] While groundbreaking, the use of radioactive isotopes posed safety concerns, limiting their application, especially in pediatric and large-scale population studies.
The 1970s marked a significant turning point with the introduction of stable isotopes in bile acid research. The use of non-radioactive isotopes like ¹³C and ²H, coupled with the advancements in mass spectrometry, offered a safer and equally effective alternative.[1] Early methods relied on gas chromatography-mass spectrometry (GC-MS) for the analysis of isotope enrichment in bile samples, which were laboriously collected via duodenal intubation.[1]
A major advancement came in the 1980s with the development of methodologies that allowed for the measurement of bile acid kinetics from blood samples, significantly reducing the invasiveness of the procedure.[1] This period also saw the introduction of simultaneous measurement of the kinetics of metabolically linked bile acids, such as cholic acid and its secondary counterpart, deoxycholic acid, using a combination of ¹³C and ²H labels.[1]
The 1990s witnessed a dramatic increase in the sensitivity of these techniques. The introduction of new derivatization agents and the use of electron capture negative ion mass spectrometry (GC/ECN-MS) reduced the required serum volume to as little as 50 microliters, making it feasible to conduct kinetic studies in small animals like rats and mice.[1] More recently, the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis, offering high sensitivity, specificity, and throughput.[2][3]
Quantitative Analysis of Bile Acids using Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry (ID-MS) is the reference method for the accurate quantification of bile acids in biological matrices.[4][5][6] This technique relies on the addition of a known amount of a stable isotope-labeled analog of the analyte of interest as an internal standard to the sample. The ratio of the endogenous (unlabeled) analyte to the labeled internal standard is then measured by mass spectrometry. Because the labeled internal standard behaves almost identically to the endogenous analyte during sample preparation and analysis, it effectively corrects for any losses or variations, leading to highly accurate and precise quantification.
Bile Acid Concentrations in Human Biological Fluids
The following table summarizes the typical concentrations of major bile acids in human plasma, urine, and bile as determined by stable isotope dilution mass spectrometry. These values can vary depending on factors such as diet, health status, and the specific analytical method used.
| Bile Acid | Plasma (μM) | Urine (μM) | Bile (mM) |
| Primary Bile Acids | |||
| Cholic acid (CA) | 0.1 - 2.0 | 0.1 - 1.0 | 10 - 40 |
| Chenodeoxycholic acid (CDCA) | 0.1 - 2.0 | 0.1 - 1.0 | 10 - 40 |
| Secondary Bile Acids | |||
| Deoxycholic acid (DCA) | 0.1 - 2.5 | < 0.5 | 5 - 20 |
| Lithocholic acid (LCA) | < 0.5 | < 0.2 | 1 - 5 |
| Ursodeoxycholic acid (UDCA) | < 0.5 | < 0.2 | < 5 |
| Conjugated Bile Acids | |||
| Glycocholic acid (GCA) | 0.1 - 1.5 | < 0.5 | 20 - 60 |
| Taurocholic acid (TCA) | 0.1 - 1.0 | < 0.5 | 10 - 30 |
| Glycochenodeoxycholic acid (GCDCA) | 0.1 - 1.5 | < 0.5 | 20 - 60 |
| Taurochenodeoxycholic acid (TCDCA) | 0.1 - 1.0 | < 0.5 | 10 - 30 |
| Glycodeoxycholic acid (GDCA) | 0.1 - 1.0 | < 0.2 | 5 - 20 |
| Taurodeoxycholic acid (TDCA) | < 0.5 | < 0.2 | 2 - 10 |
Note: These are approximate ranges compiled from various sources. Actual concentrations can vary significantly.
Performance Characteristics of Stable Isotope Dilution LC-MS/MS Methods
The table below presents typical performance characteristics of modern stable isotope dilution LC-MS/MS methods for the analysis of bile acids, demonstrating the high quality of data that can be achieved.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | 0.5 - 50 ng/mL |
| Recovery | 80 - 120% |
Data compiled from multiple sources describing validated LC-MS/MS methods.[7][8][9]
Experimental Protocols
Sample Preparation for Bile Acid Analysis
The choice of sample preparation technique depends on the biological matrix and the specific bile acids of interest. The goal is to remove interfering substances such as proteins and phospholipids (B1166683) while efficiently extracting the bile acids.
This is a simple and rapid method suitable for high-throughput analysis.
-
Sample Aliquoting: Pipette a small volume of serum or plasma (e.g., 50 µL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled bile acid internal standard mixture.
-
Protein Precipitation: Add a 3-4 fold excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant containing the bile acids to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
SPE is used for cleaner extracts and to concentrate bile acids from more complex or dilute matrices.
-
Sample Dilution: Dilute the urine or bile sample with an appropriate buffer.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard mixture.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elution: Elute the bile acids with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue as described for protein precipitation.
LC-MS/MS Analysis
The reconstituted sample is injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC): A reverse-phase C18 column is typically used to separate the different bile acid species. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile and/or methanol) is employed.
-
Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is most commonly used, operating in negative electrospray ionization (ESI) mode. The analysis is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each unlabeled and stable isotope-labeled bile acid are monitored for highly selective and sensitive quantification.
Elucidating Bile Acid Signaling Pathways with Stable Isotopes
Stable isotope tracer studies have been instrumental in unraveling the complex signaling networks regulated by bile acids. By tracing the metabolic fate of labeled bile acids, researchers have been able to identify key enzymes and transporters involved in their synthesis and enterohepatic circulation, and to understand how these processes are regulated by nuclear receptors and G protein-coupled receptors.
The Farnesoid X Receptor (FXR) Pathway
FXR is a nuclear receptor that acts as a primary sensor of bile acid concentrations. Stable isotope studies have been crucial in demonstrating the negative feedback regulation of bile acid synthesis by FXR. When bile acid levels are high, they bind to and activate FXR in the liver and intestine.
In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[10] In the intestine, FXR activation leads to the production and release of fibroblast growth factor 19 (FGF19), which travels to the liver and also suppresses CYP7A1 expression.[1][11] The use of stable isotope-labeled bile acids has allowed researchers to quantify the changes in bile acid synthesis rates in response to FXR activation, providing direct evidence for this regulatory loop.
The Takeda G Protein-Coupled Receptor 5 (TGR5) Pathway
TGR5 is a cell surface receptor that is also activated by bile acids, particularly secondary bile acids produced by the gut microbiota. TGR5 signaling is involved in the regulation of glucose homeostasis, energy expenditure, and inflammation. Stable isotope tracer studies have helped to delineate the metabolic effects of TGR5 activation. For example, by using labeled glucose and fatty acids, researchers have shown that TGR5 activation can increase glucose uptake and fatty acid oxidation in various tissues.
Furthermore, stable isotope labeling has been used to study the crosstalk between FXR and TGR5. It has been shown that FXR can induce the expression of TGR5, suggesting a coordinated regulation of metabolic processes by these two bile acid receptors.[12]
Experimental Workflow for Stable Isotope-Based Bile Acid Research
The following diagram illustrates a typical experimental workflow for a stable isotope-based study of bile acid metabolism.
Conclusion and Future Perspectives
The use of stable isotopes has revolutionized our understanding of bile acid physiology, transforming our view of these molecules from simple digestive aids to pleiotropic signaling molecules with profound effects on metabolism. The methodologies described in this guide, from sample preparation to advanced mass spectrometry techniques, have provided the tools to dissect the intricate details of bile acid synthesis, transport, and signaling.
Future research in this field will likely focus on the application of stable isotope labeling in more complex systems, such as in studies of the gut microbiome's role in bile acid modification and its impact on host health. Furthermore, the development of more sophisticated analytical platforms, including high-resolution mass spectrometry and advanced data analysis tools, will continue to enhance our ability to trace the metabolic fate of bile acids with even greater precision and sensitivity. These advancements will undoubtedly lead to new discoveries in the role of bile acids in health and disease, and pave the way for the development of novel therapeutic strategies targeting bile acid signaling pathways for the treatment of metabolic disorders.
References
- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of serum bile acids by isotope dilution-mass spectrometry to assess the performance of routine total bile acid methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Journey of 13C-Chenodeoxycholic Acid: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide offers a comprehensive overview of the methodologies used to investigate the metabolic fate of 13C-labeled chenodeoxycholic acid (13C-CDCA) in vivo. The use of stable isotope labeling is a powerful technique that allows for the precise tracing of endogenous compounds, avoiding the need for radioactive tracers.[1] This document details the experimental protocols, summarizes key quantitative data into structured tables, and provides visualizations of the critical biological pathways and experimental workflows involved in such studies.
The Significance of 13C-Chenodeoxycholic Acid in Metabolic Research
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver. It plays a vital role in lipid digestion and absorption.[2] Furthermore, CDCA is a key signaling molecule that activates the farnesoid X receptor (FXR), a nuclear receptor that governs bile acid, lipid, and glucose homeostasis.[3][4] Studying the in vivo journey of 13C-CDCA provides invaluable insights into bile acid metabolism, enterohepatic circulation, and the impact of xenobiotics on these pathways.
Experimental Protocols for In Vivo 13C-CDCA Studies
A successful in vivo study of 13C-CDCA metabolism requires meticulous planning and execution of experimental protocols, from animal handling to sample analysis.
Animal Models and Dosing
-
Animal Model: Male C57BL/6 mice are a commonly used model for metabolic studies. They should be housed in controlled conditions (temperature, light-dark cycle) with ad libitum access to standard chow and water. An acclimation period of at least one week is recommended before the start of the experiment.
-
13C-CDCA Administration: Oral gavage is the standard method for administering a precise dose of 13C-CDCA. The compound is typically dissolved in a suitable vehicle, such as corn oil. The dosage can vary depending on the study's objectives.
Sample Collection
To capture the pharmacokinetics and excretion of 13C-CDCA and its metabolites, a timed collection of various biological samples is crucial.
-
Blood: Serial blood samples are collected via tail vein or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration. Plasma is isolated by centrifugation and stored at -80°C.
-
Bile: For detailed analysis of biliary excretion, bile duct cannulation can be performed on a subset of anesthetized animals to allow for the continuous collection of bile.
-
Urine and Feces: Animals are housed in metabolic cages to enable the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours).
-
Tissues: At the termination of the study, key tissues involved in bile acid metabolism and distribution (e.g., liver, small intestine, colon, kidneys, and adipose tissue) are harvested, weighed, and flash-frozen in liquid nitrogen.
Sample Preparation and Analysis
The quantification of 13C-CDCA and its metabolites from complex biological matrices requires robust analytical techniques.
-
Extraction: Bile acids are extracted from plasma, tissue homogenates, bile, urine, and feces using methods like protein precipitation with acetonitrile (B52724) or liquid-liquid extraction. Fecal samples may require an initial homogenization step.
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids and their isotopically labeled analogues.
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the various bile acid species.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for 13C-CDCA and its expected metabolites.
-
Quantitative Data Presentation
The following tables are representative of the types of quantitative data generated from in vivo 13C-CDCA studies. Please note: The following data are illustrative and modeled after pharmacokinetic studies of similar 13C-labeled compounds due to the lack of a single comprehensive public dataset for 13C-CDCA.
Table 1: Representative Pharmacokinetic Parameters of 13C-CDCA in Mouse Plasma Following a Single Oral Dose
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 630 ± 34 | ng/mL |
| Tmax (Time to Cmax) | 0.25 | hours |
| AUC (Area Under the Curve) | 322 ± 61 | h*ng/mL |
| Half-life (t1/2) | 0.83 ± 0.21 | hours |
| Bioavailability (F) | 1.5 | % |
(Data are presented as mean ± standard deviation)
Table 2: Representative Tissue Distribution of 13C-Labeled Compounds 15 Minutes After a Single Oral Dose in Mice
| Tissue | Concentration (ng/g) |
| Liver | 1168 ± 183 |
| Brown Adipose Tissue | 245 ± 69 |
| White Adipose Tissue | 149 ± 29 |
| Kidneys | 129 ± 48 |
| Heart | 45 ± 17 |
| Brain | 13 ± 0.1 |
(Data are presented as mean ± standard deviation)
Table 3: Representative Profile of 13C-Labeled Bile Acid Metabolites in Bile and Feces
| Biological Matrix | Metabolite | Percentage of Total 13C-Labeled Species |
| Bile | 13C-Tauro-chenodeoxycholic acid (TCDCA) | 65% |
| 13C-Glyco-chenodeoxycholic acid (GCDCA) | 20% | |
| 13C-β-muricholic acid | 10% | |
| Unchanged 13C-CDCA | 5% | |
| Feces | 13C-Lithocholic acid (LCA) | 50% |
| Unchanged 13C-CDCA | 30% | |
| 13C-Ursodeoxycholic acid (UDCA) | 15% | |
| Other | 5% |
Visualizing Key Pathways and Workflows
Diagrams are essential tools for understanding the complex biological and experimental processes involved in 13C-CDCA metabolism studies.
Caption: The enterohepatic circulation pathway of bile acids.[5][6][7][8]
Caption: Simplified FXR signaling pathway activated by CDCA.[3][4][9][10]
Caption: A typical experimental workflow for an in vivo 13C-CDCA study.
References
- 1. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application Note 52 â Bile Acid Analysis in Mouse Samples to Study Liver Cholestasis Etiology [isotope.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. gpnotebook.com [gpnotebook.com]
- 7. kaliganjgovtcollege.ac.in [kaliganjgovtcollege.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Measuring Bile Acid Pool Size Using Chenodeoxycholic Acid-13C
Audience: Researchers, scientists, and drug development professionals.
Introduction: The measurement of the bile acid pool size is crucial for understanding liver function, lipid metabolism, and the pathophysiology of various gastrointestinal and metabolic diseases. The isotope dilution method using stable, non-radioactive isotopes like 13C-labeled chenodeoxycholic acid ([24-13C]CDCA) has become a gold-standard technique.[1] This method offers a safe and reliable way to determine the kinetics of bile acids, including pool size and turnover rates, without the need for radioactive tracers or invasive procedures like duodenal intubation.[1][2] By administering a known amount of [24-13C]CDCA and subsequently measuring its dilution in the endogenous bile acid pool, researchers can accurately quantify key metabolic parameters. This non-invasive approach typically involves the analysis of serum or plasma samples, making it suitable for a wide range of clinical and research settings.[2][3][4]
Quantitative Data Summary
The following tables summarize typical quantitative data for bile acid kinetics in healthy human subjects as determined by stable isotope dilution methods.
Table 1: Chenodeoxycholic Acid (CDCA) Pool Size and Fractional Turnover Rate (FTR) in Healthy Adults
| Parameter | Mean Value | Standard Deviation (SD) | Units | Reference |
| CDCA Pool Size | 32.6 | 9.9 | µmol/kg | [3] |
| CDCA Pool Size | 0.64 | 0.1 | g | [4] |
| CDCA FTR | 0.24 | 0.13 | d-1 | [3] |
| CDCA FTR | 0.17 | 0.03 | d-1 | [4] |
| CDCA Synthesis Rate | 0.12 | 0.03 | g/d | [4] |
Table 2: Cholic Acid (CA) Pool Size and Fractional Turnover Rate (FTR) in Healthy Adults (Often Measured Concurrently)
| Parameter | Mean Value | Standard Deviation (SD) | Units | Reference |
| CA Pool Size | 31.8 | 16.0 | µmol/kg | [3] |
| CA Pool Size | 0.84 | 0.29 | g | [4] |
| CA FTR | 0.48 | 0.22 | d-1 | [3] |
| CA FTR | 0.28 | 0.05 | d-1 | [4] |
| CA Synthesis Rate | 0.24 | 0.10 | g/d | [4] |
Table 3: Serum Bile Acid Concentrations in Healthy Fasting and Postprandial Adults
| Bile Acid | Fasting (Mean ± SD) | 2 hours Postprandial (Mean ± SD) | Units | Reference |
| Chenodeoxycholic Acid (CDCA) | 0.98 ± 0.77 | 2.42 ± 1.46 | µmol/L | [5] |
| Cholic Acid (CA) | 0.49 ± 0.39 | 0.81 ± 0.45 | µmol/L | [5] |
| Deoxycholic Acid (DCA) | 1.07 ± 0.68 | 1.66 ± 1.02 | µmol/L | [5] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Bile Acid Pool Size using [24-13C]CDCA
This protocol describes a simplified, non-invasive method for determining the pool size and fractional turnover rate of chenodeoxycholic acid in humans using serum sampling.
1. Materials:
-
[24-13C]Chenodeoxycholic acid ([24-13C]CDCA), >98% isotopic purity
-
Gelatin capsules
-
Clinical blood collection supplies (vacutainers, needles, centrifuge)
-
Freezer for sample storage (-80°C)
2. Subject Preparation:
-
Subjects should fast overnight for at least 8-12 hours prior to the study.
-
Record the subject's body weight.
3. Isotope Administration:
-
A precise dose of 20-50 mg of [24-13C]CDCA is administered orally in a gelatin capsule.[2][3]
-
The isotope is typically given 2 hours after an evening meal to ensure mixing with the circulating bile acid pool.[6]
4. Blood Sampling Schedule:
-
A simplified two-point sampling method provides statistically reliable data for group comparisons.[6][7]
-
Time Point 1: Collect a blood sample 12-16 hours after isotope administration.[6]
-
Time Point 2: Collect a second blood sample 68-72 hours after administration.[6]
-
For more detailed kinetic analysis, multiple samples can be collected over 4-5 days (e.g., at 12, 24, 36, 48, 72, and 96 hours).[6]
-
Blood should be collected into serum separator tubes. Allow to clot, then centrifuge to separate serum.
-
Store serum samples at -80°C until analysis.
5. Sample Analysis (See Protocol 2).
6. Calculation of Kinetic Parameters:
-
Isotope Enrichment: The 13C atom percent excess (APE) is measured in the serum samples by mass spectrometry.
-
Fractional Turnover Rate (FTR): The natural logarithm of the APE (lnAPE) is plotted against time. The slope of the resulting linear regression line represents the FTR (d-1).[6]
-
Bile Acid Pool Size: The pool size is calculated using the isotope dilution principle from the y-intercept of the lnAPE vs. time plot.[6]
-
Pool Size (µmol) = (Dose (µmol) / APE at time 0) * (Molecular Weight of unlabeled CDCA / Molecular Weight of labeled CDCA)
-
APE at time 0 is the exponent of the y-intercept.
-
Protocol 2: Sample Preparation and Analysis by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of 13C-labeled and unlabeled bile acids from serum.
1. Materials:
-
Serum samples from Protocol 1
-
Internal standards (e.g., d4-CDCA)
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade)
-
Formic acid, Ammonium (B1175870) acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge, Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[8][9]
2. Sample Preparation:
-
Protein Precipitation: Thaw serum samples on ice. To 100 µL of serum, add 400 µL of ice-cold methanol containing the internal standard (d4-CDCA).
-
Vortex thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step can be employed. Condition a C18 SPE cartridge, load the supernatant, wash with a low organic solvent concentration, and elute with methanol.[4]
-
Evaporation & Reconstitution: Evaporate the supernatant/eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column (e.g., Cortecs T3) to separate the bile acids.[8]
-
Mobile Phase A: Water with ammonium formate (B1220265) and formic acid.[8]
-
Mobile Phase B: Acetonitrile/Isopropanol with ammonium formate and formic acid.[8]
-
Run a gradient from a lower to a higher concentration of Mobile Phase B to elute the bile acids.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Define MRM transitions for unlabeled CDCA, [24-13C]CDCA, and the internal standard (d4-CDCA).
-
The 13C enrichment is determined by measuring the ratio of the peak area of [24-13C]CDCA to the sum of the peak areas of labeled and unlabeled CDCA.
-
Visualizations
Experimental Workflow
Caption: Workflow for bile acid pool size measurement.
Bile Acid Signaling via FXR
Caption: CDCA signaling through the FXR pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of bile acid kinetics in human serum using stable isotope labeled chenodeoxycholic acid and capillary gas chromatography electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady-state kinetics of serum bile acids in healthy human subjects: single and dual isotope techniques using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of serum bile acids by isotope dilution with 13C-labelled homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Two time-point assessment of bile acid kinetics in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Tracing Metabolic Pathways Using Chenodeoxycholic Acid-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, plays a pivotal role not only in dietary lipid digestion but also as a signaling molecule in various metabolic pathways.[1][2] The use of stable isotope-labeled CDCA, specifically chenodeoxycholic acid-13C (CDCA-13C), offers a powerful and safe method for tracing its metabolic fate in vivo and in vitro. This technique allows for the precise elucidation of metabolic pathways, quantification of metabolic fluxes, and understanding the complex interplay between the host, gut microbiota, and bile acid signaling. These insights are invaluable for drug development and understanding the pathophysiology of various diseases, including metabolic syndrome, liver diseases, and gastrointestinal disorders.[3][4]
Stable isotope tracing with 13C-labeled compounds provides a dynamic view of metabolic processes, overcoming the limitations of static metabolite measurements.[3][4][5] By introducing CDCA-13C into a biological system, researchers can track the incorporation of the 13C label into various downstream metabolites using mass spectrometry (MS) based techniques.[6] This allows for the mapping of biotransformation pathways, such as those mediated by the gut microbiota, and the quantification of the rates of these transformations.
Application Notes
Tracing Bile Acid Metabolism and Gut Microbiota Interactions
The gut microbiota extensively metabolizes primary bile acids like CDCA into a diverse array of secondary bile acids.[1][7][8] Key microbial transformations include deconjugation, 7α-dehydroxylation, and oxidation/epimerization.[6] Administering CDCA-13C allows for the unambiguous identification and quantification of its microbially-derived metabolites in feces and plasma. This approach can be used to:
-
Identify specific bacterial species or enzymatic pathways responsible for CDCA metabolism.
-
Assess the impact of dietary interventions, prebiotics, probiotics, or antibiotics on bile acid metabolism.
-
Understand the role of altered gut microbiota and bile acid profiles in diseases like inflammatory bowel disease and colorectal cancer.
Investigating Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
CDCA is a potent natural agonist for the nuclear receptor FXR and the G-protein-coupled receptor TGR5.[9][10][11] These receptors are critical regulators of bile acid, lipid, and glucose homeostasis.[10][11] CDCA-13C can be utilized in cell-based assays to:
-
Trace the uptake and intracellular localization of CDCA.
-
Correlate receptor activation with specific metabolic changes within the cell.
-
Screen for novel drug candidates that modulate FXR and TGR5 signaling pathways.
Pharmacokinetic and Drug Metabolism Studies
The use of 13C-labeled compounds is a cornerstone of modern drug development. CDCA-13C can be used as a tracer to:
-
Determine the absorption, distribution, metabolism, and excretion (ADME) properties of CDCA-based therapeutics.
-
Identify and quantify metabolites of CDCA-derived drugs in various biological matrices.
-
Conduct human studies with non-radioactive tracers to assess metabolic pathways.[12]
Experimental Protocols
Protocol 1: In Vivo Tracing of CDCA-13C Metabolism in a Mouse Model
This protocol describes an in vivo experiment to trace the metabolic conversion of CDCA-13C by the gut microbiota in mice.
Materials:
-
This compound (e.g., [24-13C]CDCA)
-
Vehicle for oral administration (e.g., corn oil)
-
Metabolic cages for separate collection of urine and feces
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
Solvents for extraction (e.g., methanol (B129727), acetonitrile)[13][14]
-
Internal standards (e.g., deuterated bile acids like GCDCA-d4)[15]
Procedure:
-
Animal Acclimatization: Acclimate mice to individual metabolic cages for 3-5 days.
-
Baseline Sample Collection: Collect baseline feces, urine, and blood samples before administration of CDCA-13C.
-
CDCA-13C Administration: Administer a single oral gavage of CDCA-13C (e.g., 50 mg/kg body weight) dissolved in the vehicle.
-
Sample Collection: Collect feces, urine, and blood samples at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours) post-administration.
-
Sample Processing:
-
Feces: Homogenize fecal samples in methanol, vortex, and centrifuge to pellet solids. Collect the supernatant.[14]
-
Plasma: Collect blood in EDTA tubes, centrifuge to separate plasma. Perform protein precipitation by adding ice-cold acetonitrile (B52724) (e.g., 4 volumes), vortex, and centrifuge. Collect the supernatant.[15][16]
-
Urine: Centrifuge urine samples to remove any precipitates.
-
-
Sample Analysis by LC-MS/MS:
-
Dry the supernatants under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol in water).[16]
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of CDCA-13C and its potential metabolites.
-
Workflow Diagram:
References
- 1. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiota-derived bile acid metabolic enzymes and their impacts on host health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversification of host bile acids by members of the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile acids and the gut microbiota: metabolic interactions and impacts on disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual Activation of the Bile Acid Nuclear Receptor FXR and G-Protein-Coupled Receptor TGR5 Protects Mice against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
Application Note: Quantification of Chenodeoxycholic Acid in Biological Matrices using Stable Isotope Dilution LC-MS/MS with Chenodeoxycholic Acid-¹³C as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins.[1] Altered CDCA levels have been associated with various liver diseases, metabolic disorders, and drug-induced liver injury, making its accurate quantification in biological matrices a key area of interest in clinical and pharmaceutical research.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to resolve complex mixtures of structurally similar bile acid isomers.[3][4] The use of a stable isotope-labeled internal standard, such as chenodeoxycholic acid-¹³C (CDCA-¹³C), is critical for accurate and precise quantification. This internal standard co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.[5] This application note provides a detailed protocol for the quantification of CDCA in serum/plasma, liver tissue, and feces using LC-MS/MS with CDCA-¹³C as an internal standard.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of sample cleanup.[6]
1.1. Serum/Plasma: Protein Precipitation
This is a simple and rapid method suitable for routine analysis.[3][7]
-
Protocol:
-
Aliquot 100-200 µL of serum or plasma into a microcentrifuge tube.[3]
-
Add a working solution of CDCA-¹³C internal standard.
-
Add 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[3][8]
-
Vortex the mixture for 20-30 seconds to ensure thorough mixing.[3]
-
Centrifuge at high speed (e.g., 18,000 rcf) for 5-10 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the initial mobile phase.[3][9]
-
1.2. Liver Tissue: Liquid-Liquid Extraction (LLE)
LLE is often used for complex tissue matrices to ensure efficient extraction of bile acids.[6]
-
Protocol:
-
Homogenize a known weight of liver tissue in deionized water.[6]
-
Add the CDCA-¹³C internal standard solution.
-
Perform a two-step liquid-liquid extraction using a suitable organic solvent like acetonitrile.[6]
-
Centrifuge to separate the layers after each extraction.
-
Pool the supernatants and evaporate to dryness.[6]
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[6]
-
1.3. Feces: Solid-Phase Extraction (SPE)
SPE is employed for fecal samples to enhance purity and improve recovery rates.[6]
-
Protocol:
-
Homogenize a weighed aliquot of the fecal sample.[10]
-
Extract the bile acids with a suitable solvent like ice-cold methanol containing the CDCA-¹³C internal standard.[10]
-
Centrifuge the mixture and collect the supernatant.[10]
-
For further purification, dilute the supernatant and load it onto a pre-conditioned C18 SPE column.[6]
-
Wash the column with water to remove interferences.[6]
-
Elute the bile acids with methanol.[6]
-
Evaporate the eluate and reconstitute for analysis.[6]
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of bile acids.[7][11]
-
Mobile Phase A: Water with a modifier such as 0.1% formic acid or ammonium (B1175870) formate.[3][10][12]
-
Mobile Phase B: A mixture of acetonitrile and/or methanol, often with the same modifier as mobile phase A.[3][12]
-
Gradient: A gradient elution is typically employed to achieve optimal separation of various bile acids.[3][12]
-
Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.[9][12]
-
Column Temperature: Maintained at around 40-60 °C to ensure reproducible chromatography.[3][9][12]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is preferred for bile acid analysis.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11] The MRM transitions for CDCA and CDCA-¹³C would be determined by direct infusion of the standards. For unconjugated CDCA, the precursor ion is often monitored as the product ion due to limited fragmentation.[8][11]
-
Data Presentation
Table 1: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | [3][11] |
| Accuracy | 85 - 115% | [3] |
| Intra- and Inter-assay Precision (CV) | < 10-15% | [3][11] |
| Recovery | 89.1 - 110% | [3][6] |
Table 2: Example MRM Transitions for CDCA
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 |
| Glycochenodeoxycholic Acid (GCDCA) | 448.3 | 74 |
| Taurochenodeoxycholic Acid (TCDCA) | 498.3 | 79.9 |
Note: The exact m/z values for CDCA-¹³C will be higher than native CDCA depending on the number of ¹³C atoms incorporated. These values need to be determined empirically.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of chenodeoxycholic acid.
Caption: Simplified overview of bile acid metabolism.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. medpace.com [medpace.com]
- 8. Bile Acids Kit for LC-MS [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Data supporting development and validation of liquid chromatography tandem mass spectrometry method for the quantitative determination of bile acids in feces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 12. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Bile Acids Using 13C-Chenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantification of bile acids in biological matrices using 13C-labeled chenodeoxycholic acid (¹³C-CDCA) as an internal standard. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is crucial for accurate and precise quantification by correcting for variations during sample preparation and analysis.[1][2] ¹³C-labeled standards are often preferred over deuterated standards as they are less likely to exhibit chromatographic shifts or different ionization efficiencies, ensuring robust and reliable data.[1][3]
Core Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the precise quantification of endogenous compounds. By introducing a known amount of a stable isotope-labeled version of the analyte of interest (e.g., ¹³C-CDCA) into a sample, the ratio of the unlabeled (endogenous) to the labeled (internal standard) compound can be measured by mass spectrometry. This ratio is then used to accurately calculate the concentration of the endogenous analyte, effectively mitigating matrix effects and variability in sample recovery.[4][5]
Experimental Protocols
Sample Preparation: Extraction of Bile Acids from Human Serum/Plasma
This protocol describes a common method for the extraction of bile acids from serum or plasma using protein precipitation, a technique widely applicable for its simplicity and efficiency.[6][7]
Materials:
-
Human serum or plasma samples
-
¹³C-Chenodeoxycholic acid (internal standard solution in methanol)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Thawing: Thaw frozen serum or plasma samples on ice.
-
Aliquoting: Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 20 µL) of the ¹³C-CDCA internal standard solution to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[6]
-
Vortex and Centrifuge: Vortex the reconstituted sample for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis of Bile Acids
This section outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of bile acids. Specific parameters may need to be optimized based on the instrument and the specific bile acids being quantified.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A C18 reversed-phase column is commonly used for bile acid separation (e.g., 2.1 x 100 mm, 1.8 µm).[7][8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 95:5, v/v) with 0.1% formic acid[7]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 - 55°C[7]
-
Injection Volume: 5 - 10 µL
-
Gradient Elution: A gradient from a lower to a higher percentage of organic mobile phase (B) is typically used to separate the various bile acids over a run time of 10-20 minutes.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for bile acid analysis.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[9]
-
MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and the ¹³C-CDCA internal standard need to be optimized. For unconjugated bile acids that may not produce distinct fragment ions, monitoring the precursor ion as the product ion is a valid approach.[8][10]
Quantitative Data
The following table summarizes typical performance data for the quantification of various bile acids using an LC-MS/MS method with stable isotope-labeled internal standards. The use of ¹³C-CDCA as an internal standard for chenodeoxycholic acid and other structurally similar bile acids provides high accuracy and precision.
| Bile Acid | Abbreviation | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Cholic Acid | CA | 5 - 5000 | 5 | < 10 | < 10 |
| Chenodeoxycholic Acid | CDCA | 5 - 5000 | 5 | < 10 | < 10 |
| Deoxycholic Acid | DCA | 5 - 5000 | 5 | < 10 | < 10 |
| Ursodeoxycholic Acid | UDCA | 5 - 5000 | 5 | < 10 | < 10 |
| Glycocholic Acid | GCA | 5 - 5000 | 5 | < 10 | < 10 |
| Glycochenodeoxycholic Acid | GCDCA | 5 - 5000 | 5 | < 10 | < 10 |
| Taurocholic Acid | TCA | 5 - 5000 | 5 | < 10 | < 10 |
| Taurochenodeoxycholic Acid | TCDCA | 5 - 5000 | 5 | < 10 | < 10 |
This data is representative and compiled from various validated LC-MS/MS methods.[10][11] Actual performance may vary depending on the specific instrumentation and protocol used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for bile acid quantification using ¹³C-CDCA.
Chenodeoxycholic Acid Signaling Pathways
Chenodeoxycholic acid is a primary bile acid that acts as a signaling molecule, primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the G protein-coupled receptor TGR5.[12][13]
Caption: CDCA signaling through FXR and TGR5 pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 9. The Mechanistic Target of Rapamycin Mediates Clostridium perfringens-Induced Chicken Necrotic Enteritis Attenuated by Secondary Bile Acid Deoxycholic Acid | MDPI [mdpi.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
Protocol for Chenodeoxycholic Acid-13C Administration in Human Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides detailed protocols for the administration of 13C-labeled chenodeoxycholic acid (CDCA) in human clinical research. The stable isotope-labeled [24-13C]CDCA is a powerful tool for investigating bile acid metabolism, pharmacokinetics, and the role of CDCA in various physiological and pathophysiological processes without the use of radioactive tracers. The protocols outlined below cover two primary applications: a 13C-CDCA breath test for assessing liver function and a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) of CDCA.
Chenodeoxycholic acid is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats and is a signaling molecule that activates the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).[1][2][3] Dysregulation of CDCA metabolism is associated with various metabolic diseases. The use of 13C-labeled CDCA allows for precise tracing of its metabolic fate in vivo.
I. 13C-Chenodeoxycholic Acid Breath Test Protocol
Objective: To non-invasively assess the rate of hepatic metabolism of chenodeoxycholic acid. The rate of 13CO2 exhalation in breath is proportional to the rate of CDCA metabolism in the liver.
Experimental Protocol:
-
Subject Preparation:
-
Subjects should fast for at least 8 hours overnight prior to the test. Water is permitted.[4]
-
A baseline breath sample is collected before administration of 13C-CDCA.
-
-
13C-CDCA Administration:
-
A single oral dose of 50 mg of [24-13C]chenodeoxycholic acid is administered.
-
The 13C-CDCA can be encapsulated or dissolved in a liquid vehicle for administration. For subjects unable to swallow capsules, the contents can be mixed with an 8.4% sodium bicarbonate solution.
-
-
Test Meal:
-
Immediately following the administration of 13C-CDCA, the subject should consume a standardized test meal. A common test meal consists of a liquid meal to standardize gastric emptying. Alternatively, a light breakfast, such as toast and juice, can be used, but must be consistent across all study subjects.
-
-
Breath Sample Collection:
-
Breath samples are collected at baseline (0 minutes) and at regular intervals post-administration.
-
A typical sampling schedule includes collection at 15, 30, 45, 60, 90, 120, 180, and 240 minutes.
-
Subjects should exhale into a collection bag until it is full. The bag should be sealed immediately.[5]
-
-
Sample Analysis:
-
The 13CO2/12CO2 ratio in the breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer (NDIRS).
-
The results are expressed as the delta over baseline (DOB) value, which represents the change in the 13CO2/12CO2 ratio from the baseline sample.
-
Data Presentation:
Table 1: Parameters for 13C-CDCA Breath Test
| Parameter | Description | Unit |
| Dose of 13C-CDCA | Amount of labeled compound administered. | mg |
| Sampling Timepoints | Time points for breath collection post-administration. | minutes |
| DOBmax | Maximum delta over baseline value. | ‰ |
| Tmax | Time to reach DOBmax. | minutes |
| Cumulative % Dose Recovered | Percentage of the administered 13C dose recovered as 13CO2 over a specific time period (e.g., 240 minutes). | % |
II. 13C-Chenodeoxycholic Acid Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of orally administered chenodeoxycholic acid, including its absorption, distribution, metabolism, and excretion.
Experimental Protocol:
-
Subject Preparation:
-
Subjects should fast for at least 8 hours overnight prior to dosing.
-
A pre-dose blood sample is collected.
-
-
13C-CDCA Administration:
-
A single oral dose of 50 mg of [24-13C]chenodeoxycholic acid is administered with water.
-
-
Sample Collection Schedule:
-
Blood: Blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine: Total urine is collected at intervals, for example: 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose. The volume of each collection is recorded, and an aliquot is stored at -80°C.
-
Feces: All fecal samples are collected for 72 hours post-dose. Samples are homogenized, and a representative aliquot is stored at -80°C.
-
-
Sample Preparation and Analysis (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated CDCA).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent (e.g., 50% methanol (B129727) in water) for analysis.
-
The concentration of 13C-CDCA and its metabolites is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7]
-
Data Presentation:
Table 2: Illustrative Pharmacokinetic Parameters of an Oral Bile Acid in Healthy Volunteers
Note: The following data for ursodeoxycholic acid, a structurally similar bile acid, is provided for illustrative purposes as specific pharmacokinetic data for a 50 mg oral dose of 13C-CDCA in a comparable human study was not available in the searched literature.
| Parameter | Value (Mean ± SD) | Unit |
| Dose | 500 | mg |
| Cmax | 17.85 ± 5.23 | nmol/mL |
| Tmax | 2.3 ± 0.8 | h |
| AUC(0-6h) | 45.3 ± 15.1 | nmol·h/mL |
| Elimination Half-life (t1/2) | ~45 | h |
Source: Adapted from a study on ursodeoxycholic acid bioavailability.[8] The elimination half-life of chenodeoxycholic acid is approximately 45 hours.[8]
Mandatory Visualization
Caption: Experimental workflow for 13C-CDCA administration in human studies.
Caption: Simplified signaling pathway of Chenodeoxycholic Acid (CDCA).
References
- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digestivehealth.org.au [digestivehealth.org.au]
- 5. providence.org [providence.org]
- 6. medpace.com [medpace.com]
- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
Application Notes and Protocols for Chenodeoxycholic Acid-13C in Gut Microbiome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver, plays a pivotal role as a signaling molecule in the intricate communication network between the host and the gut microbiome. Its functions extend beyond aiding in lipid digestion to modulating gut barrier integrity, influencing microbial composition, and activating key nuclear and cell surface receptors. The use of stable isotope-labeled chenodeoxycholic acid, specifically 13C-labeled CDCA (CDCA-13C), provides a powerful tool for tracing its metabolic fate and understanding its dynamic interactions within the gut ecosystem. These application notes and protocols are designed to provide researchers with a comprehensive guide to utilizing CDCA-13C in gut microbiome research.
Applications of Chenodeoxycholic Acid-13C
Tracing Bile Acid Metabolism and Gut Microbiome Biotransformation
Stable isotope tracing with CDCA-13C allows for the precise tracking of its conversion into secondary bile acids by the gut microbiota. Primary bile acids like CDCA are metabolized by gut bacteria into secondary bile acids, such as lithocholic acid (LCA) and ursodeoxycholic acid (UDCA)[1]. By administering CDCA-13C, researchers can quantify the rate and extent of these transformations, providing insights into the metabolic capacity of the gut microbiome. This is crucial for understanding how dysbiosis, diet, or therapeutic interventions alter the bile acid pool, which has implications for various diseases, including inflammatory bowel disease and metabolic syndrome[2].
Investigating Host-Microbiome Signaling Pathways
CDCA is a potent agonist for the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5)[3][4][5]. Activation of these receptors in the intestine and liver triggers signaling cascades that regulate lipid and glucose metabolism, inflammation, and gut barrier function[3][6]. Using CDCA-13C, researchers can correlate the presence and concentration of the labeled bile acid and its metabolites with the activation of these pathways and downstream physiological effects.
Assessing Gut Barrier Function
CDCA has been shown to protect the intestinal epithelial barrier. It can reverse the lipopolysaccharide (LPS)-induced impairment of the barrier by activating the FXR-myosin light chain kinase (MLCK) pathway[5]. Tracer studies with CDCA-13C can help elucidate the direct effects of this bile acid on intestinal permeability and tight junction protein expression under various physiological and pathological conditions.
Experimental Protocols
Protocol 1: In Vivo Administration of CDCA-13C in a Mouse Model
This protocol describes the oral administration of CDCA-13C to mice to study its metabolism by the gut microbiota.
Materials:
-
This compound (custom synthesis or commercially available)
-
C57BL/6 mice (or other appropriate strain)
-
Standard chow diet
-
Gavage needles
-
Metabolic cages for sample collection
-
Equipment for blood, feces, and tissue collection
Procedure:
-
Acclimatization: Acclimate mice to individual housing in metabolic cages for 3-5 days before the experiment.
-
Dosing Preparation: Dissolve CDCA-13C in a suitable vehicle (e.g., corn oil or a 0.5% carboxymethylcellulose solution). The exact dose will need to be optimized, but a starting point could be in the range of 10-50 mg/kg body weight.
-
Administration: Administer the CDCA-13C solution to the mice via oral gavage.
-
Sample Collection:
-
Feces: Collect fecal pellets at various time points post-administration (e.g., 0, 4, 8, 12, 24, 48, and 72 hours). Immediately freeze samples at -80°C.
-
Blood: Collect blood samples via tail vein or retro-orbital bleeding at corresponding time points. Process to obtain plasma or serum and store at -80°C.
-
Tissues: At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., liver, ileum, colon). Snap-freeze in liquid nitrogen and store at -80°C.
-
Protocol 2: Extraction of 13C-Labeled Bile Acids from Feces
This protocol details the extraction of bile acids from fecal samples for subsequent analysis by mass spectrometry.
Materials:
-
Frozen fecal samples
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (e.g., deuterated bile acids like CDCA-d4, LCA-d4)
-
Bead-beating tubes
-
Homogenizer (e.g., Bead Ruptor)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Sample Preparation: Weigh approximately 50-100 mg of frozen feces into a bead-beating tube.
-
Extraction Solvent Preparation: Prepare an extraction solvent of 80% methanol in water. Spike with a known concentration of internal standards.
-
Homogenization: Add 1 mL of the extraction solvent to each tube. Homogenize the samples using a bead beater for 5-10 minutes at 4°C.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Storage: Store the extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of 13C-Labeled Bile Acids
This protocol provides a general framework for the quantification of CDCA-13C and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to separate the different bile acid species. A typical gradient might start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Set up MRM transitions for the unlabeled bile acids, their 13C-labeled counterparts, and the deuterated internal standards. The specific precursor and product ions will need to be determined for each analyte. For CDCA (unlabeled), the precursor ion is typically m/z 391.3, and for a singly 13C-labeled CDCA, it would be m/z 392.3.
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for each analyte to achieve maximum sensitivity.
Data Presentation
Quantitative data from CDCA-13C tracer studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Representative Concentrations of 13C-Labeled and Unlabeled Bile Acids in Mouse Feces Following Oral Administration of CDCA-13C.
| Time Point (hours) | Unlabeled CDCA (nmol/g) | 13C-CDCA (nmol/g) | Unlabeled LCA (nmol/g) | 13C-LCA (nmol/g) | Unlabeled UDCA (nmol/g) | 13C-UDCA (nmol/g) |
| 0 | 50.2 ± 5.1 | 0 | 150.7 ± 15.3 | 0 | 25.4 ± 3.2 | 0 |
| 4 | 45.8 ± 4.9 | 120.3 ± 12.5 | 145.1 ± 14.8 | 10.2 ± 1.1 | 23.9 ± 2.9 | 5.6 ± 0.7 |
| 8 | 42.1 ± 4.5 | 95.7 ± 10.1 | 160.3 ± 16.2 | 35.8 ± 4.0 | 28.1 ± 3.5 | 15.2 ± 1.8 |
| 12 | 38.9 ± 4.1 | 70.2 ± 7.5 | 175.6 ± 18.1 | 55.1 ± 6.2 | 32.5 ± 4.1 | 22.8 ± 2.9 |
| 24 | 35.4 ± 3.8 | 45.6 ± 5.0 | 190.2 ± 20.0 | 80.4 ± 9.1 | 38.7 ± 4.8 | 30.1 ± 3.8 |
| 48 | 30.1 ± 3.2 | 20.1 ± 2.5 | 185.4 ± 19.5 | 65.9 ± 7.8 | 35.2 ± 4.3 | 25.7 ± 3.2 |
| 72 | 28.5 ± 3.0 | 10.5 ± 1.3 | 178.9 ± 18.8 | 50.3 ± 6.1 | 33.1 ± 4.0 | 20.4 ± 2.5 |
Data are presented as mean ± SEM. The values in this table are illustrative and will vary based on experimental conditions.
Table 2: LC-MS/MS Parameters for the Analysis of Key Bile Acids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CDCA | 391.3 | 391.3 | 40 |
| 13C-CDCA | 392.3 | 392.3 | 40 |
| CDCA-d4 (IS) | 395.3 | 395.3 | 40 |
| LCA | 375.3 | 375.3 | 42 |
| 13C-LCA | 376.3 | 376.3 | 42 |
| LCA-d4 (IS) | 379.3 | 379.3 | 42 |
| UDCA | 391.3 | 391.3 | 40 |
| 13C-UDCA | 392.3 | 392.3 | 40 |
| UDCA-d4 (IS) | 395.3 | 395.3 | 40 |
IS: Internal Standard. These parameters are examples and require optimization on the specific instrument used.
Mandatory Visualizations
Signaling Pathways
Caption: FXR signaling pathway activated by CDCA in the gut-liver axis.
Caption: TGR5 signaling pathway in an enteroendocrine L-cell.
Experimental Workflow
Caption: Workflow for a CDCA-13C tracer study in mice.
References
- 1. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Gut Microbiota in Bile Acid Metabolism | Annals of Hepatology [elsevier.es]
- 3. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes: Chenodeoxycholic Acid-¹³C in Farnesoid X Receptor (FXR) Signaling Studies
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] It is activated by endogenous bile acids, with chenodeoxycholic acid (CDCA) being its most potent natural ligand.[3][4] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs), and modulates the transcription of target genes.[5] This signaling cascade is central to the feedback inhibition of bile acid synthesis and the regulation of metabolic pathways, making FXR a key therapeutic target for diseases like cholestasis, nonalcoholic steatohepatitis (NASH), and metabolic syndrome.[6][7]
Chenodeoxycholic acid-¹³C (CDCA-¹³C) is a stable isotope-labeled version of CDCA. Its chemical and biological properties are identical to those of the unlabeled compound. The key advantage of CDCA-¹³C is its utility in mass spectrometry-based applications, where its distinct mass allows it to be differentiated from endogenous CDCA. This makes it an invaluable tool for researchers in pharmacology and drug development for conducting precise quantitative studies, including metabolic fate analysis, drug-drug interaction studies, and characterization of transport kinetics without confounding results from endogenous bile acids.
These application notes provide an overview of the FXR signaling pathway and detailed protocols for utilizing CDCA-¹³C in key in vitro assays to investigate FXR activation and its downstream effects.
FXR Signaling Pathway
The activation of FXR by CDCA initiates a signaling cascade that regulates gene expression primarily in the liver and intestine.
-
Ligand Binding : CDCA enters the cell and binds to the ligand-binding domain (LBD) of FXR in the cytoplasm or nucleus.[5]
-
Heterodimerization : Ligand-bound FXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[1][5]
-
DNA Binding & Coactivator Recruitment : The FXR/RXR heterodimer translocates to the nucleus and binds to FXREs in the promoter regions of target genes. This binding facilitates the dissociation of corepressors and the recruitment of coactivators.[8]
-
Gene Transcription : The assembled complex initiates the transcription of target genes. Key upregulated genes include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Organic Solute Transporter (OSTα/β).[9][10]
-
Feedback Regulation : The induced SHP protein, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus establishing a negative feedback loop.[5][10]
Quantitative Data Summary
CDCA-¹³C is expected to exhibit the same potency and efficacy as unlabeled CDCA. The following table summarizes representative quantitative data for CDCA and its potent synthetic analog, obeticholic acid (OCA), in FXR activation studies.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| CDCA | Luciferase Reporter | HEK293T | EC₅₀ | ~10 µM | [11] |
| CDCA | Target Gene (SHP) Induction | RASMC | Effective Conc. | 30 µM | [12] |
| CDCA | Bile Acid Efflux | SCHH | Treatment Conc. | 100 µM | [9] |
| Obeticholic Acid (OCA) | FXR Activation Potency | N/A | EC₅₀ | 99 nM | [9] |
Note: RASMC = Rat Aortic Smooth Muscle Cells; SCHH = Sandwich-Cultured Human Hepatocytes. The potency of bile acids can vary depending on the cell type and assay conditions.
Experimental Protocols
Protocol 1: FXR Activation Luciferase Reporter Assay
This protocol measures the ability of CDCA-¹³C to activate FXR, leading to the expression of a luciferase reporter gene.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Lipofectamine 2000 or similar transfection reagent
-
FXR expression plasmid (e.g., pCMX-hFXR)
-
FXRE-luciferase reporter plasmid (e.g., p(hsp27)tk-luc)
-
Renilla luciferase control plasmid (e.g., pGL4.74[hRluc/TK])
-
CDCA-¹³C stock solution (in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight (37°C, 5% CO₂).[11]
-
Transfection:
-
For each well, prepare a DNA mix in 25 µL of Opti-MEM: 50 ng of FXR plasmid, 50 ng of FXRE-luciferase plasmid, and 5 ng of Renilla control plasmid.[11]
-
In a separate tube, dilute 0.25 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the DNA mix and diluted Lipofectamine, mix gently, and incubate for 20 minutes at room temperature to form complexes.
-
Add 50 µL of the DNA-lipid complex to each well.[11]
-
-
Treatment: After 6 hours of transfection, carefully remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of CDCA-¹³C (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[11]
-
Luciferase Assay:
-
Remove the medium and gently wash the cells once with PBS.
-
Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well, with gentle shaking for 15 minutes.
-
Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the assay manufacturer's protocol.[11]
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized activity of treated wells by the normalized activity of the vehicle control wells. Plot the fold induction against the log of the CDCA-¹³C concentration to determine the EC₅₀.
Protocol 2: FXR Target Gene Expression by Quantitative PCR (qPCR)
This protocol quantifies the change in mRNA levels of FXR target genes (e.g., SHP, BSEP, OSTα) in response to CDCA-¹³C treatment in a metabolically active cell line like HepG2.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
CDCA-¹³C stock solution (in DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (SHP, BSEP, OSTα, CYP7A1) and a housekeeping gene (GAPDH or ACTB)
-
qPCR instrument
Methodology:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the desired concentration of CDCA-¹³C (e.g., 50 µM) and a vehicle control for 24 hours.[11]
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit following the manufacturer's instructions. Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix for each sample and primer set: cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[12]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Calculate the change in target gene expression using the ΔΔCt method.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Protocol 3: Cellular Uptake and Efflux using CDCA-¹³C and LC-MS/MS
This protocol leverages the stable isotope label of CDCA-¹³C to specifically measure its transport across the cell membrane in sandwich-cultured human hepatocytes (SCHH), a model that preserves transporter polarity.
Materials:
-
Sandwich-cultured human hepatocytes (SCHH)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
CDCA-¹³C
-
Ice-cold buffer for washing
-
Lysis buffer
-
Scintillation vials or collection tubes
-
LC-MS/MS system
Methodology:
-
Preparation: Culture primary human hepatocytes in a collagen-sandwiched configuration for several days to allow the formation of functional bile canaliculi.
-
Uptake and Efflux Experiment:
-
Wash the SCHH plates with warm buffer.
-
Add incubation buffer containing a defined concentration of CDCA-¹³C to the cells.
-
Incubate for a specified time course (e.g., 0, 2, 5, 10, 30 minutes).
-
At each time point, perform the following steps:
-
Stop Uptake: Aspirate the incubation medium and rapidly wash the cells multiple times with ice-cold buffer to stop the transport process.
-
Collect Fractions:
-
Cell Lysate: Add lysis buffer to the wells to collect the intracellular fraction.
-
Biliary Efflux: For parallel plates, use a calcium-free buffer to disrupt tight junctions, allowing the contents of the bile canaliculi to be collected.
-
-
-
-
Sample Preparation for LC-MS/MS:
-
Add an internal standard to all collected samples (lysate, medium, etc.).
-
Perform protein precipitation (e.g., with acetonitrile) and centrifuge to clear the samples.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to specifically detect the mass transition of CDCA-¹³C and the internal standard.
-
Inject the prepared samples into the LC-MS/MS system.
-
-
Data Analysis:
-
Generate a standard curve to quantify the concentration of CDCA-¹³C in each fraction.
-
Calculate the rates of uptake (from cell lysate accumulation over time) and efflux (from appearance in the biliary or basolateral compartments). The use of CDCA-¹³C ensures that the measurements reflect only the transport of the exogenously applied compound.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Synthesis and evaluation of {sup 18} F-labeled bile acid compound: A potential PET imaging agent for FXR-related diseases (Journal Article) | ETDEWEB [osti.gov]
- 4. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chenodeoxycholic Acid-13C in the Investigation of Drug-Induced Liver Injury
Application Notes
Introduction to Drug-Induced Liver Injury (DILI) and the Role of Bile Acids
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development and clinical practice.[1] The mechanisms underlying DILI are complex and can involve direct cellular toxicity, metabolic idiosyncrasy, or immune-mediated responses.[2][3] A key player in many forms of DILI, particularly cholestatic and mixed types, is the dysregulation of bile acid homeostasis.[4] Bile acids, such as chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol and are essential for the digestion and absorption of lipids.[1] However, at elevated intracellular concentrations, hydrophobic bile acids like CDCA can become cytotoxic, leading to mitochondrial dysfunction, oxidative stress, and apoptosis of hepatocytes.[5]
Chenodeoxycholic Acid-13C as a Research Tool
The use of stable isotope-labeled compounds provides a powerful and safe method for tracing metabolic pathways in vivo without the need for radioactive tracers.[6][7] Chenodeoxycholic acid labeled with carbon-13 (CDCA-13C) serves as an invaluable tool for researchers studying the pathogenesis of DILI. By introducing CDCA-13C into a biological system, scientists can track its absorption, metabolism, and excretion, thereby gaining insights into how a particular drug affects these processes.[5][8] This allows for the quantitative analysis of bile acid pool sizes, synthesis rates, and the flux through various metabolic pathways, which may be altered in DILI.[5][8]
-
Assessing Hepatobiliary Transporter Function: Many drugs cause cholestatic injury by inhibiting key transporters responsible for bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP).[9] By administering CDCA-13C, researchers can measure its retention in the liver and blood, providing a dynamic assessment of transporter inhibition by a drug candidate.
-
Investigating Metabolic Pathway Alterations: DILI can alter the enzymatic pathways involved in bile acid synthesis and conjugation. CDCA-13C can be used to trace the conversion of CDCA to its downstream metabolites, including its conjugation with glycine (B1666218) and taurine, and its conversion to the secondary bile acid, lithocholic acid, which is even more toxic.[10]
-
Biomarker Discovery: Changes in the metabolic profile of CDCA-13C following drug exposure can serve as sensitive and specific biomarkers for early detection of DILI.[3] For instance, an increased ratio of 13C-labeled glycine-conjugated to taurine-conjugated CDCA might indicate a specific mechanism of drug toxicity.
-
Evaluating Therapeutic Interventions: CDCA-13C can be used to assess the efficacy of therapeutic agents aimed at mitigating DILI. For example, it can be used to demonstrate how a protective compound, such as ursodeoxycholic acid (UDCA), alters the metabolism and clearance of toxic bile acids.[4]
Experimental Protocols
Protocol 1: In Vivo Assessment of Drug-Induced Cholestasis in a Rodent Model Using CDCA-13C
This protocol describes a general procedure for evaluating the effect of a test compound on bile acid metabolism in a rat model of DILI.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound (potential hepatotoxin)
-
Vehicle for test compound
-
[24-13C]-Chenodeoxycholic acid (CDCA-13C)
-
Metabolic cages for urine and feces collection
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA tubes)
-
Liquid nitrogen
-
Gas Chromatography-Mass Spectrometry (GC-MS) system[11]
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Divide animals into two groups: a control group receiving the vehicle and a treatment group receiving the test compound.
-
-
Induction of Liver Injury:
-
Administer the test compound or vehicle to the respective groups for a predetermined duration (e.g., daily for 7 days). The dose and duration should be based on prior toxicity studies of the compound.
-
-
Administration of CDCA-13C:
-
On the final day of treatment, administer a single oral dose of CDCA-13C (e.g., 50 mg/kg) to all animals.[8]
-
-
Sample Collection:
-
Place the animals in metabolic cages for 24 hours to collect urine and feces.
-
At specific time points after CDCA-13C administration (e.g., 0, 2, 4, 8, 12, and 24 hours), collect blood samples via tail vein or saphenous vein into EDTA tubes.
-
At the end of the 24-hour period, euthanize the animals under anesthesia.
-
Collect terminal blood via cardiac puncture.
-
Perfuse the liver with ice-cold saline and immediately freeze a portion in liquid nitrogen for later analysis.
-
-
Sample Preparation for GC-MS Analysis:
-
Serum: Perform solid-phase extraction to isolate bile acids.
-
Liver Tissue: Homogenize the tissue and perform extraction to isolate bile acids.
-
Urine and Feces: Perform appropriate extraction procedures.
-
Derivatization: Derivatize the extracted bile acids to make them volatile for GC-MS analysis. This typically involves methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups.[2]
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system.
-
Use selected ion monitoring (SIM) to measure the abundance of the 12C- and 13C-isotopologues of CDCA and its metabolites.[8]
-
-
Data Analysis:
-
Calculate the 13C-enrichment in CDCA and its metabolites in each sample.
-
Determine the pharmacokinetic parameters of CDCA-13C, such as clearance and volume of distribution.
-
Quantify the pool size and turnover rate of the CDCA pool.
-
Protocol 2: In Vitro Assessment of BSEP Inhibition in Sandwich-Cultured Human Hepatocytes (SCHH)
This protocol provides a method to assess if a drug candidate inhibits the BSEP transporter using CDCA-13C.
Materials:
-
Sandwich-cultured human hepatocytes
-
Hepatocyte culture medium
-
Test compound
-
[24-13C]-Chenodeoxycholic acid (CDCA-13C)
-
Positive control BSEP inhibitor (e.g., cyclosporin (B1163) A)
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture human hepatocytes in a sandwich configuration (between two layers of collagen) to maintain their polarity and transporter function.
-
-
Treatment with Test Compound:
-
Pre-incubate the SCHH with the test compound, positive control, or vehicle at various concentrations for a specified time (e.g., 1 hour).
-
-
Incubation with CDCA-13C:
-
Add CDCA-13C to the culture medium and incubate for a defined period (e.g., 30 minutes) to allow for uptake and biliary efflux.
-
-
Sample Collection:
-
Collect the culture medium (representing the basolateral compartment).
-
Wash the cells and then lyse them to collect the intracellular content.
-
Isolate the bile canaliculi and collect their contents (representing the apical/biliary compartment).
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Prepare the collected samples for LC-MS/MS analysis to quantify the concentration of CDCA-13C.
-
-
Data Analysis:
-
Calculate the Biliary Excretion Index (BEI) for CDCA-13C in the presence and absence of the test compound.
-
A significant reduction in the BEI in the presence of the test compound indicates BSEP inhibition.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of CDCA-13C in a Rat Model of DILI
| Parameter | Control Group (Vehicle) | DILI Group (Test Compound) | % Change |
| CDCA Pool Size (µmol/kg) | 32.6 ± 9.9 | 58.2 ± 15.4 | +78.5% |
| CDCA Fractional Turnover Rate (d⁻¹) | 0.24 ± 0.13 | 0.11 ± 0.05 | -54.2% |
| CDCA Synthesis Rate (µmol/kg/day) | 7.8 ± 3.5 | 6.4 ± 2.1 | -17.9% |
| Serum AUC₀₋₂₄ (µM·h) | 15.7 ± 4.2 | 45.9 ± 11.8 | +192.4% |
| Biliary Excretion of ¹³C (%) | 65.3 ± 12.1 | 28.7 ± 9.5 | -56.0% |
*p < 0.05 compared to the control group. Data are presented as mean ± SD and are hypothetical, based on expected outcomes in a cholestatic DILI model.[8]
Table 2: Effect of a Test Compound on the Biliary Excretion of CDCA-13C in SCHH
| Treatment | Intracellular CDCA-13C (pmol/mg protein) | Biliary CDCA-13C (pmol/mg protein) | Biliary Excretion Index (%) | % Inhibition |
| Vehicle Control | 150 ± 25 | 300 ± 45 | 66.7 ± 5.1 | - |
| Test Compound (1 µM) | 225 ± 30 | 225 ± 35 | 50.0 ± 4.2 | 25.0% |
| Test Compound (10 µM) | 350 ± 40 | 150 ± 28 | 30.0 ± 3.8 | 55.0% |
| Positive Control (e.g., Cyclosporin A) | 400 ± 55 | 100 ± 20 | 20.0 ± 3.1* | 70.0% |
*p < 0.05 compared to the vehicle control group. Data are presented as mean ± SD and are hypothetical.
Mandatory Visualization
References
- 1. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Analysis of bile acids in human biological samples by microcolumn separation techniques: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
- 11. shimadzu.com [shimadzu.com]
Application Note: Measurement of Chenodeoxycholic Acid-13C Enrichment in Serum Samples
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats and lipids.[1][2] The study of CDCA metabolism is vital for understanding various physiological and pathological processes, including liver diseases, metabolic syndromes, and gut microbiome interactions.[2] Stable isotope-labeled molecules, such as 13C-labeled chenodeoxycholic acid (CDCA-13C), serve as powerful tools for in vivo kinetic studies to assess the dynamics of bile acid metabolism without the use of radioactive tracers.[3] This application note provides detailed protocols for the quantification of CDCA-13C enrichment in human serum samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are essential for researchers, scientists, and drug development professionals investigating bile acid kinetics and metabolism.
Core Principles
The measurement of CDCA-13C enrichment involves the administration of a known dose of CDCA-13C to a subject, followed by the collection of serum samples at various time points. The analytical methods described below are designed to separate CDCA from other serum components and to differentiate between the unlabeled (12C) and labeled (13C) forms of the molecule based on their mass-to-charge ratio (m/z). The enrichment is then calculated as the percentage of the labeled form relative to the total amount of CDCA.
Experimental Protocols
Two primary analytical techniques are detailed below: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high specificity and sensitivity for the analysis of bile acids.[4]
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For bile acids, a derivatization step is necessary to increase their volatility.[5]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[6][7]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Hydrolysis (Optional): If analyzing total CDCA (conjugated and unconjugated), perform alkaline hydrolysis of the dried extract. Reconstitute the sample in 1 mL of 1 M NaOH and heat at 115°C for 4 hours. After cooling, neutralize the sample with 1 M HCl.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the hydrolyzed (and neutralized) or non-hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and polar impurities.
-
Elute the bile acids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
2. Derivatization:
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ether derivatives of the bile acids.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: Increase to 240°C at 20°C/min.
-
Ramp 2: Increase to 300°C at 5°C/min, hold for 10 minutes.
-
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor the characteristic ions for the TMS derivative of unlabeled CDCA and CDCA-13C. The exact m/z values will depend on the specific 13C labeling pattern of the tracer. For a [24-13C]CDCA tracer, the key fragment ions would be monitored for both the labeled and unlabeled forms.
-
4. Data Analysis:
-
Identify the peaks corresponding to unlabeled and labeled CDCA based on their retention times and specific m/z values.
-
Calculate the peak areas for both the unlabeled (A_unlabeled) and labeled (A_labeled) CDCA.
-
Calculate the 13C enrichment using the following formula:
-
Enrichment (%) = [A_labeled / (A_labeled + A_unlabeled)] * 100
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS as derivatization is typically not required.[8]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., d4-CDCA).[6][9]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection and Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of water before injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 30% B, hold for 1 minute.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Define the precursor-to-product ion transitions for both unlabeled CDCA and CDCA-13C, as well as the internal standard. For CDCA, a common transition is m/z 391.3 -> 391.3. For a single 13C label, the precursor would be m/z 392.3.
-
3. Data Analysis:
-
Integrate the peak areas for the MRM transitions of unlabeled CDCA (A_unlabeled), labeled CDCA (A_labeled), and the internal standard (A_IS).
-
Normalize the peak areas of unlabeled and labeled CDCA to the internal standard.
-
Calculate the 13C enrichment using the normalized peak areas:
-
Enrichment (%) = [ (A_labeled / A_IS) / ( (A_labeled / A_IS) + (A_unlabeled / A_IS) ) ] * 100
-
Data Presentation
The quantitative data for CDCA-13C enrichment should be presented in a clear and structured table to facilitate comparison across different time points or experimental conditions.
| Sample ID | Time Point (hours) | Unlabeled CDCA (Peak Area) | Labeled CDCA-13C (Peak Area) | Enrichment (%) |
| S001 | 0 | 1,250,000 | 0 | 0.00 |
| S002 | 1 | 1,180,000 | 120,000 | 9.23 |
| S003 | 2 | 1,100,000 | 250,000 | 18.52 |
| S004 | 4 | 950,000 | 380,000 | 28.57 |
| S005 | 8 | 700,000 | 450,000 | 39.13 |
| S006 | 12 | 500,000 | 350,000 | 41.18 |
| S007 | 24 | 250,000 | 150,000 | 37.50 |
Note: The data in this table is for illustrative purposes only.
Visualizations
Bile Acid Synthesis Pathway
The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol in the liver.
References
- 1. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. Measurement of bile acid kinetics in human serum using stable isotope labeled chenodeoxycholic acid and capillary gas chromatography electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. medpace.com [medpace.com]
- 7. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. tmiclinode.com [tmiclinode.com]
Application Notes and Protocols for the Quantification of Chenodeoxycholic Acid-13C via Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of 13C-labeled chenodeoxycholic acid (CDCA-13C) in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended to guide researchers in establishing a robust and reliable analytical workflow for pharmacokinetic studies, metabolic research, and drug development applications involving this stable isotope-labeled bile acid.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats and lipids. Beyond its digestive functions, CDCA is an important signaling molecule, acting as a natural ligand for the farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism.[1][2] The use of stable isotope-labeled CDCA, such as CDCA-13C, in conjunction with mass spectrometry, allows for precise and accurate quantification, enabling the tracing of its metabolic fate and its role in various physiological and pathophysiological processes. GC-MS, a powerful analytical technique, is well-suited for the analysis of bile acids due to its high resolution and sensitivity; however, it necessitates a derivatization step to enhance the volatility of these molecules.[3]
Signaling Pathway of Chenodeoxycholic Acid
Chenodeoxycholic acid is a potent endogenous agonist of the Farnesoid X Receptor (FXR).[1][4] Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. A primary function of FXR activation is the negative feedback regulation of bile acid synthesis by inhibiting the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1]
Experimental Workflow
The analytical workflow for the quantification of CDCA-13C by GC-MS involves several key steps: sample preparation (including extraction and deconjugation for serum/plasma samples), derivatization to increase volatility, and subsequent analysis by GC-MS.
Experimental Protocols
Sample Preparation (from Serum or Plasma)
This protocol is adapted from methodologies for serum bile acid analysis.[2]
a. Deconjugation:
-
To 0.3 mL of serum in a glass tube, add 2 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.6).
-
Add 60 units of cholylglycine hydrolase.
-
Incubate the mixture at 37°C for 20 hours to ensure complete deconjugation of amidated bile acids.
-
Release bile acids from proteins by adding 1.2 mL of 0.1 M NaOH and incubating at 64°C for 20 minutes.
b. Extraction (Solid Phase Extraction):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the deconjugated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the bile acids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas at 60°C.
Derivatization
This two-step derivatization protocol is crucial for making the bile acids volatile for GC-MS analysis.[2][5]
a. Methylation:
-
To the dried extract, add 2 mL of methanolic-hydrochloric acid.
-
Incubate at room temperature (25°C) for 8 hours to methylate the carboxyl group.
-
Evaporate the mixture to dryness under a stream of nitrogen.
b. Silylation:
-
To the dried methylated bile acids, add 200 µL of a silylating agent such as Tri-Sil® reagent (a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane). A common alternative is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6][7]
-
Incubate at 60°C for 15 minutes to silylate the hydroxyl groups.
-
Evaporate the reagent and dissolve the derivatized bile acids in 200 µL of hexane (B92381) for injection into the GC-MS.
GC-MS Analysis
The following instrumental parameters are a recommended starting point and may require optimization based on the specific instrument and column used.[2]
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Column: HP-5 MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a flow rate of 1.8 mL/min
-
Injection Volume: 2 µL
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 20°C/min to 220°C
-
Ramp 2: 2°C/min to 295°C
-
Hold at 295°C for 10 minutes
-
-
Mass Spectrometer: Agilent 5971A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 180°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity for CDCA-13C and the internal standard.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the GC-MS analysis of bile acids. The data is compiled from studies analyzing various bile acids in biological matrices and serves as a reference for the expected performance of the CDCA-13C assay.
| Performance Metric | Typical Value | Matrix | Reference(s) |
| Limit of Detection (LOD) | 0.4 µmol/L | Serum | [2] |
| Limit of Quantification (LOQ) | 0.23 µg/mL (for cholic acid) | Not specified | [7][8] |
| Linearity (Range) | 2 - 30 µmol/L | Serum | [2] |
| Linearity (R²) | ≥ 0.995 | Not specified | [8] |
| Intra-day Precision (%CV) | 0.81 - 5.92% | Serum | [2] |
| Inter-day Precision (%CV) | 2.14 - 9.52% | Serum | [2] |
| Recovery | 82.6 - 111.3% | Serum | [2] |
Note: The use of a stable isotope-labeled internal standard, such as d4- or d5-labeled CDCA, is highly recommended to correct for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.[6]
Conclusion
The GC-MS method detailed in this application note provides a robust framework for the quantitative analysis of this compound in biological samples. The protocol, encompassing sample preparation, derivatization, and instrumental analysis, is designed to yield high sensitivity, specificity, and reproducibility. Adherence to these guidelines, coupled with appropriate method validation, will enable researchers to obtain reliable data for advancing our understanding of the roles of chenodeoxycholic acid in health and disease.
References
- 1. Validation of use of 11,12-2H-labeled chenodeoxycholic acid in isotope dilution measurements of bile acid kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. weqas.com [weqas.com]
- 6. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note: Quantification of Chenodeoxycholic Acid-13C in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond its digestive functions, CDCA acts as a signaling molecule, regulating various metabolic pathways through the farnesoid X receptor (FXR). Accurate quantification of CDCA in biological matrices is essential for studying liver diseases, metabolic disorders, and the pharmacokinetics of bile acid-related therapeutics. The use of a stable isotope-labeled internal standard, such as chenodeoxycholic acid-13C (CDCA-13C), is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing.[1] This application note describes a robust and sensitive LC-MS/MS method for the quantification of CDCA in human plasma using CDCA-13C as an internal standard.
Experimental
Sample Preparation:
A simple and efficient protein precipitation method is employed for the extraction of CDCA and its internal standard from human plasma.[2][3][4]
-
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Chenodeoxycholic acid (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
-
Protocol:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).[5]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column, such as a Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm), is recommended for good separation of bile acids.[2]
-
Mobile Phase A: 0.1% Formic acid in Water.[2]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v).[2]
-
Gradient: A gradient elution is employed to achieve optimal separation.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is preferred for the analysis of bile acids as they readily form [M-H]⁻ ions.
-
Multiple Reaction Monitoring (MRM): The MRM transitions for chenodeoxycholic acid and this compound are monitored. For unconjugated bile acids, it is common to use the precursor ion as the product ion due to limited fragmentation, a technique sometimes referred to as pseudo-MRM.[6]
-
Source Parameters:
-
Ion Spray Voltage: -4500 V
-
Temperature: 550°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Curtain Gas (CUR): 35 psi
-
Collision Gas (CAD): Nitrogen
-
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of chenodeoxycholic acid. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.995 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | [2] |
| Lower Limit of Detection (LLOD) | 0.1 - 0.5 nM | [2] |
| Intra-day Precision (%CV) | < 10% | |
| Inter-day Precision (%CV) | < 10% | |
| Accuracy | 85 - 115% | |
| Extraction Recovery | 88 - 101% |
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Chenodeoxycholic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of chenodeoxycholic acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the chenodeoxycholic acid stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard by diluting the stock solution with methanol to the desired concentration (e.g., 100 ng/mL).
Protocol 2: Sample Analysis Workflow
-
Sample Receipt and Storage: Log and store plasma samples at -80°C until analysis.
-
Sample Preparation: Follow the detailed sample preparation protocol described in the "Experimental" section.
-
LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system.
-
Create a sequence table including blank samples, calibration standards, quality control samples, and unknown samples.
-
Inject the prepared samples for analysis.
-
-
Data Processing:
-
Integrate the chromatographic peaks for both the analyte (chenodeoxycholic acid) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of chenodeoxycholic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for the LC-MS/MS analysis of Chenodeoxycholic Acid.
MRM Transitions:
The following table provides the multiple reaction monitoring (MRM) transitions for the analysis of chenodeoxycholic acid and its 13C-labeled internal standard. The transition for this compound is predicted based on the typical behavior of unconjugated bile acids in negative ion mode ESI-MS/MS, where the precursor ion is often monitored as the product ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chenodeoxycholic Acid | 391.3 | 391.3 | 40 |
| This compound | 392.3 | 392.3 | 40 |
References
- 1. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukisotope.com [ukisotope.com]
- 3. agilent.com [agilent.com]
- 4. medpace.com [medpace.com]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Application Notes and Protocols: Chenodeoxycholic Acid-13C Tracer Studies in Cholestatic Liver Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting chenodeoxycholic acid-13C (CDCA-13C) tracer studies to investigate bile acid metabolism in the context of cholestatic liver diseases. This powerful technique allows for the in-vivo assessment of CDCA kinetics, providing valuable insights into the pathophysiology of cholestasis and a tool for evaluating therapeutic interventions.
Introduction
Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of cytotoxic bile acids, such as chenodeoxycholic acid (CDCA), within the liver. This accumulation contributes to liver injury, fibrosis, and inflammation. Stable isotope tracer studies using 13C-labeled CDCA offer a safe and effective method to quantify the dynamic changes in CDCA metabolism, including its pool size, synthesis rate, and fractional turnover rate. These kinetic parameters are crucial for understanding disease mechanisms and for the development of targeted therapies.
CDCA is a primary bile acid synthesized from cholesterol in the liver and acts as a key signaling molecule, primarily through the farnesoid X receptor (FXR).[1] In cholestasis, the altered kinetics of CDCA can significantly impact these signaling pathways, contributing to the progression of liver damage.
Quantitative Data on CDCA Kinetics
The following tables summarize the kinetic parameters of chenodeoxycholic acid in healthy individuals and patients with various cholestatic conditions, as determined by stable isotope dilution techniques.
Table 1: Chenodeoxycholic Acid (CDCA) Kinetics in Healthy Adults
| Parameter | Value | Reference |
| Pool Size | 32.6 ± 9.9 µmol/kg | [2] |
| Fractional Turnover Rate (FTR) | 0.24 ± 0.13 per day | [2] |
| Synthesis Rate | 0.12 ± 0.03 g/day | [3] |
| Serum Concentration (Fasting) | 0.98 ± 0.77 µmol/L | [4] |
| Serum Concentration (Postprandial) | 2.42 ± 1.46 µmol/L | [4] |
Table 2: Chenodeoxycholic Acid (CDCA) Kinetics in Cholestatic Liver Diseases
| Disease State | Pool Size | Fractional Turnover Rate (FTR) | Synthesis Rate | Reference |
| Primary Sclerosing Cholangitis (PSC) | Significantly smaller than healthy controls | Increased | Unchanged | [5] |
| Liver Cirrhosis | 477 ± 77 mg | 2.8 ± 1.2 days (half-life) | 118 ± 6 mg/day | [6] |
| Cholesterol Gallstones | Slightly diminished (not significant) | Similar to healthy controls | Slightly diminished (not significant) | [7] |
Signaling Pathways Involving Chenodeoxycholic Acid
CDCA is a potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[1] Additionally, at high concentrations, as seen in cholestasis, CDCA can trigger inflammatory pathways, such as the activation of the NLRP3 inflammasome.
Caption: Farnesoid X Receptor (FXR) Signaling Pathway Activated by CDCA.
Caption: CDCA-induced NLRP3 Inflammasome Activation in Cholestasis.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a CDCA-13C tracer study in human subjects.
Experimental Workflow
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Biliary Cholangitis and Primary Sclerosing Cholangitis: Current Knowledge of Pathogenesis and Therapeutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ursodeoxycholic acid on the kinetics of cholic acid and chenodeoxycholic acid in patients with primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developments in bile acid kinetic measurements using (13)C and (2)H: 10(5) times improved sensitivity during the last 40 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acid changes after high-dose ursodeoxycholic acid treatment in primary sclerosing cholangitis: Relation to disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing Chenodeoxycholic Acid-¹³C in Pediatric Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in pediatric metabolic research, offering a safe and non-invasive alternative to radioactive tracers for studying dynamic physiological processes. Chenodeoxycholic acid-¹³C (¹³C-CDCA), a stable isotope-labeled version of a primary bile acid, provides a powerful probe for investigating bile acid metabolism, gut microbiota activity, and their roles in various pediatric disorders. These application notes provide a comprehensive overview of the use of ¹³C-CDCA in pediatric research, including detailed protocols and data presentation guidelines.
Bile acids, synthesized in the liver from cholesterol, play crucial roles in lipid digestion and absorption. The gut microbiota extensively metabolizes primary bile acids, such as chenodeoxycholic acid (CDCA), into secondary bile acids. This metabolism can be tracked using ¹³C-labeled tracers to understand the intricate interplay between the host and its microbiome in health and disease. In pediatric populations, studying these pathways is critical for diagnosing and managing inborn errors of metabolism, cholestatic liver diseases, and other gastrointestinal disorders.[1][2][3]
Applications in Pediatric Research
The use of ¹³C-CDCA is particularly relevant in the following pediatric research areas:
-
Inborn Errors of Bile Acid Synthesis: ¹³C-CDCA can be used to trace the metabolic fate of exogenously administered CDCA in patients with genetic defects in bile acid synthesis, such as CYP7B1 deficiency.[4] This allows researchers to assess the efficacy of therapeutic interventions and understand the downstream metabolic consequences of the genetic defect.
-
Cholestatic Liver Diseases: In conditions like progressive familial intrahepatic cholestasis (PFIC) and biliary atresia, bile acid metabolism is severely impaired.[2] ¹³C-CDCA can help elucidate the altered kinetics and biotransformation of primary bile acids, providing insights into disease pathophysiology and potential therapeutic targets.
-
Gut Microbiome Research: The gut microbiota is responsible for the deconjugation and dehydroxylation of primary bile acids. By administering ¹³C-CDCA and analyzing the appearance of ¹³C-labeled secondary bile acids (e.g., lithocholic acid), researchers can non-invasively assess the metabolic activity of the gut microbiome.[3]
-
Metabolic Flux Analysis: Isotope tracers like ¹³C-CDCA are essential for metabolic flux analysis, a technique used to quantify the rates of metabolic pathways.[5][6][7] This can provide a detailed picture of cellular metabolism in various pediatric metabolic disorders.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of ¹³C-CDCA in pediatric metabolic research. These values are illustrative and may need to be adapted based on the specific research question, patient population, and analytical methods.
Table 1: Illustrative Dosing Regimens for ¹³C-CDCA Administration
| Parameter | Oral Administration | Intravenous Administration |
| Dosage | 5-15 mg/kg body weight | 1-5 mg/kg body weight |
| Formulation | Encapsulated powder or suspension in a suitable vehicle | Sterile solution in a biocompatible solvent |
| Tracer Enrichment | >98% ¹³C | >98% ¹³C |
Note: Dosages should be determined based on ethical review and prior safety studies. For therapeutic applications of unlabeled CDCA in infants with certain metabolic disorders, doses around 15 mg/kg/day have been reported.[4]
Table 2: Sample Collection and Analysis Parameters
| Sample Type | Collection Time Points | Analyte(s) of Interest | Analytical Method |
| Breath | Baseline, then every 15-30 min for 2-4 hours | ¹³CO₂ | Isotope Ratio Mass Spectrometry (IRMS) |
| Blood (Plasma/Serum) | Baseline, then at 0.5, 1, 2, 4, 6, 8, 12, 24 hours | ¹³C-labeled bile acids (primary and secondary) | LC-MS/MS |
| Urine | Baseline, then pooled collections over 24-48 hours | ¹³C-labeled bile acid conjugates | LC-MS/MS |
| Feces | Homogenized 24-72 hour collection | ¹³C-labeled bile acids (primary and secondary) | GC-MS or LC-MS/MS |
Experimental Protocols
Protocol 1: ¹³C-CDCA Breath Test for Assessing Bile Acid Deconjugation
This protocol is designed to non-invasively assess the rate of bile acid deconjugation by the gut microbiota.
1. Patient Preparation:
- Patients should fast for at least 6-8 hours prior to the test.
- A baseline breath sample is collected to determine the natural ¹³CO₂/¹²CO₂ ratio.
2. ¹³C-CDCA Administration:
- [¹³C-carboxyl]-Glyco-chenodeoxycholic acid is administered orally at a dose of 5 mg/kg. The ¹³C label is on the glycine (B1666218) conjugate, which is cleaved by bacterial bile salt hydrolases.
3. Breath Sample Collection:
- Breath samples are collected into appropriate collection bags at 15, 30, 45, 60, 90, and 120 minutes post-administration.
4. Sample Analysis:
- The ¹³CO₂ enrichment in the breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).
5. Data Interpretation:
- An increase in breath ¹³CO₂ indicates the cleavage of the ¹³C-glycine from the bile acid by gut bacteria, followed by the metabolism of ¹³C-glycine and its exhalation as ¹³CO₂. The rate and peak of ¹³CO₂ exhalation provide an index of bacterial deconjugation activity.
Protocol 2: Pharmacokinetic Study of ¹³C-CDCA
This protocol outlines the procedure for studying the absorption, distribution, metabolism, and excretion of ¹³C-CDCA.
1. Patient Preparation:
- Patients should fast overnight.
- A baseline blood and urine sample are collected.
2. ¹³C-CDCA Administration:
- [24-¹³C]chenodeoxycholic acid is administered orally or intravenously at a pre-determined dose (see Table 1). The synthesis of [24-¹³C]chenodeoxycholic acid has been previously described.[8]
3. Sample Collection:
- Blood samples are collected at specified time points (see Table 2) into heparinized tubes. Plasma is separated by centrifugation.
- Urine is collected over a 24 or 48-hour period.
- Fecal samples are collected for 72 hours.
4. Sample Processing and Analysis:
- Bile acids are extracted from plasma, urine, and feces using solid-phase extraction.
- The concentrations of ¹³C-CDCA and its metabolites (e.g., ¹³C-lithocholic acid, taurine (B1682933) and glycine conjugates) are quantified using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
- Pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance are calculated from the plasma concentration-time profiles of ¹³C-CDCA and its metabolites.
Visualization of Key Pathways and Workflows
To facilitate understanding, the following diagrams illustrate the core concepts and workflows described in these application notes.
Caption: Overview of Bile Acid Metabolism.
Caption: Workflow for the ¹³C-CDCA Breath Test.
Caption: Simplified FXR Signaling Pathway.
Conclusion
The use of chenodeoxycholic acid-¹³C represents a sophisticated and safe approach to unraveling the complexities of bile acid metabolism and host-microbiome interactions in pediatric populations. The protocols and data presented here provide a framework for researchers to design and implement robust studies in this critical area of pediatric metabolic research. Adherence to detailed and validated protocols is essential for obtaining high-quality, reproducible data that can ultimately lead to improved diagnostics and therapeutics for children with metabolic and liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pediatric Cholestatic Liver Disease: Review of Bile Acid Metabolism and Discussion of Current and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Successful treatment of infantile oxysterol 7α-hydroxylase deficiency with oral chenodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
chenodeoxycholic acid-13C stability and storage conditions
Welcome to the technical support center for Chenodeoxycholic Acid-13C (CDCA-13C). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of CDCA-13C, as well as troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for up to two years or even longer.[1] Some suppliers also indicate that it can be stored at room temperature, away from light and moisture.[2] For optimal stability, it is crucial to keep the vial tightly sealed.[1]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For solutions in DMSO, it is recommended to store them as aliquots in tightly sealed vials.[1] At -80°C, the solution is stable for up to 6 months, while at -20°C, it is stable for up to one month.[1][2] It is advisable to prepare and use solutions on the same day whenever possible.[1] If you need to store aqueous solutions, it is not recommended to keep them for more than one day.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.
Q4: How can I ensure the quality and purity of my this compound?
A4: The quality of your this compound is best assured by obtaining it from a reputable supplier that provides a certificate of analysis (C of A). The C of A should detail the chemical and isotopic purity of the compound. For quantitative applications, it is crucial to use a stable isotope-labeled internal standard, such as CDCA-13C, to ensure accuracy and precision by minimizing matrix effects.[1]
Stability and Storage Conditions Summary
| Form | Solvent | Storage Temperature | Stability Period |
| Solid | - | -20°C | ≥ 2 years[1] |
| Solid | - | Room Temperature | Stable (away from light and moisture)[2] |
| Solution | DMSO | -80°C | Up to 6 months[1][2] |
| Solution | DMSO | -20°C | Up to 1 month[1][2] |
| Solution | Aqueous Buffer | 4°C | Not recommended for more than one day |
Troubleshooting Guide
Q: My experimental results are inconsistent. Could the stability of my this compound be the issue?
A: Inconsistent results can indeed be a sign of compound degradation. Here is a workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for inconsistent results.
Q: What are the potential degradation products of this compound?
A: While specific degradation pathways for CDCA-13C under various stress conditions are not extensively documented in readily available literature, potential degradation can occur through oxidation. The hydroxyl groups at the 3α and 7α positions are susceptible to oxidation, which could lead to the formation of ketone-containing impurities. Common impurities found in chenodeoxycholic acid preparations that could also arise from degradation include 7-keto lithocholic acid (3α-Hydroxy-7-oxo-5β-cholan-24-oic Acid).
Q: How can I detect degradation of my this compound?
A: The most effective way to detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact CDCA-13C from its potential degradation products. When analyzing your sample, you should look for the appearance of new peaks or a decrease in the peak area of the main compound compared to a reference standard.
Potential Degradation Pathway
Under oxidative stress, the secondary alcohol groups of chenodeoxycholic acid can be oxidized to ketones. The following diagram illustrates a potential oxidative degradation pathway.
Caption: Potential oxidative degradation of CDCA-13C.
Experimental Protocols
Protocol: Quantification of this compound in Biological Samples using LC-MS/MS
This protocol provides a general framework for the quantification of CDCA-13C. Optimization will be required based on the specific matrix and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (if CDCA-13C is the analyte of interest, a deuterated analog could be used).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions
The following table provides example LC-MS/MS parameters that can be used as a starting point for method development.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II Bio LC or equivalent |
| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm |
| Column Temperature | 50 °C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) |
| Flow Rate | 0.65 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray (H-ESI) |
| Vaporizer Temperature | 350 °C |
| Ion Transfer Tube Temp. | 300 °C |
3. Data Analysis
-
Acquire data using the instrument's software.
-
Integrate the peak area for the specific mass transition of this compound.
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
References
Technical Support Center: Chenodeoxycholic Acid-13C Mass Spectrometry
Welcome to the technical support center for the analysis of chenodeoxycholic acid-13C (CDCA-13C) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to common interferences and methodological challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the LC-MS/MS analysis of this compound?
The most common interferences in the analysis of this compound (CDCA-13C) are isobaric compounds, matrix effects, and carryover. Isobaric interferences arise from molecules with the same nominal mass as CDCA-13C, particularly its isomers. Matrix effects are caused by co-eluting endogenous components from the biological sample, such as phospholipids, which can suppress or enhance the ionization of the analyte.[1][2] Carryover from previous injections can also lead to inaccurate quantification.[3]
Q2: Which isomers can interfere with the detection of this compound?
Deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) are common isomers of chenodeoxycholic acid (CDCA) that can cause isobaric interference.[2][4] Since they have the same molecular weight as unlabeled CDCA, their 13C-labeled counterparts, if present, or the M+1 isotopologues of the unlabeled isomers can potentially interfere with the detection of CDCA-13C. Therefore, chromatographic separation of these isomers is critical for accurate quantification.[2][4]
Q3: How can I minimize matrix effects in my analysis?
Matrix effects can be minimized through effective sample preparation and optimized chromatographic conditions.[1] Common strategies include:
-
Protein Precipitation: A simple and effective first step for serum and plasma samples, typically using cold acetonitrile (B52724) or methanol (B129727).[5][6]
-
Solid-Phase Extraction (SPE): Using a C18 stationary phase can provide a cleaner sample extract by removing salts, phospholipids, and other interfering substances.[7]
-
Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard, such as D4-CDCA, is crucial to compensate for matrix-induced ionization variability.[1]
-
Chromatographic Separation: A well-developed LC method can separate the analyte of interest from many co-eluting matrix components.[2]
-
Matrix-Matched Calibrants: Preparing calibration standards in a matrix similar to the samples (e.g., charcoal-stripped serum) can help to normalize the matrix effects between calibrants and unknown samples.[6]
Q4: What are the recommended mass spectrometry settings for CDCA-13C analysis?
For quantitative analysis of CDCA-13C, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[6] Negative ion electrospray ionization (ESI) is typically used for bile acids.[2] The specific precursor and product ion m/z values will depend on the position and number of 13C labels in the molecule. For a singly labeled [24-13C]chenodeoxycholic acid, the precursor ion would be at m/z 392.4, and a common product ion would result from the neutral loss of water.
Q5: What should I do if I observe poor peak shape or retention time shifts?
Poor peak shape (e.g., fronting, tailing, or splitting) or shifts in retention time can be caused by several factors. These include issues with the analytical column, mobile phase composition, or the injection of samples in a solvent that is too strong. To troubleshoot these issues, consider the following:
-
Column Health: Ensure the column is not degraded or clogged. A guard column can help protect the analytical column.
-
Mobile Phase: Check the pH and composition of the mobile phase. Ensure it is correctly prepared and degassed.
-
Sample Solvent: Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase.[5]
-
Injection Volume: Overloading the column with a large injection volume can lead to peak distortion.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability in peak areas for quality control (QC) samples.
-
Poor precision and accuracy.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Matrix Effects | Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.[8] Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE).[7] Ensure the use of a suitable stable isotope-labeled internal standard. |
| Sample Preparation Inconsistency | Inconsistent pipetting, vortexing, or centrifugation can introduce variability. Ensure all samples and standards are treated identically. Use automated liquid handlers for high-throughput analysis to improve precision. |
| Instrument Instability | Fluctuations in the LC pumps, autosampler, or mass spectrometer can cause variability. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. |
| Carryover | Analyte from a high concentration sample may be carried over to the next injection. Inject blank samples after high concentration samples to check for carryover.[9] Optimize the autosampler wash method. |
Issue 2: Co-elution of Isobaric Interferences
Symptoms:
-
Inability to distinguish between CDCA-13C and other isomeric bile acids.
-
Broad or asymmetric peaks.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inadequate Chromatographic Separation | The LC method does not provide sufficient resolution to separate the isomers. Optimize the mobile phase gradient, flow rate, and column temperature. Consider using a longer column or a column with a different stationary phase chemistry.[4] |
| Incorrect Peak Integration | Software may be incorrectly integrating co-eluting peaks. Manually review the integration of all peaks to ensure accuracy. |
Issue 3: Low Signal Intensity or Complete Signal Loss
Symptoms:
-
Low signal-to-noise ratio for the analyte peak.
-
Absence of the CDCA-13C peak.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Ion Suppression | Co-eluting matrix components, such as phospholipids, are suppressing the ionization of CDCA-13C.[1] Improve sample cleanup using SPE.[7] Adjust the chromatographic method to better separate the analyte from the suppression zone. |
| Incorrect MS/MS Transition | The precursor or product ion m/z is incorrect. Verify the MRM transition for CDCA-13C. For a singly 13C-labeled CDCA, the precursor ion [M-H]- will be at m/z 392.4. |
| Sample Degradation | Bile acids may be unstable under certain conditions. Ensure samples are stored properly (e.g., at -80°C) and minimize freeze-thaw cycles.[10] |
| Instrument Contamination | The ion source or mass spectrometer may be contaminated. Clean the ion source and perform any necessary instrument maintenance. |
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of unlabeled chenodeoxycholic acid. For a singly 13C-labeled CDCA, the precursor ion m/z will increase by approximately 1 Da. The product ions may or may not show a corresponding mass shift depending on the location of the label and the fragmentation pathway.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | Negative | [6] |
| Chenodeoxycholic Acid (CDCA) | 391.4 | 391.4 | Negative | [2] |
| Glycochesodeoxycholic Acid (GCDCA) | 448.3 | 74.0 | Negative | [6] |
| Taurochenodeoxycholic Acid (TCDCA) | 498.3 | 79.9 | Negative | [6] |
Note: For unconjugated bile acids like CDCA, it is common to monitor the pseudo-MRM transition of the precursor ion to itself due to limited fragmentation.[1]
Experimental Protocols
Sample Preparation Protocol for Serum/Plasma
This protocol is a general guideline for the extraction of bile acids from serum or plasma using protein precipitation.
-
Thawing and Aliquoting: Thaw serum/plasma samples on ice. Vortex briefly to ensure homogeneity. Pipette 100 µL of each sample, calibrator, and QC into separate 1.5 mL microcentrifuge tubes.[5]
-
Internal Standard Spiking: Add an appropriate amount of the stable isotope-labeled internal standard solution (e.g., 20 µL of a working solution) to each tube. Vortex briefly.[5]
-
Protein Precipitation: Add 400 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute.[5]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.[5]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[5]
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50% aqueous methanol with 0.1% formic acid). Vortex and centrifuge briefly.[5]
-
Analysis: Transfer the final reconstituted sample to an autosampler vial for LC-MS/MS analysis.[5]
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in biological samples.
Caption: A logical troubleshooting workflow for common issues in CDCA-13C mass spectrometry.
References
- 1. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. restek.com [restek.com]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medpace.com [medpace.com]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chenodeoxycholic Acid-13C Quantification Assays
Welcome to the technical support center for chenodeoxycholic acid-13C (CDCA-13C) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of CDCA-13C, covering sample preparation, chromatography, and mass spectrometry.
Sample Preparation
Question: I'm observing significant variability and low recovery in my results. Could my sample preparation method be the cause?
Answer: Yes, sample preparation is a critical step and a frequent source of variability in bile acid quantification. Inconsistent sample handling or an inappropriate extraction method for your matrix can lead to poor accuracy and precision.[1] Key factors to consider include:
-
Protein Precipitation (PPT): This is a common method for plasma and serum due to its simplicity. However, incomplete protein removal can lead to matrix effects and column clogging.[2][3][4]
-
Solid-Phase Extraction (SPE): SPE can produce cleaner samples than PPT, effectively removing phospholipids (B1166683) and other interferences.[1][5] However, variability can be introduced if the SPE protocol is not followed consistently.
-
Liquid-Liquid Extraction (LLE): LLE is another effective method for cleaning up complex samples. Consistency in solvent volumes, mixing, and phase separation is crucial for reproducibility.[6]
Troubleshooting Steps:
-
Standardize Your Protocol: Ensure every sample, calibrator, and quality control is treated identically. Use calibrated pipettes and maintain consistent incubation times and temperatures.[1]
-
Evaluate Extraction Method: If using PPT, ensure the solvent-to-sample ratio is optimal (e.g., 3:1 or 4:1 acetonitrile (B52724) to plasma). For SPE, ensure the column is properly conditioned and equilibrated, and that loading, washing, and elution steps are performed consistently.
-
Assess Recovery: To determine the efficiency of your extraction method, compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Recoveries between 85-115% are generally considered acceptable.[5][7]
Question: How do I choose the right biological matrix for my calibration standards?
Answer: Due to the presence of endogenous bile acids in many biological matrices, preparing calibrators can be challenging.[3] The ideal approach is to use a surrogate matrix that matches the properties of the study samples as closely as possible but is free of the analyte.
Common Approaches:
-
Charcoal-Stripped Serum/Plasma: Treating serum or plasma with activated charcoal can effectively remove endogenous bile acids, creating a suitable matrix for calibration standards.[3][5]
-
Surrogate Analyte Method: In this approach, stable isotope-labeled analogues are used as calibration standards in a naive biological matrix.[6]
-
Buffer or Artificial Matrix: While simpler, using a buffer or a synthetic matrix may not accurately reflect the matrix effects seen in authentic biological samples, potentially compromising accuracy.[2]
Liquid Chromatography
Question: I'm having trouble separating CDCA-13C from its isomers. What can I do?
Answer: Chromatographic separation of bile acid isomers, such as chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA), is a well-known challenge due to their structural similarity.[2][3] Achieving good resolution is critical for accurate quantification.
Troubleshooting Steps:
-
Column Selection: A high-resolution reversed-phase column, such as a C18 or C8 with a particle size of less than 2 µm, is recommended. Columns like the Acquity UPLC BEH C18 or Hypersil GOLD C18 have shown good performance.[3][4]
-
Mobile Phase Optimization: The composition of the mobile phase significantly impacts selectivity.
-
pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the bile acids and improve separation.[8]
-
Organic Modifier: Methanol (B129727) and acetonitrile are common organic modifiers. Using a combination of both can sometimes enhance resolution.[4] Some methods have successfully used acetone (B3395972) to elute problematic lipids from the column, improving robustness.[9]
-
-
Gradient Optimization: Employ a shallow gradient elution. A slow, gradual increase in the organic mobile phase concentration often provides the best resolution for closely eluting isomers.[4]
-
Temperature: Increasing the column temperature (e.g., to 50-60 °C) can decrease mobile phase viscosity and improve peak shape and efficiency.[4][7]
Mass Spectrometry & Data Analysis
Question: What are matrix effects, and how can they affect my CDCA-13C quantification?
Answer: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix (e.g., phospholipids, salts).[2][10][11] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and reproducibility of your assay.[10][12]
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[10][12] For quantifying CDCA-13C, an ideal IS would be a different isotope of CDCA (e.g., CDCA-d4) that co-elutes. The SIL-IS experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal by using the peak area ratio.[10]
-
Improve Sample Cleanup: As discussed, using a more rigorous sample preparation method like SPE can remove many of the interfering matrix components.[1]
-
Modify Chromatography: Adjusting the chromatographic method to separate the analyte from the majority of matrix components can also mitigate this effect.[9]
-
Assess Matrix Factor: A quantitative assessment can be performed by comparing the analyte's peak area in a post-extraction spiked blank matrix sample to its peak area in a neat solution. An IS-Normalized Matrix Factor between 0.85 and 1.15 is generally considered acceptable.[10]
Question: I am quantifying CDCA-13C. Do I need to correct for isotopic contributions from endogenous, unlabeled CDCA?
Answer: Yes, this is an important consideration. The natural abundance of 13C in endogenous (unlabeled) CDCA can contribute to the signal of your CDCA-13C analyte, especially at low concentrations. This is particularly relevant if the mass difference between your analyte and the endogenous compound is small.
Correction Strategy:
-
Analyze Blank Matrix: Analyze multiple sources of blank biological matrix (that have not been spiked with CDCA-13C) to measure the signal intensity at the mass transition of your CDCA-13C analyte.
-
Calculate Contribution Factor: Determine the average contribution of the endogenous CDCA to the CDCA-13C signal.
-
Subtract Background: This contribution factor can then be used to correct the signal in your unknown samples. It is also crucial that the 13C-labeled standard itself is of high isotopic purity (typically >99%) to minimize the contribution of any unlabeled species.[13]
Experimental Protocols & Data
Protocol: Bile Acid Extraction from Human Plasma
This protocol is a representative method for the extraction of bile acids using protein precipitation, a widely cited technique.[2][3][4]
Materials:
-
Human plasma samples, calibrators, and QCs
-
Internal Standard (IS) working solution (e.g., a mix of deuterated bile acids in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Methodology:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the IS working solution to the tube and vortex briefly.
-
Add 800 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 4200 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 60 °C.[2]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 35% methanol in water).[2]
-
Vortex briefly, and the sample is ready for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS-based bile acid quantification assays, including linearity, precision, and accuracy.
Table 1: Linearity of Bile Acid Quantification Data compiled from representative LC-MS/MS methods.
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| CDCA | Serum | 0.25 - 5000 | >0.99 |
| CA | Serum | 0.25 - 5000 | >0.99 |
| DCA | Serum | 0.25 - 5000 | >0.99 |
| GCA | Plasma | 0.005 - 5 µM | >0.995 |
| TCDCA | Plasma | 0.005 - 5 µM | >0.995 |
Table 2: Precision and Accuracy Data represents typical inter- and intra-day assay performance.
| Analyte | QC Level | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) |
| Various BAs | Low | < 10% | < 10% | 85 - 115% |
| Various BAs | Medium | < 10% | < 10% | 85 - 115% |
| Various BAs | High | < 10% | < 10% | 85 - 115% |
Visual Guides
Troubleshooting Workflow for Poor Reproducibility
This diagram outlines a logical approach to diagnosing and resolving issues with assay variability.
Caption: A logical workflow for troubleshooting poor reproducibility.
General Workflow for LC-MS/MS Quantification
This diagram illustrates the key stages of a typical quantitative bioanalysis workflow from sample receipt to final data reporting.
Caption: Standard experimental workflow for CDCA-13C quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. medpace.com [medpace.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of serum bile acids by isotope dilution with 13C-labelled homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chenodeoxycholic Acid-¹³C Tracer Studies
Welcome to the technical support center for chenodeoxycholic acid-¹³C (CDCA-¹³C) tracer studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the importance of correcting for the natural abundance of ¹³C in my data?
A1: It is crucial to correct for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) to accurately determine the fractional enrichment from the introduced tracer. The natural abundance of ¹³C is approximately 1.1%. This means that even in an unlabeled sample, there will be a small percentage of molecules that contain one or more ¹³C atoms (M+1, M+2, etc.). Failing to correct for this will lead to an overestimation of the tracer incorporation and inaccurate calculation of metabolic fluxes.[1]
Q2: How long should I wait to achieve isotopic steady state in my cell culture experiment?
A2: The time required to reach isotopic steady state depends on the turnover rate of the metabolites in the pathway of interest and the labeling dynamics of upstream metabolites. For example, glycolysis can reach an isotopic steady state within minutes, while pathways like the TCA cycle may take several hours. It is recommended to perform a time-course experiment (e.g., sampling at 18 and 24 hours) to empirically determine when isotopic steady state is reached for your specific system. If the isotopic labeling is identical at two later time points, steady state has been achieved.
Q3: My ¹³C-CDCA tracer is expensive. Can I reduce the amount I use?
A3: While reducing tracer concentration is possible, it may compromise the signal-to-noise ratio of your labeled analytes. It is advisable to first optimize your analytical method to achieve high sensitivity. This includes using a high-resolution mass spectrometer and optimizing ionization and fragmentation parameters. If you must reduce the tracer amount, perform a pilot study to determine the minimum concentration that provides a detectable and quantifiable ¹³C enrichment in your metabolites of interest.
Q4: What are the key considerations when choosing a ¹³C-labeled tracer for metabolic flux analysis?
A4: The choice of a ¹³C-labeled tracer is a critical step that significantly impacts the precision of the estimated metabolic fluxes. Generally, ¹³C-glucose tracers are optimal for determining fluxes in upper metabolism (e.g., glycolysis and the pentose (B10789219) phosphate (B84403) pathway), while ¹³C-glutamine tracers provide better resolution for pathways in lower metabolism, such as the TCA cycle. For a comprehensive analysis, conducting parallel labeling experiments with different tracers (e.g., [1,2-¹³C]glucose and [U-¹³C]glutamine) can be a powerful approach.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your CDCA-¹³C tracer studies, from sample preparation to data analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Low recovery of CDCA-¹³C and its metabolites is a frequent issue during solid-phase extraction. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Solution |
| Low Recovery | Sorbent-Analyte Mismatch: The polarity of the sorbent is not appropriate for CDCA. | For CDCA, a nonpolar analyte, use a reversed-phase sorbent (e.g., C18). If retention is too strong, consider a less hydrophobic sorbent.[2] |
| Improper Column Conditioning: The sorbent bed is not adequately wetted. | Pre-condition the SPE column with an appropriate solvent like methanol (B129727), followed by water, to ensure optimal binding of bile acids.[3] | |
| Sample Loading Issues: The flow rate is too high, or the sample volume exceeds the column capacity. | Decrease the sample loading flow rate to allow for sufficient interaction between the analyte and the sorbent. If the column is overloaded, use a larger SPE cartridge or dilute the sample.[4][5] | |
| Inefficient Elution: The elution solvent is too weak, or the volume is insufficient. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent like methanol). Ensure the elution volume is sufficient to fully recover the analyte; you can try eluting with multiple smaller volumes.[4][6] | |
| Poor Reproducibility | Inconsistent Flow Rates: Variable flow rates during sample loading and elution. | Use a vacuum manifold or an automated SPE system to maintain consistent flow rates across all samples. |
| Drying of Sorbent Bed: The sorbent bed dries out before sample loading. | Ensure the sorbent bed remains wetted after the conditioning and equilibration steps and before the sample is loaded.[2] | |
| Presence of Impurities in Final Eluate | Inadequate Washing: The wash step does not effectively remove interferences. | Optimize the wash solvent. It should be strong enough to remove impurities but not so strong that it elutes the CDCA. A buffered solution or a solvent with a lower organic content than the elution solvent is often used.[3] |
| Matrix Effects: Co-elution of interfering compounds from the biological matrix. | Consider a more selective sorbent or a multi-step extraction protocol. Further cleanup of the eluate may be necessary. |
Analytical Stage: LC-MS/MS
Challenges at the analytical stage can lead to poor data quality. Here are some common issues and how to address them.
| Problem | Potential Cause | Solution |
| Low Signal Intensity | Poor Ionization: The mobile phase composition is not optimal for CDCA ionization. | For bile acids, which are acidic, using a buffered mobile phase or adding a small amount of formic acid can improve ionization in negative ion mode.[7] |
| Suboptimal Mass Spectrometer Settings: Incorrect precursor/product ion selection or collision energy. | Perform a tuning and optimization of the mass spectrometer parameters for CDCA and its expected ¹³C-labeled isotopologues. | |
| Matrix Suppression: Co-eluting matrix components are suppressing the ionization of the analyte. | Improve chromatographic separation to resolve the analyte from interfering matrix components. Consider using a divert valve to direct the early and late eluting parts of the run to waste.[8] | |
| Poor Chromatographic Separation | Inappropriate Column Chemistry: The stationary phase is not providing adequate selectivity for bile acid isomers. | A C18 column is commonly used for bile acid separation. For challenging separations of isomers, consider a column with a different selectivity or a higher efficiency (e.g., smaller particle size).[9] |
| Suboptimal Mobile Phase Gradient: The gradient is not optimized to resolve closely eluting compounds. | Adjust the gradient profile (slope and duration) to improve the resolution of CDCA from other bile acids and its conjugates. | |
| Retention Time Shift | Matrix Effects: Components in the biological matrix can interact with the stationary phase and alter retention times. | Ensure robust sample cleanup to minimize matrix components. Injecting a blank after each sample can help wash the column. Using a stable isotope-labeled internal standard for each analyte can help correct for retention time shifts.[10] |
| Column Degradation: The performance of the analytical column has deteriorated. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
¹³C-Breath Tests
¹³C-Breath tests with CDCA-¹³C require specific preparation and execution to yield reliable results.
| Problem | Potential Cause | Solution |
| Inaccurate Baseline ¹³CO₂ Measurement | Recent Dietary Intake: Consumption of food or drink before the test can alter baseline ¹³CO₂ levels. | The patient should fast for a specified period (e.g., 1 hour) before the test.[11] |
| Smoking: Smoking can affect breath CO₂ levels. | The patient should refrain from smoking for at least 6 hours prior to the test.[11] | |
| False Negative Result | Medication Interference: Certain medications can interfere with the metabolic process being measured. | A washout period for medications like antibiotics, bismuth-containing products, and proton pump inhibitors is necessary. The specific duration depends on the medication.[11][12][13] |
| Variable Results | Inconsistent Breath Sample Collection: The technique for collecting breath samples is not standardized. | The patient should be instructed to take a normal breath and exhale at a consistent rate into the collection bag.[11] |
| Physical Activity: Exercise can alter CO₂ production and exhalation. | The patient should be at rest in a seated position during the test.[11] |
Experimental Protocols
Protocol 1: Bile Acid Extraction from Fecal Samples
This protocol provides a general method for the extraction of bile acids from fecal samples for LC-MS/MS analysis.
-
Sample Preparation:
-
Weigh approximately 100-200 mg of frozen feces into a centrifuge tube.
-
Add 1-2 mL of a methanol:water (1:1, v/v) solution containing 0.1% formic acid.
-
-
Homogenization and Extraction:
-
Vortex the mixture for 2-5 minutes to homogenize.
-
Sonicate the sample for 10-15 minutes to enhance extraction efficiency.
-
-
Centrifugation:
-
Centrifuge the sample at 12,000 x g for 10-15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant.
-
-
Filtration and Transfer:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[14]
-
-
Analysis:
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Bile Acids from Plasma/Serum
This protocol outlines a general procedure for cleaning up plasma or serum samples for bile acid analysis.
-
Protein Precipitation:
-
To 250 µL of plasma or serum, add 900 µL of acetonitrile (B52724) containing deuterated internal standards.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.[9]
-
-
Supernatant Evaporation:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[3]
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water).[9]
-
-
SPE Column Conditioning:
-
Condition a C18 SPE column with 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not allow the column to dry.
-
-
Sample Loading:
-
Load the reconstituted sample onto the SPE column at a low flow rate.
-
-
Washing:
-
Wash the column with 1-2 column volumes of a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
-
Elution:
-
Elute the bile acids with a stronger solvent, such as methanol or a high percentage of methanol in water.
-
-
Final Preparation:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate key workflows and concepts in CDCA-¹³C tracer studies.
Caption: A generalized workflow for a CDCA-¹³C tracer study.
Caption: A logical troubleshooting workflow for low signal intensity.
Caption: Simplified pathway of bile acid metabolism.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. silicycle.com [silicycle.com]
- 7. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digestivehealth.org.au [digestivehealth.org.au]
- 12. med.unc.edu [med.unc.edu]
- 13. mft.nhs.uk [mft.nhs.uk]
- 14. researchgate.net [researchgate.net]
solubility issues with 13C-chenodeoxycholic acid in biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 13C-chenodeoxycholic acid (13C-CDCA) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of 13C-chenodeoxycholic acid?
A1: 13C-Chenodeoxycholic acid is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] DMSO is a common choice, with a reported solubility of up to 79 mg/mL.[2] For cell culture experiments, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[2]
Q2: Why is my 13C-CDCA precipitating when I add it to my aqueous buffer or cell culture medium?
A2: 13C-CDCA is sparingly soluble or insoluble in aqueous buffers like PBS.[1][3][4] Precipitation occurs when the concentration of the organic solvent (like DMSO) from your stock solution is too high in the final aqueous solution, causing the 13C-CDCA to fall out of solution. To avoid this, it is recommended to first dissolve the compound in a solvent like DMF and then dilute it with the aqueous buffer of choice.[1] A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1] It is also advised not to store the aqueous solution for more than one day to prevent precipitation.[1][5]
Q3: Can I dissolve 13C-CDCA directly in water?
A3: No, 13C-CDCA is considered insoluble in water.[2][3][4] A stock solution must be prepared in an organic solvent first.
Q4: What is the maximum recommended concentration of DMSO in my cell culture medium?
A4: While this depends on the cell line, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is always best practice to run a vehicle control experiment to ensure the DMSO concentration used does not affect your experimental results.
Q5: How should I store my 13C-CDCA stock solution?
A5: Powdered 13C-CDCA should be stored at -20°C.[1] Once dissolved in an organic solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[2][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to aqueous media. | - Final concentration exceeds solubility limit.- High percentage of organic solvent in the final solution. | - Lower the final concentration of 13C-CDCA.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%).- Use a serial dilution approach, adding the stock solution to the media slowly while vortexing. |
| A clear solution becomes cloudy or forms a precipitate over time. | - Compound instability in aqueous solution.- Temperature fluctuations. | - Prepare fresh aqueous solutions for each experiment. Aqueous solutions are not recommended for storage beyond one day.[1][5]- Ensure the solution is stored at a constant, appropriate temperature. Allow solutions to fully equilibrate to room temperature before use.[7] |
| Low or inconsistent recovery after extraction from biological matrices (plasma, serum, feces). | - Inefficient protein precipitation.- Poor extraction from the matrix.- Analyte loss during solvent evaporation. | - Use a robust protein precipitation method, such as cold methanol (B129727) or acetonitrile (B52724).[8]- Vortex the sample thoroughly after adding the organic solvent to ensure complete protein precipitation and release of the analyte.[9]- Consider solid-phase extraction (SPE) for cleaner samples and improved recovery.[9]- Use a gentle nitrogen stream for solvent evaporation instead of high heat.[9] |
| Poor chromatographic peak shape or resolution during LC-MS analysis. | - Buffer precipitation in the mobile phase.- Inappropriate mobile phase composition. | - Ensure the organic content of your mobile phase does not cause the buffer salts to precipitate. For example, phosphate (B84403) buffers can precipitate above 70-80% acetonitrile or methanol.[10]- Optimize the mobile phase. A common mobile phase for bile acid analysis involves water and acetonitrile/isopropanol with additives like ammonium (B1175870) formate (B1220265) and formic acid.[8] |
Quantitative Data: Solubility
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | ~79 | ~201.2 | [2] |
| DMSO | ~20 | ~50.9 | [1] |
| DMSO | ≥13.05 | ≥33.2 | [11][12] |
| Ethanol | ~79 | ~201.2 | [2] |
| Ethanol | ~20 | ~50.9 | [1] |
| Dimethylformamide (DMF) | ~30 | ~76.4 | [1][5] |
| Water | Insoluble | - | [2][3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.27 | [1][5] |
Note: The molecular weight of unlabeled Chenodeoxycholic Acid (392.57 g/mol ) was used for molarity calculations. The molecular weight of 13C-CDCA is slightly higher (393.56 g/mol for one 13C atom).[13] The solubility characteristics are expected to be nearly identical.
Experimental Protocols
Protocol 1: Preparation of a 13C-CDCA Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of 13C-CDCA powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 20 mM stock solution, add 127.2 µL of DMSO per 1 mg of 13C-CDCA).
-
Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2][6]
Protocol 2: Extraction of 13C-CDCA from Serum/Plasma for LC-MS/MS Analysis
This protocol is a general guideline for protein precipitation and extraction. Optimization may be required for specific applications.
-
Sample Thawing: Thaw frozen serum or plasma samples on ice.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the serum/plasma sample.
-
Internal Standard Spiking: Add the internal standard solution (if different from 13C-CDCA) to the sample.
-
Protein Precipitation: Add 300-400 µL of ice-cold methanol (or acetonitrile). The 1:3 or 1:4 sample-to-solvent ratio is common.[9]
-
Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.[9]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted 13C-CDCA, to a new clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[9]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase. Vortex briefly and centrifuge again to pellet any remaining insoluble material.
-
Analysis: Transfer the final supernatant to an LC vial for analysis by LC-MS/MS.
Visualizations
Caption: Troubleshooting workflow for 13C-CDCA precipitation issues.
Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway.[14][15]
Caption: Simplified TGR5 (GPBAR1) signaling pathway.[16][17]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 4. Chenodeoxycholic Acid [nwsbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. apexbt.com [apexbt.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Chenodeoxycholic acid-13C|52918-92-0|COA [dcchemicals.com]
- 14. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 16. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 17. mdpi.com [mdpi.com]
stability of chenodeoxycholic acid-13C in long-term storage
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stability of chenodeoxycholic acid-13C (CDCA-13C). Adherence to proper handling and storage protocols is critical for ensuring the isotopic and chemical integrity of this compound for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment. Lower temperatures are effective in slowing down potential chemical degradation.[1] It is recommended to store the solid compound in a tightly sealed container, protected from light and moisture.[1]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed, light-protected vials to prevent solvent evaporation and degradation.[2] For working solutions, it is best practice to prepare them fresh on the day of analysis. If short-term storage is necessary, refrigeration at 2-8°C is recommended, but stability should be verified.
Q3: What are the primary factors that can affect the stability of this compound during storage?
A3: The main factors influencing the stability of isotopically labeled compounds like this compound are temperature, moisture, and light.[1] High temperatures can accelerate degradation, moisture can lead to hydrolysis, and exposure to light, particularly UV light, can cause photodegradation.[1][3]
Q4: Can this compound be sensitive to humidity?
A4: Yes, bile acids can be susceptible to moisture. Amorphous forms of chenodeoxycholic acid have been shown to be influenced by relative humidity, which can affect their physical stability and may lead to crystallization.[4] It is crucial to store the compound in a desiccated environment to prevent moisture-induced changes.[3]
Q5: How can I verify the stability of my stored this compound?
A5: The stability of your this compound can be verified by analyzing its purity and isotopic enrichment over time. A common method is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to check for the presence of degradation products and to confirm the isotopic ratio. It is advisable to compare a stored sample against a freshly prepared standard or a reference sample stored under optimal conditions (e.g., -80°C).
Troubleshooting Guide
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Variability in analytical results over time | Degradation of this compound stock or working solutions. | Prepare fresh working solutions for each experiment. Verify the purity of the stock solution against a reference standard. Review storage conditions to ensure they are optimal (frozen, protected from light). |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products due to improper storage (e.g., exposure to heat, light, or moisture). | Conduct a forced degradation study to identify potential degradation products.[5] Analyze the sample using LC-MS/MS to characterize the unknown peaks. Ensure the compound is stored in a tightly sealed, opaque container in a desiccator at the recommended temperature. |
| Change in physical appearance of the solid compound (e.g., clumping, discoloration) | Absorption of moisture or degradation. | Discard the material if significant changes are observed. Review storage procedures and ensure the use of a desiccator and proper sealing of the container.[3] |
| Loss of isotopic enrichment | This is generally not an issue for stable isotopes like 13C as they do not decay radioactively. However, chemical exchange could be a theoretical concern for other isotopes like deuterium (B1214612) if placed on an exchangeable site. | For 13C-labeled compounds, this is highly unlikely. If suspected, confirm the isotopic distribution using high-resolution mass spectrometry. |
Experimental Protocols
Protocol for Stability Assessment of Solid this compound
This protocol outlines an accelerated stability study to evaluate the long-term stability of solid this compound under various environmental conditions.
-
Sample Preparation: Aliquot approximately 1-2 mg of solid this compound into multiple amber glass vials.
-
Storage Conditions: Place sets of vials in controlled environment stability chambers under the following conditions:
-
Time Points: Pull samples from each storage condition for analysis at initial (T=0), 1, 3, and 6-month intervals.
-
Analysis:
-
Visual Inspection: Note any changes in the physical appearance of the powder.
-
Purity Analysis: Prepare a solution of the sample in a suitable solvent (e.g., methanol). Analyze the purity using a validated stability-indicating HPLC-UV or HPLC-MS method.
-
Quantification of Degradants: Identify and quantify any degradation products that appear.
-
-
Data Analysis: Plot the percentage of remaining this compound and the formation of any degradation products against time for each storage condition.
Protocol for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of analytical methods.[5]
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[7]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.
-
Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines.[6]
-
-
Sample Processing: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC-MS method to separate and identify the degradation products.
Data Presentation
The following tables illustrate how stability data for this compound could be presented. (Note: The data below is for illustrative purposes only and does not represent actual experimental results.)
Table 1: Stability of Solid this compound Under Different Storage Conditions
| Storage Condition | Time Point | Purity (%) | Appearance |
| -20°C | 0 months | 99.8 | White powder |
| 6 months | 99.7 | No change | |
| 12 months | 99.8 | No change | |
| 25°C / 60% RH | 0 months | 99.8 | White powder |
| 6 months | 99.5 | No change | |
| 12 months | 99.2 | No change | |
| 40°C / 75% RH | 0 months | 99.8 | White powder |
| 6 months | 98.1 | Slight clumping | |
| 12 months | 96.5 | Clumping |
Table 2: Summary of Forced Degradation Study of this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 8.2 | 2 | 375.3 |
| 0.1 M NaOH, RT, 24h | 15.5 | 3 | 391.3 |
| 3% H₂O₂, RT, 24h | 11.3 | 2 | 409.3 |
| Heat (105°C), 24h | 5.1 | 1 | 375.3 |
| Photostability | 3.5 | 1 | N/A |
Visualizations
Caption: Workflow for the long-term stability testing of solid this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: LC-MS/MS Analysis of Chenodeoxycholic Acid-13C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of chenodeoxycholic acid-13C (CDCA-13C). The information is tailored for researchers, scientists, and drug development professionals to help mitigate matrix effects and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These interfering components can include phospholipids (B1166683), triglycerides, salts, and other endogenous or exogenous substances.[1][2][3] This phenomenon can lead to inaccurate and irreproducible quantification in bioanalytical methods.[4][5]
Q2: What are the most common causes of matrix effects in bile acid analysis?
A2: The primary culprits behind matrix effects in bile acid analysis are phospholipids and triglycerides, which are abundant in biological matrices like plasma and serum.[3] These lipids can co-elute with bile acids and interfere with the ionization process in the mass spectrometer's ion source.[6] Other potential sources include patient medications, diet-related factors, sample preservatives, and contamination during sample processing.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?
A3: A SIL-IS, such as this compound or a deuterated version (e.g., CDCA-d4), is crucial for accurate quantification because it has nearly identical chemical and physical properties to the analyte of interest.[7][8] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[8][9] By using the ratio of the analyte signal to the SIL-IS signal, variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[10]
Q4: Can matrix effects alter the retention time of chenodeoxycholic acid?
A4: Yes, in some cases, matrix components can interact with the analyte, leading to shifts in retention time or even the appearance of multiple peaks for a single compound.[11][12] This unconventional behavior has been observed for bile acids, including chenodeoxycholic acid, and underscores the importance of a thorough understanding and evaluation of matrix effects.[12]
Troubleshooting Guides
Problem: Low Signal Intensity or Complete Signal Loss for CDCA-13C
Possible Cause 1: Ion Suppression from Matrix Components. Co-eluting endogenous compounds from the biological matrix are likely competing with CDCA-13C for ionization.[9][13]
-
Solution 1: Optimize Sample Preparation. The goal is to remove interfering substances before analysis.[14][15]
-
Protein Precipitation (PPT): A simple and fast method using solvents like acetonitrile (B52724) or methanol (B129727) to remove the bulk of proteins.[14][16] However, it may not be effective at removing phospholipids.[1][2]
-
Liquid-Liquid Extraction (LLE): Generally provides a cleaner extract than PPT, reducing matrix effects.[1][16]
-
Solid-Phase Extraction (SPE): Offers a more selective and thorough cleanup, significantly reducing interferences from phospholipids compared to PPT.[1][2]
-
-
Solution 2: Improve Chromatographic Separation. Enhance the separation between CDCA-13C and interfering matrix components.[10][15]
-
Modify Mobile Phase Gradient: Adjusting the gradient slope can help resolve the analyte from co-eluting interferences.[15]
-
Change Column Chemistry: Experiment with different stationary phases to alter selectivity.
-
-
Solution 3: Sample Dilution. If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[9][10]
Possible Cause 2: Suboptimal Mass Spectrometer Source Parameters. Incorrect settings on the ESI source can lead to inefficient ionization.[17]
-
Solution: Systematically optimize source parameters such as capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate using a standard solution of chenodeoxycholic acid.[9][17]
Problem: High Variability and Poor Reproducibility in Quantification
Possible Cause 1: Inconsistent Matrix Effects Between Samples. The composition of the biological matrix can vary significantly from sample to sample, leading to different degrees of ion suppression or enhancement.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective approach to correct for variable matrix effects.[8][9] A 13C-labeled or deuterated internal standard for chenodeoxycholic acid will co-elute and experience similar ionization effects, allowing for accurate quantification based on the analyte-to-IS ratio.[7]
-
Solution 2: Employ Matrix-Matched Calibrators. Prepare calibration standards in the same biological matrix as the samples being analyzed.[9] This helps to normalize the matrix effects between the calibrators and the unknown samples.
Possible Cause 2: Carryover from Previous Injections. Residual analyte or matrix components from a previous injection can affect the current analysis.[17]
-
Solution: Implement a robust column wash step between injections to ensure the system is clean before the next sample is introduced.
Data on Sample Preparation and Matrix Effects
The choice of sample preparation technique significantly impacts the extent of matrix effects. The following table summarizes the general effectiveness of common methods in removing phospholipids, a major source of matrix interference in bile acid analysis.
| Sample Preparation Method | Effectiveness in Removing Proteins | Effectiveness in Removing Phospholipids | General Impact on Matrix Effects |
| Protein Precipitation (PPT) | High | Low[1][2] | Significant matrix effects often remain[18] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High[1] | Reduced matrix effects compared to PPT[16] |
| Solid-Phase Extraction (SPE) | High | High[1][2] | Significantly reduced matrix effects[18] |
| HybridSPE®-Phospholipid | High | Very High[6][18] | Minimal matrix effects[18] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol quantitatively evaluates the extent of ion suppression or enhancement.[8]
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (known not to contain the analyte) using your established sample preparation protocol (e.g., PPT, LLE, or SPE).
-
Prepare Spiked Matrix Sample: To a specific volume of the blank matrix extract, add a known amount of this compound standard solution to achieve the desired final concentration.
-
Prepare Neat Solution: Prepare a solution of this compound in the reconstitution solvent (e.g., initial mobile phase) at the same final concentration as the spiked matrix sample.
-
Analyze and Calculate Matrix Factor (MF): Analyze both the spiked matrix sample and the neat solution by LC-MS/MS. Calculate the Matrix Factor using the following formula:
-
MF (%) = (Peak Area in Spiked Matrix Sample / Peak Area in Neat Solution) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
Protocol 2: Protein Precipitation (PPT) for Plasma Samples
This is a common and straightforward sample preparation method.[19]
-
Sample Aliquot: Take a known volume of the plasma sample (e.g., 100 µL).
-
Add Internal Standard: Add the stable isotope-labeled internal standard solution.
-
Precipitation: Add a precipitating agent, typically acetonitrile or methanol, at a ratio of 3:1 or 4:1 (solvent:plasma).[14][19]
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. The supernatant can be evaporated and reconstituted in the initial mobile phase if concentration is needed.[3]
Visualized Workflows and Logic
References
- 1. tandfonline.com [tandfonline.com]
- 2. ovid.com [ovid.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 16. benchchem.com [benchchem.com]
- 17. zefsci.com [zefsci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Minimizing Isotopic Interference with Chenodeoxycholic Acid-¹³C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic interference when using ¹³C-labeled chenodeoxycholic acid (CDCA) as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is isotopic interference in the context of chenodeoxycholic acid-¹³C (CDCA-¹³C) analysis, and why is it a concern?
A: Isotopic interference occurs when the signal from the naturally occurring heavy isotopes of unlabeled (endogenous) chenodeoxycholic acid overlaps with the signal of the ¹³C-labeled internal standard (IS). Unlabeled CDCA is composed of atoms (carbon, hydrogen, oxygen) that have naturally occurring heavier isotopes. The most significant for this analysis is carbon-13 (¹³C), which has a natural abundance of approximately 1.1%.
This means that a sample containing a high concentration of unlabeled CDCA will produce a cluster of mass spectrometry signals:
-
M+0: The most abundant signal, representing molecules with all light isotopes.
-
M+1: A smaller signal from molecules containing one heavy isotope (e.g., one ¹³C atom).
-
M+2: An even smaller signal from molecules with two heavy isotopes, and so on.
The concern is that if you use a CDCA-¹³C₁ internal standard, its M+0 signal will have the same mass-to-charge ratio (m/z) as the M+1 signal of the abundant unlabeled CDCA. This overlap leads to an artificially inflated signal for the internal standard, which can cause significant inaccuracies in the quantification of the endogenous CDCA.[1][2][3]
Q2: How can I predict the extent of isotopic interference from unlabeled CDCA on my CDCA-¹³C signal?
A: The extent of interference can be predicted by calculating the theoretical isotopic distribution of the unlabeled analyte. The molecular formula for Chenodeoxycholic Acid is C₂₄H₄₀O₄.[4] The probability of a molecule containing a certain number of heavy isotopes can be calculated based on the number of each type of atom and their natural isotopic abundances.
The table below summarizes the theoretical contribution of the major isotopic peaks of unlabeled CDCA relative to its monoisotopic peak (M+0).
| Isotopic Peak | Mass Shift (Da) | Theoretical Abundance Relative to M+0 (%) | Potential Interference With |
| M+1 | +1 | ~26.5% | CDCA-¹³C₁ |
| M+2 | +2 | ~3.8% | CDCA-¹³C₂, CDCA-d₂ |
| M+3 | +3 | ~0.4% | CDCA-¹³C₃, CDCA-d₃ |
| M+4 | +4 | ~0.03% | CDCA-¹³C₄, CDCA-d₄ |
Note: These are simplified theoretical values. The exact distribution can be calculated with specialized software and may be empirically determined by analyzing a high-concentration standard of unlabeled CDCA.[5][6][7]
Q3: My calibration curve for CDCA is non-linear at low concentrations. Could isotopic interference be the cause?
A: Yes, this is a classic symptom of isotopic interference. At high concentrations of CDCA, the contribution of the unlabeled analyte's M+1 peak to the CDCA-¹³C₁ internal standard signal may be relatively small. However, at low CDCA concentrations, the fixed amount of internal standard is overwhelmed by the isotopic signal from the much more abundant unlabeled analyte, leading to a disproportionately high IS response and causing non-linearity in the calibration curve.
Figure 1. Impact of isotopic interference on quantification at different analyte concentrations.
Q4: What are the primary strategies to minimize or correct for isotopic interference?
A: There are two main strategies to address isotopic interference, which can be used independently or in combination.
| Strategy | Principle | Pros | Cons |
| Use of a Highly Labeled Internal Standard | Select an internal standard with a mass shift large enough to be outside the isotopic cluster of the unlabeled analyte (generally ≥3 Da).[1][8] | Most robust and accurate approach; eliminates the need for complex corrections.[9] | Higher cost of the heavily labeled internal standard. |
| Mathematical Correction | Post-acquisition, the contribution of the unlabeled analyte's isotopes to the internal standard's signal is calculated and subtracted.[5][10] | Cost-effective as it allows the use of less expensive, lightly labeled standards; can be applied retrospectively to existing data. | Can be complex to implement; may amplify analytical noise if the correction factor is large; requires accurate determination of the natural isotopic distribution.[2] |
For most applications, using a stable isotope-labeled internal standard with a mass difference of at least +3 Da is the recommended best practice to avoid significant isotopic overlap.[1] For CDCA, this would mean using CDCA-¹³C₃, CDCA-¹³C₄, or commonly available deuterated standards like CDCA-d₄.[11][12]
Experimental Protocols
Protocol 1: Mathematical Correction for Isotopic Interference
This protocol outlines the steps to correct for the contribution of unlabeled CDCA to the signal of a CDCA-¹³C₁ internal standard.
Objective: To calculate the true signal of the internal standard by subtracting the isotopic contribution from the unlabeled analyte.
Methodology:
-
Determine Isotopic Ratios:
-
Prepare a high-concentration solution of unlabeled CDCA standard in a clean matrix.
-
Analyze this solution using your LC-MS/MS method.
-
Measure the peak areas of the M+0 and M+1 ions for unlabeled CDCA.
-
Calculate the ratio of the M+1 to M+0 peak area (e.g., Ratio = Area(M+1) / Area(M+0)). This ratio represents the fractional contribution of the M+1 isotope.
-
-
Analyze Samples:
-
Process and analyze your unknown samples, which contain both unlabeled CDCA and the CDCA-¹³C₁ internal standard.
-
For each sample, measure the peak area of the unlabeled CDCA (M+0) and the total peak area at the m/z of the CDCA-¹³C₁ internal standard.
-
-
Calculate and Correct:
-
For each sample, calculate the interference signal: Interference Area = Area(Unlabeled CDCA M+0) * Ratio (from Step 1).
-
Calculate the corrected internal standard signal: Corrected IS Area = Total Area at IS m/z - Interference Area.
-
-
Quantify:
-
Use the Corrected IS Area for all subsequent calculations of the analyte-to-internal standard ratio to build your calibration curve and quantify your unknown samples.
-
Figure 2. Workflow for mathematical correction of isotopic interference.
Protocol 2: General LC-MS/MS Method for Bile Acid Analysis
This protocol provides a general framework for developing a robust LC-MS/MS method for CDCA and other bile acids, designed to minimize interference.[13][14][15]
Objective: To achieve sensitive and specific quantification of bile acids.
Methodology:
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard working solution containing the appropriate ¹³C- or deuterium-labeled bile acids (e.g., CDCA-d₄).[12]
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet proteins.[13]
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent (e.g., 50:50 methanol/water) for LC-MS analysis.[13]
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient: Develop a gradient that separates isobaric bile acids (e.g., CDCA and deoxycholic acid). A typical run time is 10-20 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor-to-product ion transitions for both the unlabeled analytes and the labeled internal standards.
-
Example for CDCA: Precursor ion (m/z) 391.3 → Product ion (m/z) 391.3 (pseudo-MRM) or a specific fragment.
-
Example for CDCA-d₄: Precursor ion (m/z) 395.3 → Product ion (m/z) 395.3.
-
-
Figure 3. General experimental workflow for bile acid analysis by LC-MS/MS.
References
- 1. bioszeparacio.hu [bioszeparacio.hu]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. en-trust.at [en-trust.at]
- 11. caymanchem.com [caymanchem.com]
- 12. medpace.com [medpace.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Chenodeoxycholic Acid-13C Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of chenodeoxycholic acid (CDCA) and its 13C-labeled isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating chenodeoxycholic acid-13C (13C-CDCA) from its unlabeled counterpart?
A1: The primary challenge lies in the minimal physicochemical differences between 13C-CDCA and unlabeled CDCA. As isotopes, they share the same chemical structure and functional groups, resulting in very similar chromatographic behavior. Achieving baseline separation often requires highly efficient chromatographic systems and optimized methods. While mass spectrometry can differentiate them based on mass-to-charge ratio, chromatographic separation is often desired to avoid ion suppression and ensure accurate quantification, especially when 13C-CDCA is used as an internal standard. A slight difference in retention time, known as the deuterium (B1214612) isotope effect, has been observed with deuterium-labeled compounds and a similar, smaller effect might be present with 13C-labeling, which can impact quantification if not properly addressed[1].
Q2: Which chromatographic techniques are most suitable for separating CDCA isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly used techniques for the separation of bile acid isomers, including CDCA.[2][3] Supercritical Fluid Chromatography (SFC) has also been explored for the rapid analysis of bile acids.[4] The choice of technique often depends on the desired resolution, analysis time, and available instrumentation. UHPLC, with its smaller particle size columns, generally offers higher resolution and faster analysis times.
Q3: What type of HPLC column is recommended for CDCA isomer separation?
A3: Reversed-phase columns, particularly C18 phases, are widely used and have demonstrated good selectivity for bile acid isomers.[5][6] However, other stationary phases can offer alternative selectivity. For instance, ARC-18 (a sterically protected C18 ligand) has shown excellent selectivity for various bile acid isomer sets.[5] Phenyl-Hexyl and Biphenyl columns can also provide different selectivity profiles that may be beneficial for resolving closely eluting isomers. Chiral stationary phases are necessary for separating enantiomers, which are mirror-image isomers.[7]
Q4: How does the mobile phase composition affect the resolution of CDCA isomers?
A4: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in achieving optimal separation.
-
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase chromatography. The choice between them can significantly alter selectivity.
-
Additives: Formic acid or ammonium (B1175870) acetate (B1210297) are frequently added to the mobile phase to improve peak shape and ionization efficiency in mass spectrometry detection.
-
pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid group of CDCA, thereby influencing its retention and selectivity.
Q5: Is it always necessary to achieve baseline chromatographic separation between 13C-CDCA and CDCA?
A5: While ideal, baseline separation may not always be achievable. In such cases, high-resolution mass spectrometry (HRMS) can be a powerful tool to distinguish and quantify the isotopologues based on their mass difference, even if they co-elute. However, significant co-elution can lead to ion suppression in the mass spectrometer, potentially affecting the accuracy of quantification. Therefore, maximizing chromatographic separation is always recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of chenodeoxycholic acid and its 13C isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate stationary phase. 2. Suboptimal mobile phase composition (organic modifier, pH, additives). 3. Gradient is too steep. 4. Column temperature is not optimized. 5. Insufficient column efficiency (column length, particle size). | 1. Change Stationary Phase: If a C18 column does not provide adequate separation, consider a column with different selectivity, such as an ARC-18, Phenyl-Hexyl, or Biphenyl phase.[5] 2. Optimize Mobile Phase: a. Systematically vary the organic modifier (e.g., switch from methanol to acetonitrile). b. Adjust the mobile phase pH to alter the ionization of CDCA. c. Experiment with different additives (e.g., formic acid, ammonium acetate concentration). 3. Shallow Gradient: Employ a shallower gradient to increase the separation window for the isomers. 4. Optimize Temperature: Vary the column temperature. Lower temperatures can sometimes improve resolution, while higher temperatures can increase efficiency but may reduce selectivity. 5. Increase Efficiency: Use a longer column or a column with a smaller particle size (UHPLC). |
| Peak Tailing | 1. Secondary interactions with residual silanols on the stationary phase. 2. Sample solvent is stronger than the mobile phase. 3. Column contamination or degradation. 4. Inappropriate mobile phase pH. | 1. Use an Additive: Add a competing base like triethylamine (B128534) or an acidic modifier like formic acid to the mobile phase to mask silanol (B1196071) interactions. 2. Match Sample Solvent: Dissolve the sample in a solvent that is of equal or lesser strength than the initial mobile phase. 3. Column Maintenance: Use a guard column to protect the analytical column. If the column is old, consider replacing it. 4. Adjust pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of CDCA. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. System leaks. 4. Insufficient column equilibration time. | 1. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing and degassing. 2. Temperature Control: Use a column oven to maintain a stable temperature. 3. System Check: Regularly inspect for leaks at fittings and pump seals. 4. Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Inaccurate Quantification with 13C-CDCA Internal Standard | 1. Co-elution with an interfering matrix component. 2. Isotope effect causing a slight shift in retention time, leading to differential ion suppression.[1] 3. Non-linearity of detector response. | 1. Improve Sample Preparation: Employ a more rigorous sample clean-up method (e.g., solid-phase extraction) to remove matrix interferences. 2. Optimize Chromatography for Isotope Separation: Aim for the best possible separation between the labeled and unlabeled compounds, even if it's not baseline. This can minimize the impact of differential matrix effects. Consider using a high-resolution mass spectrometer. 3. Calibration Curve: Ensure a proper calibration curve is established to account for any non-linear detector response. |
Experimental Protocols
Below are representative experimental protocols for the separation of bile acid isomers. These should be considered as starting points and may require further optimization for the specific separation of 13C-CDCA.
Table 1: HPLC Method for Bile Acid Isomer Separation
| Parameter | Condition |
| Column | Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 30% B to 45% B in 5 min, to 70% B in 10 min, to 95% B in 12 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector | Mass Spectrometer (ESI negative mode) |
This protocol is adapted from a method for separating 15 bile acid species and provides a good starting point for optimizing the separation of CDCA and its 13C-labeled isomer.
Table 2: UHPLC Method for Bile Acid Isomer Separation
| Parameter | Condition |
| Column | Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (1:1, v/v) |
| Gradient | 20% B to 40% B in 8 min, to 95% B in 10 min, hold for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detector | Tandem Mass Spectrometer (MRM mode) |
This UHPLC method offers higher resolution and is suitable for complex biological matrices.
Visualizations
Chenodeoxycholic Acid Signaling Pathway
Chenodeoxycholic acid is a potent agonist for the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5), initiating signaling cascades that regulate bile acid synthesis, lipid metabolism, and glucose homeostasis.
Caption: CDCA signaling through TGR5 and FXR in intestinal cells and its effect on hepatic bile acid synthesis.
Experimental Workflow for CDCA Isomer Resolution
The following workflow outlines the key steps in developing and optimizing a chromatographic method for the separation of CDCA and its 13C-labeled isomers.
Caption: A logical workflow for the development and optimization of a chromatographic method for CDCA isomer separation.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 4. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Isotopic (δ13C, Δ14C) Analysis of Organic Acids in Marine Samples Usin" by Susan Q. Lang, G. L. Früh-Green et al. [scholarcommons.sc.edu]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor ionization efficiency of chenodeoxycholic acid-13C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor ionization efficiency of chenodeoxycholic acid-13C (CDCA-13C) in liquid chromatography-mass spectrometry (LC-MS) analysis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak signal for my this compound internal standard?
A1: Poor signal intensity for CDCA-13C is a common issue and can stem from several factors. As a carboxylic acid, CDCA does not ionize with high efficiency in standard electrospray ionization (ESI). The primary reasons for a weak signal include suboptimal mobile phase composition, matrix effects from the sample, and inappropriate ESI source parameters. For unconjugated bile acids like CDCA, both acidity and high levels of ammonium (B1175870) in the mobile phase can reduce the ionization efficiency in the commonly used negative ion mode.[1][2][3][4]
Q2: What is the most common ionization mode for analyzing this compound?
A2: The most widely used technique for the analysis of bile acids, including CDCA-13C, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in the negative ion mode .[5] This approach detects the deprotonated molecule, [M-H]⁻.
Q3: How do matrix effects impact the ionization of this compound?
A3: Matrix effects are a significant challenge in the analysis of bile acids from biological samples.[6] Endogenous compounds within the sample matrix (e.g., phospholipids, salts) can co-elute with CDCA-13C and compete for ionization in the ESI source. This competition can lead to ion suppression, where the signal for CDCA-13C is significantly reduced, or ion enhancement, where the signal is artificially increased. Both phenomena can compromise the accuracy and reproducibility of your results.[6][7] Utilizing a stable isotope-labeled internal standard like CDCA-13C is crucial to compensate for these effects, as it will experience similar matrix effects as the unlabeled analyte.
Q4: Can derivatization improve the signal intensity of this compound?
A4: Yes, chemical derivatization is a highly effective strategy to enhance the ionization efficiency of carboxylic acids.[1][8] By attaching a chemical tag with a readily ionizable group, the signal intensity of CDCA-13C in the mass spectrometer can be significantly increased. For instance, derivatization with 2-picolylamine (PA) can increase the detection response of bile acids by 9 to 158-fold in positive ion mode ESI.[1]
Q5: Should I consider using an ionization source other than ESI?
A5: While ESI is the most common and generally effective ionization method for bile acids, Atmospheric Pressure Chemical Ionization (APCI) is another option. APCI is typically better suited for less polar compounds, and some studies suggest it may be less susceptible to matrix effects than ESI.[9] However, for polar molecules like bile acids, ESI often provides better sensitivity.[10] The choice between ESI and APCI can be analyte and matrix-dependent, so it may be worth investigating if you continue to face significant challenges with ESI.
Troubleshooting Guides
Problem: Low Signal Intensity of this compound
This is the most frequent issue encountered. Follow this workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low signal of this compound.
Detailed Steps:
-
Verify Instrument Performance: Before modifying your method, ensure the LC-MS system is performing optimally. Run a system suitability test with a known standard to confirm that the instrument is not the source of the low sensitivity.
-
Optimize Mobile Phase Composition: The composition of your mobile phase is critical for efficient ionization.
-
pH Adjustment: For negative mode ESI, the pH of the mobile phase should ideally be about two pH units above the pKa of the analyte to ensure it is deprotonated. However, for bile acids, a slightly acidic to neutral pH is often used to achieve good chromatographic separation.
-
Additives: The type and concentration of additives significantly impact signal intensity.
-
Formic Acid: Often used to improve peak shape, but high concentrations can suppress the signal of unconjugated bile acids in negative mode.[1][2][3][4]
-
Ammonium Acetate (B1210297): Can be used as a buffer, but like formic acid, high concentrations can be detrimental to ionization.
-
Recommendation: Start with a low concentration of additive (e.g., 0.01% formic acid or 5 mM ammonium acetate) and systematically evaluate the effect of concentration on signal intensity.
-
-
-
Optimize ESI Source Parameters: The physical parameters of the ESI source must be optimized for your specific analyte and flow rate.
-
Capillary Voltage: In negative mode, this is typically in the range of -2.5 to -4 kV.
-
Nebulizer Gas Pressure: This affects the size of the droplets in the ESI plume. Typical ranges are 20-60 psi.
-
Drying Gas Temperature and Flow Rate: These parameters influence the desolvation of the droplets. A temperature that is too high can cause thermal degradation of the analyte. A common range is 250-450°C.
-
Systematic Optimization: It is crucial to optimize these parameters systematically, ideally by infusing a standard solution of CDCA-13C and observing the signal intensity as each parameter is varied.
-
-
Improve Sample Preparation: If you suspect matrix effects are suppressing your signal, enhancing your sample cleanup protocol is necessary.
-
Protein Precipitation (PPT): This is a simple and common method but may not be sufficient to remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): Can be effective for isolating bile acids from more complex matrices like liver and fecal samples.[2]
-
Solid-Phase Extraction (SPE): Often provides a more thorough cleanup than PPT and can significantly reduce matrix effects.
-
-
Consider Chemical Derivatization: If the above steps do not sufficiently improve your signal, chemical derivatization is a powerful option. This involves reacting the carboxylic acid group of CDCA-13C with a reagent that introduces a permanently charged or easily ionizable moiety.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common starting point for the extraction of bile acids from serum or plasma.
-
Aliquoting: In a microcentrifuge tube, place 100 µL of the serum or plasma sample.
-
Internal Standard Spiking: Add your working solution of this compound.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
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Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any particulates before transferring to an autosampler vial.
Protocol 2: Chemical Derivatization with 2-Picolylamine (PA)
This protocol is adapted from the work of Higashi et al. (2010) and can significantly enhance the detection of CDCA-13C in positive ion mode ESI.[1]
Caption: Derivatization workflow of this compound with 2-picolylamine.
Materials:
-
Dried sample extract containing CDCA-13C
-
2-Picolylamine (PA)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Acetonitrile (ACN)
Procedure:
-
Prepare Derivatization Reagent: Prepare a solution in acetonitrile containing 10 mg/mL of PA, 10 mg/mL of DPDS, and 10 mg/mL of TPP.
-
Reaction: To the dried sample extract, add 50 µL of the derivatization reagent.
-
Incubation: Tightly cap the vial and incubate at 60°C for 30 minutes.
-
Quenching (Optional): The reaction can be quenched by adding a small volume of water.
-
Analysis: The derivatized sample is now ready for LC-MS/MS analysis in positive ion mode .
Data Presentation
Table 1: Impact of Derivatization on Signal Intensity
This table summarizes the potential improvement in signal intensity that can be achieved by derivatizing carboxylic acids.
| Analyte Class | Derivatization Reagent | Fold Increase in Signal Intensity | Reference |
| Carboxylic Acids (including Chenodeoxycholic Acid) | 2-Picolylamine (PA) | 9 - 158 | [1] |
Table 2: Recommended Starting LC-MS/MS Parameters for this compound Analysis
This table provides a summary of typical starting parameters for the analysis of CDCA-13C. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Notes |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.9 µm) | A common choice for bile acid separation.[11] |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.012% formic acid | Low additive concentrations are key. |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.012% formic acid | |
| Column Temperature | 40 - 50 °C | [11] |
| Flow Rate | 0.3 - 0.6 mL/min | |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray Ionization (ESI) | For underivatized CDCA-13C.[11] |
| Capillary Voltage | -3.0 to -4.0 kV | Optimize for your instrument. |
| Vaporizer Temperature | ~350 °C | [11] |
| Ion Transfer Tube Temp. | ~300 °C | [11] |
| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | For quantitative analysis. |
References
- 1. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. ddtjournal.com [ddtjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Chenodeoxycholic Acid-13C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the derivatization of chenodeoxycholic acid-13C (CDCA-13C) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure robust and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and analysis of CDCA-13C.
Issue 1: Incomplete Derivatization
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Symptom: You observe multiple peaks for your CDCA-13C standard or sample, or the peak corresponding to the fully derivatized product is small.
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Potential Causes & Solutions:
| Potential Cause | Step-by-Step Solution |
| Presence of Moisture | 1. Ensure all glassware is thoroughly dried in an oven prior to use. 2. Use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and with a desiccant. 3. If your sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen before adding derivatization reagents.[1] |
| Insufficient Reagent | 1. Increase the volume of the derivatizing agent. A molar excess of the silylating reagent is recommended to ensure the reaction goes to completion.[2] A general rule is to use at least a 2:1 molar ratio of the derivatizing reagent to the active hydrogens on the analyte. |
| Suboptimal Reaction Conditions | 1. Increase the reaction temperature. Silylation reactions are often heated to between 60-100°C.[2][3] 2. Extend the reaction time. While some reactions are rapid, others may require 30-60 minutes or longer to complete.[2][3] |
| Degraded Reagent | 1. Use a fresh vial of the derivatization reagent. Silylating reagents like BSTFA are sensitive to moisture and can degrade over time, especially after the vial has been opened.[2] |
Issue 2: Peak Tailing
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Symptom: The peak for your derivatized CDCA-13C is asymmetrical, with a drawn-out tail. This can lead to poor integration and inaccurate quantification.[4]
-
Potential Causes & Solutions:
| Potential Cause | Step-by-Step Solution |
| Active Sites in the GC System | 1. Inlet Liner: Use a deactivated glass wool liner and replace it regularly. Active sites on the liner are a common cause of peak tailing for polar compounds.[4] 2. GC Column: Ensure you are using a well-deactivated column. If the column is old or has been exposed to oxygen at high temperatures, its performance may be compromised. Conditioning the column according to the manufacturer's instructions may help. If tailing persists, consider trimming the first few centimeters of the column or replacing it. |
| Incomplete Derivatization | 1. Follow the troubleshooting steps for "Incomplete Derivatization" above. The presence of underivatized, polar CDCA will cause significant peak tailing.[4] |
| Hydrolysis of Derivative | 1. Ensure your entire analytical system is free from moisture. This includes the carrier gas (use a moisture trap), sample solvent, and autosampler wash solvents. Silylated derivatives can hydrolyze back to their original form in the presence of water.[5] |
Issue 3: Extraneous Peaks in the Chromatogram
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Symptom: You observe unexpected peaks in your chromatogram that are not related to your analyte or internal standard.
-
Potential Causes & Solutions:
| Potential Cause | Step-by-Step Solution |
| Reagent By-products | 1. By-products from silylating reagents are common.[2] These are typically more volatile than the derivatized analyte and will elute earlier in the chromatogram. 2. If these peaks interfere with your analysis, you can try to remove the excess reagent and by-products by evaporating the sample to dryness under nitrogen after the reaction is complete and reconstituting the residue in a suitable solvent like hexane. |
| Contamination | 1. Ensure all solvents, glassware, and pipette tips are clean and free from contaminants. 2. Run a blank (solvent and derivatization reagent only) to identify any peaks originating from your reagents or system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for GC-MS analysis of chenodeoxycholic acid?
A1: The most common methods involve silylation to increase the volatility and thermal stability of the molecule.[6] This is necessary because the polar hydroxyl and carboxylic acid groups on CDCA make it unsuitable for direct GC analysis.[7][8] The two primary approaches are:
-
One-Step Silylation: This method uses a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like Trimethylchlorosilane (TMCS), to derivatize both the hydroxyl and carboxylic acid groups simultaneously.[3]
-
Two-Step Derivatization: This involves an initial esterification of the carboxylic acid group (e.g., methylation) followed by silylation of the hydroxyl groups.[7][8] This can sometimes lead to more stable derivatives.[7]
Q2: What is the role of TMCS when used with BSTFA?
A2: TMCS acts as a catalyst that increases the reactivity of BSTFA.[2] Its inclusion, typically at 1-10%, is particularly useful for derivatizing sterically hindered hydroxyl groups and ensuring the reaction proceeds to completion.[2]
Q3: Why are anhydrous (dry) conditions so critical for silylation reactions?
A3: Silylating reagents like BSTFA are highly reactive towards water. Any moisture present in your sample or on your glassware will consume the reagent, preventing it from reacting with your analyte. This leads to incomplete derivatization. Furthermore, the resulting trimethylsilyl (B98337) (TMS) derivatives are also susceptible to hydrolysis, meaning they can revert to their original, underivatized form in the presence of water.[5]
Q4: What is a suitable internal standard for the analysis of CDCA-13C?
A4: For the analysis of an isotopically labeled compound like CDCA-13C, an ideal internal standard would be a different isotopically labeled version of the same compound (e.g., CDCA-d4) if available and well-separated by mass spectrometry. Alternatively, other bile acids not present in the sample or their isotopically labeled versions can be used.
Q5: Can I analyze underivatized chenodeoxycholic acid by GC-MS?
A5: It is generally not recommended. Due to its low volatility and polar nature, underivatized CDCA will exhibit poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the hot GC inlet.[6] Derivatization is a necessary step for reliable GC-MS analysis of bile acids.[7][8]
Experimental Protocols
Below are detailed protocols for the derivatization of CDCA-13C.
Protocol 1: One-Step Silylation with BSTFA + 1% TMCS
This is a rapid and widely used method for the derivatization of bile acids.
-
Sample Preparation:
-
Pipette an appropriate volume of your CDCA-13C sample into a clean, dry reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. It is crucial to remove all traces of water.[1]
-
-
Derivatization:
-
Add 100 µL of a suitable solvent, such as pyridine (B92270) or acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex briefly to mix.
-
-
Reaction:
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.[2]
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
Protocol 2: Two-Step Methylation and Silylation
This method can provide very stable derivatives.[7]
-
Sample Preparation:
-
Prepare the dried CDCA-13C sample in a reaction vial as described in Protocol 1.
-
-
Step 1: Methylation (Esterification)
-
Prepare a solution of 2M HCl in methanol.
-
Add 200 µL of the methanolic HCl to the dried sample.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Step 2: Silylation
-
Add 50 µL of pyridine to the dried methyl ester.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
-
| Parameter | One-Step Silylation | Two-Step Methylation/Silylation |
| Reagents | BSTFA + 1% TMCS, Pyridine/Acetonitrile | 2M HCl in Methanol, BSTFA + 1% TMCS, Pyridine |
| Reaction Time | 45 minutes | 30 minutes (Methylation) + 30 minutes (Silylation) |
| Reaction Temp. | 70°C | 60°C (Methylation), 70°C (Silylation) |
| Complexity | Low | Moderate |
| Derivative Stability | Good | Excellent |
Visualizations
Caption: A flowchart of the one-step silylation workflow for CDCA-13C.
Caption: A decision tree for troubleshooting common GC-MS derivatization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
Validating Chenodeoxycholic Acid-13C as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of chenodeoxycholic acid (CDCA), the selection of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides an objective comparison of ¹³C-labeled chenodeoxycholic acid (CDCA-¹³C) with its deuterated counterpart (e.g., CDCA-d4), supported by established principles of bioanalytical method validation.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, as they closely mimic the analyte of interest throughout sample preparation and analysis.[1] While both ¹³C- and deuterium-labeled standards are widely used, their inherent physicochemical properties can lead to significant differences in analytical performance.[2]
Performance Comparison: ¹³C-CDCA vs. Deuterated CDCA
The primary advantage of ¹³C-labeled internal standards lies in their chemical and physical identity to the analyte, differing only in mass. This ensures co-elution during chromatography and identical behavior during extraction and ionization, providing the most accurate correction for experimental variability.[3] Deuterated standards, while often more accessible, can exhibit slight differences in chromatographic retention times and may be susceptible to isotopic exchange, potentially compromising data accuracy.[4][5]
The following tables summarize the expected performance characteristics based on typical validation data for LC-MS/MS assays utilizing ¹³C-labeled and deuterated internal standards.
Table 1: Comparison of Key Performance Parameters
| Performance Parameter | ¹³C-Labeled Internal Standard (e.g., ¹³C-CDCA) | Deuterated Internal Standard (e.g., CDCA-d4) | Rationale & Implication for CDCA Analysis |
| Chromatographic Co-elution | Typically co-elutes perfectly with the non-labeled analyte.[3] | Often elutes slightly earlier than the non-labeled analyte.[4] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak.[2] |
| Isotopic Stability | Highly stable and not prone to exchange under typical analytical conditions.[4] | Can be susceptible to back-exchange (D for H), though less likely if labels are on the carbon skeleton.[6] | ¹³C-labeling provides greater assurance of isotopic integrity throughout the analytical workflow. |
| Matrix Effect Compensation | Superior, as the internal standard experiences the same matrix effects as the analyte due to identical retention times.[2] | Can be compromised if chromatographic separation occurs, as the analyte and internal standard experience different degrees of ion suppression or enhancement. | For complex biological matrices, ¹³C-labeled standards provide more reliable quantification. |
| Accuracy & Precision | Generally provides higher accuracy and precision due to better compensation for analytical variability.[2] | Can provide acceptable accuracy and precision, but is more susceptible to errors from chromatographic shifts and differential matrix effects. | For assays demanding the highest level of accuracy, ¹³C-labeling is the superior choice. |
Table 2: Representative Bioanalytical Method Validation Data
| Validation Parameter | ¹³C-CDCA (Expected) | CDCA-d4 (Typical) | Acceptance Criteria (FDA/ICH M10) |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | ± 15% (± 20% at LLOQ)[7] |
| Precision (%RSD) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ)[7] |
| Matrix Effect (%CV) | < 15% | < 15% | IS-normalized matrix factor CV ≤ 15% |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible | Not specified, but should be consistent |
Note: The data presented for ¹³C-CDCA is based on the established superior performance of ¹³C-labeled standards. The data for CDCA-d4 is representative of typical performance reported in the literature for deuterated bile acid standards.
Experimental Protocols
A rigorous validation of the bioanalytical method is crucial to ensure reliable data. The following is a representative protocol for the quantification of CDCA in human plasma using ¹³C-CDCA as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the ¹³C-CDCA internal standard working solution (e.g., 100 ng/mL in 50% methanol/water).
-
Vortex mix for 10 seconds.
-
Add 150 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65% mobile phase A).
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate CDCA from matrix components (e.g., 35% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor and product ions for both CDCA and ¹³C-CDCA.
-
Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, sensitivity, matrix effect, recovery, and stability according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance, ICH M10).[7]
Mandatory Visualizations
Conclusion
For the quantitative analysis of chenodeoxycholic acid, a ¹³C-labeled internal standard is demonstrably superior to its deuterated counterparts. Its ability to perfectly co-elute with the native analyte ensures the most accurate compensation for matrix effects and other sources of analytical variability, leading to more robust and reliable data. While the initial cost of a ¹³C-labeled standard may be higher, the investment is justified by the increased confidence in the accuracy and integrity of the bioanalytical results, which is particularly critical in regulated environments such as drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ukisotope.com [ukisotope.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 13C vs. Deuterium Labeled Chenodeoxycholic Acid for Researchers
For researchers, scientists, and drug development professionals, the choice of isotopic labeling for chenodeoxycholic acid (CDCA) is a critical decision that influences experimental outcomes, particularly in metabolic studies and quantitative analysis. This guide provides an objective comparison of Carbon-13 (¹³C) and Deuterium (B1214612) (²H) labeled CDCA, supported by established principles of isotope labeling and relevant experimental data, to aid in the selection of the optimal tracer for your research needs.
Chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol, is a key signaling molecule that regulates lipid, glucose, and energy metabolism, primarily through the activation of the farnesoid X receptor (FXR).[1] Isotopically labeled CDCA serves as an invaluable tool for tracing its metabolic fate, quantifying its endogenous levels, and elucidating its role in various physiological and pathological processes. The two most common stable isotopes used for labeling are ¹³C and deuterium. While both enable tracking and quantification, their fundamental physical and chemical differences can significantly impact analytical performance.
Core Comparison: Stability, Isotope Effects, and Analytical Performance
The primary distinctions between ¹³C and deuterium labeling lie in their isotopic stability, the magnitude of the kinetic isotope effect (KIE), and their behavior during chromatographic separation and mass spectrometric analysis. Generally, ¹³C-labeled compounds are considered the gold standard for tracer studies and as internal standards in quantitative mass spectrometry due to their greater stability and minimal isotope effects.
| Feature | Carbon-13 (¹³C) Labeling | Deuterium (²H) Labeling | Rationale & Implications for CDCA Studies |
| Isotopic Stability | High. The ¹³C label is integrated into the carbon skeleton and is chemically stable, with no risk of exchange with the solvent or other molecules.[1] | Lower. Deuterium atoms, particularly those on hydroxyl groups, can be susceptible to back-exchange with protons from the solvent, especially under certain pH conditions or during sample preparation.[1] | For long-term tracer studies or complex sample processing of CDCA, ¹³C labeling offers greater reliability and minimizes the risk of label loss, ensuring the integrity of the tracer. |
| Kinetic Isotope Effect (KIE) | Small. The rate of a reaction involving a C-¹² bond is only slightly faster than with a C-¹³ bond.[2] | Large. The rate of a reaction involving a C-¹H bond can be 6-10 times faster than with a C-²H bond due to the significant mass difference.[2][3] | In metabolic studies of CDCA, a large KIE from deuterium labeling could potentially alter the rate of enzymatic conversions, leading to an inaccurate representation of its metabolic fate. ¹³C-CDCA is less likely to introduce such artifacts. |
| Chromatographic Separation | Minimal to no effect on retention time. ¹³C-labeled compounds typically co-elute with their unlabeled counterparts.[4] | Can cause a noticeable shift in retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte.[4][5] | For accurate quantification using isotope dilution mass spectrometry, co-elution of the labeled standard and the analyte is crucial to compensate for matrix effects. The chromatographic shift of deuterated CDCA can lead to differential ion suppression or enhancement, potentially compromising accuracy.[6] |
| Mass Spectrometry | Simpler spectral interpretation. The mass shift is well-defined, and the isotopic distribution is predictable. | Can have more complex fragmentation patterns and potential for isotopic scrambling. | While modern mass spectrometers can handle the complexities of both, the cleaner spectra of ¹³C-labeled compounds can simplify data analysis and reduce the potential for interference. |
Quantitative Performance in Analytical Applications
While direct head-to-head studies comparing the analytical performance of ¹³C-CDCA and deuterium-CDCA are scarce, data from studies on other bile acids and general principles of isotope dilution mass spectrometry (IDMS) consistently favor ¹³C labeling for accuracy and precision.
A study quantifying serum bile acids using ¹³C-labeled homologs as internal standards reported coefficient of variation (CV) values of 5.4-6.2% for the entire analytical procedure.[7] The results obtained were in good agreement with data from literature using deuterated internal standards, suggesting that with appropriate corrections for isotopic interference, ¹³C-labeled standards are highly suitable for accurate quantification.[7]
The primary advantage of ¹³C-labeled internal standards is their co-elution with the native analyte, which ensures that both experience the same ionization conditions and matrix effects in the mass spectrometer. Deuterated standards, due to the potential for a chromatographic shift, may not co-elute perfectly, leading to a less accurate correction for these analytical variabilities.[5][6]
| Parameter | ¹³C-Labeled CDCA | Deuterium-Labeled CDCA |
| Accuracy | Generally higher due to co-elution with the native analyte and more effective compensation for matrix effects. | Can be compromised by chromatographic shifts, leading to differential matrix effects and potential bias in quantification. |
| Precision | Typically higher as it is less affected by variations in chromatographic conditions and matrix effects. | May be lower if the chromatographic separation between the labeled standard and the analyte is not consistent across samples. |
| Linearity | Excellent, with a predictable response across a wide dynamic range. | Generally good, but can be affected by differential ionization efficiencies at high concentrations. |
Experimental Protocols
Below are generalized protocols for common applications of isotopically labeled CDCA.
Protocol 1: In Vivo Metabolic Tracer Study using ¹³C-CDCA
This protocol outlines a general workflow for an in vivo study to trace the metabolic fate of CDCA.
-
Animal Model and Acclimation: House animals in metabolic cages and allow for an acclimation period.
-
Tracer Administration: Administer a known amount of [¹³C]-CDCA orally or via intravenous injection. The specific position of the ¹³C label (e.g., [24-¹³C]CDCA) is crucial for tracking specific metabolic transformations.[8]
-
Sample Collection: Collect blood, bile, urine, and fecal samples at predetermined time points.
-
Sample Preparation:
-
Serum/Plasma: Perform protein precipitation followed by solid-phase extraction (SPE) to isolate the bile acid fraction.
-
Bile: Dilute the bile sample and perform SPE.
-
Urine and Feces: Homogenize and perform solvent extraction followed by SPE.
-
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the extracted bile acids to increase their volatility (e.g., methylation followed by silylation).
-
LC-MS/MS or GC-MS Analysis: Analyze the samples to identify and quantify the ¹³C-labeled metabolites of CDCA.
-
Data Analysis: Determine the enrichment of ¹³C in CDCA and its metabolites over time to calculate kinetic parameters such as pool size, fractional turnover rate, and synthesis rate.[9]
Protocol 2: Quantification of Endogenous CDCA using a Labeled Internal Standard
This protocol describes the use of labeled CDCA as an internal standard for accurate quantification of endogenous CDCA in biological samples.
-
Sample Preparation: To a known volume or weight of the biological sample (e.g., serum, liver homogenate), add a known amount of ¹³C- or deuterium-labeled CDCA as an internal standard.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the bile acids.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column to separate the bile acids. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/methanol) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for both the native CDCA and the labeled internal standard.
-
-
Quantification: Calculate the concentration of endogenous CDCA by comparing the peak area ratio of the native CDCA to the labeled internal standard against a calibration curve prepared with known concentrations of native CDCA and a fixed concentration of the internal standard.
Signaling Pathway Diagrams
Chenodeoxycholic acid exerts its biological effects through complex signaling pathways. Below are diagrams illustrating two key pathways.
Caption: CDCA activation of the Farnesoid X Receptor (FXR) signaling pathway.
References
- 1. ukisotope.com [ukisotope.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of serum bile acids by isotope dilution with 13C-labelled homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of bile acid kinetics in human serum using stable isotope labeled chenodeoxycholic acid and capillary gas chromatography electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chenodeoxycholic Acid-¹³C and Radioactive Tracers in Bile Acid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
The study of bile acid metabolism is crucial for understanding liver diseases, metabolic disorders, and the pharmacokinetics of various drugs. Tracing the fate of bile acids in vivo provides invaluable insights into their synthesis, pool size, and turnover. For decades, radioactive tracers were the gold standard for these investigations. However, the advent of stable isotope labeling, particularly with Carbon-13 (¹³C), has provided a powerful and safer alternative. This guide offers an objective comparison of chenodeoxycholic acid-¹³C (¹³C-CDCA) and radioactive tracers for the study of bile acid metabolism, supported by experimental data and detailed protocols.
At a Glance: ¹³C-CDCA vs. Radioactive Tracers
| Feature | Chenodeoxycholic Acid-¹³C (¹³C-CDCA) | Radioactive Tracers (e.g., ¹⁴C, ³H) |
| Safety | Non-radioactive, safe for use in all populations, including children and pregnant women.[1] | Emits ionizing radiation, posing a health risk and requiring strict handling and disposal protocols.[1] |
| Detection Method | Mass Spectrometry (GC-MS, LC-MS/MS).[2] | Scintillation Counting.[1] |
| Sensitivity | High, capable of detecting low concentrations. | Very high, can detect minute quantities of tracer. |
| Analytical Precision | High, allows for the simultaneous quantification of labeled and unlabeled analogues.[1] | High, but can be affected by quenching. |
| Multiplexing | Multiple stable isotope tracers can be used simultaneously to study different pathways.[1] | Limited due to overlapping detection signals.[1] |
| Long-Term Studies | Ideal for long-term studies as the isotope does not decay.[1] | Limited by the half-life of the radioisotope. |
| Regulatory Burden | Minimal, no special handling or disposal requirements. | High, requires licensing, specialized waste disposal, and radiation safety protocols. |
| Cost | High initial cost for labeled compounds and mass spectrometry equipment. | Lower cost for tracers and scintillation counters, but disposal costs can be high. |
Quantitative Comparison of Methodologies
The isotope dilution method is the cornerstone for determining bile acid kinetics, regardless of the tracer used. Studies directly comparing stable isotope and radioisotope methods have demonstrated a strong correlation in results, validating the use of stable isotopes as a reliable alternative.
A study by Stellaard et al. (1984) using ¹³C-labeled cholic acid (CA) and chenodeoxycholic acid (CDCA) found that the pool sizes and fractional turnover rates measured in serum were in "excellent agreement" with historical data obtained using ¹⁴C or ³H tracers measured in bile.[2]
Table 1: Comparison of Bile Acid Kinetic Data
| Parameter | ¹³C-Labeled Bile Acids (Serum)[2] | Historical Radioactive Tracer Data (Bile) |
| Cholic Acid (CA) Pool Size (µmol/kg) | 31.8 ± 16.0 | Comparable to ¹³C data |
| CA Fractional Turnover Rate (d⁻¹) | 0.48 ± 0.22 | Comparable to ¹³C data |
| Chenodeoxycholic Acid (CDCA) Pool Size (µmol/kg) | 32.6 ± 9.9 | Comparable to ¹³C data |
| CDCA Fractional Turnover Rate (d⁻¹) | 0.24 ± 0.13 | Comparable to ¹³C data |
Experimental Protocols
Isotope Dilution Principle
The fundamental principle for both methods is the isotope dilution technique. A known amount of a labeled bile acid (the tracer) is administered to a subject. The tracer mixes with the endogenous pool of that bile acid. By measuring the change in the ratio of the labeled to unlabeled bile acid over time in biological samples (bile, serum, or feces), key kinetic parameters can be calculated.
Chenodeoxycholic Acid-¹³C (Stable Isotope) Method
1. Administration of ¹³C-CDCA:
-
A precisely weighed amount of ¹³C-CDCA (typically 20-50 mg) is administered orally to the subject after an overnight fast.[2]
2. Sample Collection:
-
Blood samples are collected at multiple time points over several days (e.g., 0, 4, 8, 12, 24, 48, 72, and 96 hours post-administration).[3]
-
A simplified two-point collection method (e.g., at 12 and 72 hours) has been shown to provide statistically reliable data for group comparisons.[3]
-
Serum is separated by centrifugation and stored at -20°C until analysis.
3. Sample Preparation and Analysis (LC-MS/MS):
-
Lipid Extraction: Bile acids are extracted from the serum using methods like liquid-liquid extraction with solvents such as methanol (B129727) and methyl tert-butyl ether.[4]
-
Derivatization (for GC-MS): For gas chromatography-mass spectrometry, bile acids are often derivatized to increase their volatility.
-
LC-MS/MS Analysis: The extracted bile acids are separated by liquid chromatography and detected by tandem mass spectrometry. The mass spectrometer is set to monitor the mass-to-charge ratios of both the unlabeled (¹²C) CDCA and the ¹³C-labeled CDCA.[2][5]
-
Quantification: The ratio of ¹³C/¹²C-CDCA is determined from the mass spectra.
4. Calculation of Kinetic Parameters:
-
The natural logarithm of the ¹³C-enrichment is plotted against time.
-
The slope of the linear regression of this plot represents the fractional turnover rate (FTR).
-
The y-intercept is used to calculate the total pool size of the bile acid.
-
The synthesis rate is calculated as the product of the pool size and the FTR.
References
- 1. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo [mdpi.com]
- 2. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two time-point assessment of bile acid kinetics in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
Cross-Validation of Chenodeoxycholic Acid-13C Quantification Methods: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of stable isotope-labeled compounds like chenodeoxycholic acid-13C (CDCA-13C) is paramount for robust pharmacokinetic and metabolic studies. This guide provides an objective comparison of two widely used analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data for the quantification of chenodeoxycholic acid (CDCA).
The methodologies and validation parameters presented for the unlabeled CDCA are directly applicable to its 13C-labeled counterpart, with the primary adaptation being the specific mass transitions monitored by the mass spectrometer. This guide offers detailed experimental protocols, a comparative summary of performance data, and visual workflows to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Quantification Methods
The choice between LC-MS/MS and GC-MS for CDCA-13C quantification depends on several factors, including the required sensitivity, sample matrix, throughput needs, and available instrumentation. Below is a summary of typical performance data for each method based on published studies for CDCA.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | >0.99[1][2] | ≥ 0.995[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL[1][5] | 0.1 - 0.25 µmol/g[3][6] |
| Accuracy | 85 - 115%[1][2] | 90 - 110%[3][4] |
| Intra-day Precision (%CV) | < 10%[1][2] | < 5%[3][4] |
| Inter-day Precision (%CV) | < 10%[1][2] | < 5%[3][4] |
| Recovery | 92 - 110%[1][2] | 90 - 110%[3][4] |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are outlined below. These protocols are based on established methods for CDCA and can be adapted for CDCA-13C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Serum/Plasma
This method is suited for the analysis of CDCA in biological fluids like serum and plasma and is characterized by its high sensitivity and specificity.[1][7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., CDCA-d4).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a new tube for analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II Bio LC or equivalent.[8]
-
Column: Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) or similar reversed-phase column.[5]
-
Column Temperature: 50 °C.[5]
-
Mobile Phase A: 0.1% Formic acid in Water.[9]
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v).[8]
-
Flow Rate: 0.65 mL/min.[8]
-
Injection Volume: 10 µL.[5]
-
A gradient elution is typically used to separate the analyte from matrix components.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[5]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for CDCA and the internal standard are monitored. For CDCA, a representative transition is m/z 391.3 → 391.3.[7] For CDCA-13C, the precursor and product ion masses would be shifted according to the number of 13C atoms.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fecal Samples
GC-MS is a robust technique for the quantification of bile acids in complex matrices such as feces. This method requires derivatization to increase the volatility of the analytes.[3][4]
1. Sample Preparation (Extraction and Derivatization)
-
To a weighed fecal sample (e.g., 200-250 mg), add a known amount of a stable isotope-labeled internal standard (e.g., D5-CDCA).[3]
-
Perform an extraction using a solvent mixture such as pyridine (B92270) and hydrochloric acid, followed by an extraction into diethyl ether.[3]
-
Evaporate the organic extract to dryness.
-
Derivatize the dried extract by adding a silylating agent (e.g., BSTFA with TMCS in pyridine) and heating at 100°C for 10 minutes. This step converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.[3][4]
2. GC-MS Conditions
-
GC System: Agilent 6890 or similar.[3]
-
Column: Rtx-50 or Rtx-5MS capillary column.[3]
-
Carrier Gas: Helium.[3]
-
Inlet Temperature: 270°C.[3]
-
Oven Temperature Program: An isothermal or gradient temperature program is used to separate the derivatized bile acids. A typical isothermal temperature is 280°C.[3]
-
Injection Volume: 2 µL with a split ratio (e.g., 10:1).[3]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized CDCA and the internal standard for quantification.[3]
Visualizing the Workflow and Cross-Validation Logic
To better understand the experimental process and the logic of cross-validation, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. medpace.com [medpace.com]
- 8. benchchem.com [benchchem.com]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Precision: Chenodeoxycholic Acid-13C Quantification vs. ELISA Immunoassay
For researchers, scientists, and drug development professionals navigating the complexities of bile acid analysis, the choice of quantification method is paramount. This guide provides an objective comparison of two prominent techniques for measuring chenodeoxycholic acid (CDCA): the gold-standard stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using chenodeoxycholic acid-13C (13C-CDCA) as an internal standard, and the high-throughput enzyme-linked immunosorbent assay (ELISA). Supported by experimental data and detailed protocols, this comparison will aid in selecting the most appropriate method for your research needs.
Chenodeoxycholic acid, a primary bile acid synthesized from cholesterol in the liver, is a key signaling molecule that activates the farnesoid X receptor (FXR), a nuclear receptor regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Accurate quantification of CDCA in biological matrices such as serum, plasma, feces, and tissue lysates is crucial for understanding its role in various physiological and pathological processes, including liver diseases, metabolic disorders, and drug-induced liver injury.[4][5]
At a Glance: Performance Characteristics
The choice between LC-MS/MS and ELISA often hinges on a trade-off between throughput, specificity, and sensitivity. While ELISA offers a simpler, more accessible platform, LC-MS/MS provides unparalleled specificity and accuracy, particularly when employing a stable isotope-labeled internal standard like 13C-CDCA.
| Parameter | This compound Quantification (LC-MS/MS) | Chenodeoxycholic Acid ELISA Immunoassay |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Competitive binding between sample CDCA and a labeled CDCA conjugate for a limited number of specific antibody binding sites.[1][6] |
| Specificity | Very High (distinguishes between structurally similar bile acids and their isomers).[7] | Moderate to High (dependent on antibody specificity; potential for cross-reactivity with other bile acids).[8] |
| Sensitivity (LLOQ) | High (typically 0.1 - 5 ng/mL).[9][10] | Moderate (typically around 30 nM, which is approximately 11.8 ng/mL).[11] |
| Dynamic Range | Wide (e.g., 5 - 5000 ng/mL).[10] | Narrower (e.g., 32 - 1024 ng/mL).[8] |
| Accuracy | High (typically 85-115%).[10] | Variable (can be affected by matrix effects and cross-reactivity). |
| Precision (CV%) | High (typically <10%).[10] | Good (typically <10% for intra- and inter-assay variability).[8] |
| Sample Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Instrumentation | Requires specialized LC-MS/MS system. | Requires a standard microplate reader. |
Delving into the Methodologies
The accuracy and reliability of any analytical method are intrinsically linked to its experimental protocol. Below are detailed overviews of the typical workflows for both 13C-CDCA quantification by LC-MS/MS and CDCA ELISA.
Experimental Workflow: A Comparative Overview
Detailed Experimental Protocols
This compound Quantification via LC-MS/MS
This method relies on the principle of isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled version of the analyte (13C-CDCA) is added to the sample at the beginning of the workflow. This internal standard behaves identically to the endogenous CDCA during sample preparation and analysis, correcting for any analyte loss and matrix effects, thus ensuring high accuracy.[12]
1. Sample Preparation (Protein Precipitation): [7][9]
-
To 100 µL of serum, plasma, or other biological fluid, add a known concentration of 13C-CDCA internal standard.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the LC separation.
2. Liquid Chromatography (LC) Separation: [9][10]
-
Column: A reverse-phase C18 column is commonly used (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol mixture with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 50°C.
3. Tandem Mass Spectrometry (MS/MS) Detection: [9][13]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is most common for bile acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both endogenous CDCA and the 13C-CDCA internal standard.
-
Data Analysis: The concentration of CDCA in the sample is determined by calculating the ratio of the peak area of the endogenous CDCA to the peak area of the 13C-CDCA internal standard and comparing this to a calibration curve prepared with known concentrations of CDCA and the internal standard.
Chenodeoxycholic Acid ELISA Immunoassay
The CDCA ELISA is a competitive immunoassay. In this format, free CDCA in the sample competes with a fixed amount of CDCA conjugated to an enzyme or a plate for a limited number of binding sites on a specific anti-CDCA antibody. The amount of bound enzyme-conjugated antibody is inversely proportional to the concentration of CDCA in the sample.
-
Add standards and samples to the wells of a microplate pre-coated with a CDCA conjugate.
-
Add a specific anti-CDCA monoclonal antibody to each well. During incubation, the free CDCA in the sample and the coated CDCA conjugate compete for binding to the antibody.
-
Wash the plate to remove unbound antibody and other components.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) that binds to the primary anti-CDCA antibody.
-
Wash the plate again to remove any unbound secondary antibody.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction after a specific time and measure the absorbance at a specific wavelength using a microplate reader.
-
The concentration of CDCA in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of CDCA.
The Central Role of Chenodeoxycholic Acid in FXR Signaling
Understanding the biological context of CDCA is crucial for interpreting quantitative data. CDCA is a primary endogenous ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid synthesis and transport.[1][14]
Activation of FXR by CDCA leads to the formation of a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to FXR response elements in the promoter regions of target genes, regulating their transcription. Key downstream effects include the upregulation of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This constitutes a negative feedback loop to control the size of the bile acid pool. FXR activation also upregulates the expression of bile acid transporters like the bile salt export pump (BSEP), promoting bile acid efflux from hepatocytes.[1]
Discussion and Conclusion
The choice between quantifying CDCA using LC-MS/MS with a 13C-labeled internal standard and using an ELISA immunoassay is a critical decision for researchers.
LC-MS/MS with 13C-CDCA stands as the reference method due to its superior specificity, accuracy, and wide dynamic range. The ability to distinguish between CDCA and its structurally similar isomers is a significant advantage, as is the use of a stable isotope-labeled internal standard to correct for matrix effects and procedural losses. This makes it the method of choice for studies requiring high analytical rigor, such as pharmacokinetic studies, clinical diagnostics, and basic research aimed at elucidating subtle changes in bile acid metabolism.
ELISA immunoassays , on the other hand, offer a practical alternative when high throughput is a priority and the required sensitivity and specificity are within the assay's capabilities. The lower cost per sample and the less specialized equipment required make it an attractive option for large-scale screening studies. However, researchers must be mindful of the potential for cross-reactivity with other bile acids, which can lead to an overestimation of CDCA concentrations.[8] Careful validation of the ELISA kit and consideration of the specific biological matrix are essential.
References
- 1. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chenodeoxycholic Acid ELISA Kit [cellbiolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. Development of an enzyme-linked immunosorbent assay for chenodeoxycholic acid using an anti-chenodeoxycholic acid monoclonal antibody - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clear Advantage: Why ¹³C-Chenodeoxycholic Acid is Surpassing Radioisotope Methods in Bile Acid Research
For researchers, scientists, and drug development professionals at the forefront of metabolic and liver disease research, the choice of analytical tools is paramount. When studying the kinetics and metabolism of chenodeoxycholic acid (CDCA), a primary bile acid, the landscape is shifting. Traditional radioisotope methods, once the gold standard, are increasingly being replaced by the safer, non-invasive, and equally robust ¹³C-labeled CDCA techniques. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to illuminate the advantages of adopting stable isotope-labeled CDCA.
The primary driver for this shift is the elimination of radiation exposure, a significant concern when conducting studies in humans, particularly in vulnerable populations such as children and pregnant women. Beyond the crucial aspect of safety, ¹³C-CDCA offers comparable accuracy and precision in determining key metabolic parameters, making it a superior choice for a wide range of clinical and research applications.
Quantitative Comparison: ¹³C-CDCA vs. Radioisotope Methods
The following table summarizes the key quantitative differences between the two methodologies, highlighting the performance advantages of using ¹³C-labeled CDCA.
| Feature | ¹³C-Chenodeoxycholic Acid Methods | Radioisotope (e.g., ¹⁴C) Methods |
| Radiation Exposure | None | Ionizing radiation exposure |
| Safety Profile | Excellent; suitable for all populations | Requires careful handling and disposal; not recommended for vulnerable populations |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) | Liquid Scintillation Counting (LSC) |
| Lower Limit of Quantification (Illustrative) | As low as nanogram to picogram levels with GC-MS | Typically in the range of disintegrations per minute (dpm), less sensitive than modern MS |
| Sensitivity & Specificity (Breath Test Analogy) | High (e.g., ¹³C-urea breath test can have sensitivity and specificity >95%) | High, but may have a wider "indeterminate" range compared to ¹³C tests[1] |
| Cost per Sample (Analysis) | $15 - $800 (depending on complexity and in-house vs. outsourced)[2][3][4][5][6] | $75 - $225 (for basic liquid scintillation counting)[7] |
| Information Richness | Provides structural information and precise localization of the label[8] | Provides only quantitative measure of radioactivity |
Experimental Protocols: A Detailed Look at the Methodologies
Understanding the experimental workflow is crucial for appreciating the practical differences between these two approaches.
¹³C-Chenodeoxycholic Acid Isotope Dilution Method
This method allows for the determination of CDCA pool size, fractional turnover rate, and synthesis rate.
Materials:
-
[24-¹³C]Chenodeoxycholic acid
-
Internal standard (e.g., deuterated CDCA)
-
Equipment for blood or bile collection
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Baseline Sampling: A baseline blood or bile sample is collected from the subject after an overnight fast.
-
Tracer Administration: A precisely weighed amount of [24-¹³C]CDCA is administered orally to the subject.
-
Serial Sampling: Blood or bile samples are collected at timed intervals over several days (e.g., daily for 4-5 days).
-
Sample Preparation:
-
Bile acids are extracted from the serum or bile samples.
-
The extracted bile acids are then derivatized to make them volatile for GC-MS analysis.
-
-
GC-MS Analysis: The prepared samples are injected into the GC-MS system. The instrument separates the different bile acids, and the mass spectrometer detects the abundance of the ¹³C-labeled and unlabeled CDCA.
-
Data Analysis: The decay in the enrichment of ¹³C-CDCA over time is used to calculate the fractional turnover rate. The pool size is determined by the initial dilution of the ¹³C-label, and the synthesis rate is calculated from the pool size and turnover rate.
Radioisotope-Based (e.g., ¹⁴C) Chenodeoxycholic Acid Kinetic Study
This traditional method provides similar metabolic information but involves the use of radioactive materials.
Materials:
-
[24-¹⁴C]Chenodeoxycholic acid
-
Scintillation cocktail
-
Liquid scintillation counter
-
Equipment for bile or fecal collection
Procedure:
-
Tracer Administration: A known amount of [24-¹⁴C]CDCA is administered orally or intravenously to the subject.
-
Sample Collection: Bile or fecal samples are collected over a period of several days.
-
Sample Preparation:
-
Bile acids are extracted from the collected samples.
-
The extracted bile acids are mixed with a scintillation cocktail in a vial.
-
-
Liquid Scintillation Counting: The vials are placed in a liquid scintillation counter, which measures the radioactive decay of ¹⁴C, providing a quantitative measure of the amount of labeled CDCA in each sample.
-
Data Analysis: The specific activity (radioactivity per unit mass) of CDCA is determined in each sample. The decline in specific activity over time is used to calculate the pool size, fractional turnover rate, and synthesis rate of CDCA.
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the enterohepatic circulation of chenodeoxycholic acid and the general workflow of an isotope dilution study.
References
- 1. Liquid Scintillation | eBay [ebay.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Mass Spectrometry Fees | Advanced Analysis Centre [uoguelph.ca]
- 4. Rates | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 5. Fees | Mass Spectrometry Facility | University of Colorado Boulder [colorado.edu]
- 6. Rate Schedule Gas Chromatography/Mass Spectrometry (GC/MS) [esf.edu]
- 7. Price List | The Tritium Laboratory | University of Miami [tritium.earth.miami.edu]
- 8. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Chenodeoxycholic Acid-13C vs. d4-Chenodeoxycholic Acid as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of chenodeoxycholic acid (CDCA), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. In the realm of mass spectrometry, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. [1] This guide provides an objective, data-driven comparison of two commonly used SIL internal standards for CDCA: chenodeoxycholic acid-13C (¹³C-CDCA) and d4-chenodeoxycholic acid (d4-CDCA).
The ideal internal standard should behave identically to the analyte throughout the entire analytical process, from sample preparation and chromatography to ionization in the mass spectrometer.[2] While both ¹³C-CDCA and d4-CDCA serve this purpose, subtle yet significant differences in their physicochemical properties can lead to disparate outcomes, particularly in complex biological matrices.[1]
Performance Face-Off: ¹³C-CDCA vs. d4-CDCA
The primary advantage of ¹³C-labeled internal standards lies in their near-identical physicochemical properties to the unlabeled analyte.[2] This results in perfect co-elution during liquid chromatography (LC), a crucial factor for accurate quantification. In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This phenomenon, known as the "isotope effect," arises because a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[1]
Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for matrix effects, leading to improved accuracy and precision. The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.[1]
Quantitative Data Summary
| Performance Parameter | ¹³C-Chenodeoxycholic Acid | d4-Chenodeoxycholic Acid | Rationale |
| Chromatographic Shift (ΔtR) | < 0.01 min | Can be > 0.05 min | The isotope effect is negligible for ¹³C-labeled standards, ensuring co-elution with the analyte. Deuterated standards often elute slightly earlier.[1] |
| Accuracy (% Bias) | Typically < ±5% | Can be up to ±15% or more | Perfect co-elution allows for more effective correction of matrix effects and other analytical variability.[3] Chromatographic shift can lead to differential matrix effects and reduced accuracy. |
| Precision (%RSD) | Typically < 5% | Typically < 10-15% | Superior correction for variability throughout the analytical process leads to better precision.[3] |
| Matrix Effect Compensation | Excellent | Good to Moderate | Co-elution ensures that the internal standard and analyte experience the same matrix effects at the point of ionization.[1] Differential elution can lead to incomplete compensation.[1] |
| Isotopic Stability | Highly Stable | Generally Stable | The carbon-13 label is not susceptible to exchange under typical analytical conditions.[3] Deuterium labels can sometimes be prone to back-exchange, especially if located at exchangeable positions.[4] |
| Cost | Generally Higher | Generally Lower | The synthesis of ¹³C-labeled compounds is typically more complex and expensive.[5][6] |
Experimental Protocols
To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below is a generalized methodology for the quantitative analysis of chenodeoxycholic acid in a biological matrix (e.g., plasma, serum) using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot a precise volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube.[1][7]
-
Internal Standard Spiking: Add a specific volume of the ¹³C-CDCA or d4-CDCA internal standard solution at a known concentration.[1][2]
-
Protein Precipitation: Add a protein precipitation solvent, such as acetonitrile (B52724) or methanol (B129727) (typically 3-4 volumes), to the sample.[1][8][9]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and protein precipitation, followed by centrifugation to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new tube.[8]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[2][9]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for bile acid analysis.[7][8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol, acetonitrile) is typically employed.[8][10][11]
-
Flow Rate: A suitable flow rate is used to achieve optimal chromatographic separation.[8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for the analysis of bile acids.[1][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][10]
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both chenodeoxycholic acid and the chosen internal standard (¹³C-CDCA or d4-CDCA).[1]
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of chenodeoxycholic acid.
Caption: Chromatographic shift of deuterated vs. ¹³C-labeled internal standards.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and reliability in the quantification of chenodeoxycholic acid, ¹³C-chenodeoxycholic acid is the superior choice as an internal standard. Its identical physicochemical properties to the native analyte ensure perfect co-elution, leading to more effective compensation for matrix effects and analytical variability.[2] While d4-chenodeoxycholic acid can be a viable and more cost-effective option, the potential for chromatographic shift and incomplete matrix effect correction introduces a higher risk of analytical bias.[1] The selection of the internal standard should be guided by the specific requirements of the assay for accuracy and precision. For regulated bioanalysis and studies demanding the highest data quality, the investment in a ¹³C-labeled internal standard is well-justified.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medpace.com [medpace.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Chenodeoxycholic Acid Quantification: Isotope Dilution Mass Spectrometry in Focus
For Researchers, Scientists, and Drug Development Professionals
The quantification of bile acids, such as chenodeoxycholic acid (CDCA), is pivotal in understanding liver diseases, metabolic disorders, and the gut microbiome's role in health. Among the various analytical techniques available, isotope dilution mass spectrometry (IDMS), particularly using a 13C-labeled internal standard, has emerged as a gold standard for its high accuracy and precision. This guide provides a comparative overview of the performance of chenodeoxycholic acid-13C isotope dilution mass spectrometry (CDCA-13C IDMS) against other methods, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The accuracy and precision of an analytical method are critical for reliable quantification. The table below summarizes the performance metrics for CDCA analysis using different methodologies, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on isotope dilution.
| Method | Analyte | Matrix | Accuracy (% Recovery) | Precision (Intra-day CV%) | Precision (Inter-day CV%) | Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS with Isotope Dilution | Chenodeoxycholic Acid (CDCA) | Serum | 85-115% | <10% | <10% | 5 ng/mL | [1] |
| LC-MS/MS with Isotope Dilution | Chenodeoxycholic Acid (CDCA) | Serum | 92-110% | <10% | <10% | 5 ng/mL | [1] |
| Isotope Dilution-Mass Spectrometry | Chenodeoxycholic Acid (CDCA) | Serum | High (not specified) | 1.4-3.3% | Not specified | Not specified | [2] |
| LC-MS/MS | Chenodeoxycholic Acid (CDCA) | Serum | 95.5% (mean) | <10% | <10% | 5 ng/mL | [1] |
| LC-MS/MS | Chenodeoxycholic Acid (CDCA) | Serum | Not specified | 1.53-10.63% | 3.01-13.98% | Not specified | [3] |
| Column Chromatography | Chenodeoxycholic Acid (CDCA) | Pig Bile Saponification Solution | 99.39% | 1.82% (RSD) | Not specified | Not specified | [4] |
Note: The coefficient of variation (CV%) is a measure of relative variability, with lower values indicating higher precision. RSD stands for Relative Standard Deviation, which is equivalent to CV%.
Experimental Workflow and Signaling Pathway
The general workflow for the quantification of chenodeoxycholic acid using 13C isotope dilution mass spectrometry involves several key steps from sample preparation to data analysis.
Caption: Workflow for this compound Isotope Dilution Mass Spectrometry.
Experimental Protocol: this compound Isotope Dilution Mass Spectrometry
This protocol provides a detailed methodology for the quantification of chenodeoxycholic acid in human serum using LC-MS/MS with a 13C-labeled internal standard.
1. Materials and Reagents:
-
Chenodeoxycholic acid (CDCA) analytical standard
-
[24-13C]Chenodeoxycholic acid (13C-CDCA) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human serum samples
2. Sample Preparation:
-
Thaw serum samples on ice.
-
To 50 µL of serum, add 10 µL of the 13C-CDCA internal standard working solution.
-
Add 140 µL of methanol for protein precipitation.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: A mixture of methanol and acetonitrile (2:1, v/v) containing 0.1% formic acid.[3]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-6 min, 50-72% B; 6-14 min, 72-80% B; 14.01-15.5 min, 100% B; followed by re-equilibration at 50% B.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 10 µL.[3]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
CDCA: Monitor the transition of the precursor ion to a specific product ion.
-
13C-CDCA: Monitor the corresponding transition for the labeled internal standard.
-
-
Optimize source parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of CDCA into a surrogate matrix (e.g., charcoal-stripped serum).
-
Add a fixed concentration of the 13C-CDCA internal standard to each calibration standard.
-
Process the calibration standards in the same manner as the unknown samples.
-
Construct a calibration curve by plotting the ratio of the peak area of CDCA to the peak area of 13C-CDCA against the concentration of CDCA.
-
Determine the concentration of CDCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Isotope dilution mass spectrometry, particularly utilizing 13C-labeled chenodeoxycholic acid, stands out as a highly accurate and precise method for quantification in complex biological matrices. Its ability to correct for matrix effects and variations in sample preparation and instrument response makes it a superior choice for researchers and drug development professionals who require reliable and reproducible data. While other methods like conventional LC-MS/MS or chromatographic techniques can provide valuable information, the use of a stable isotope-labeled internal standard significantly enhances the quality and confidence in the obtained quantitative results.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of the major bile acids in serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silverstripe.fkit.hr [silverstripe.fkit.hr]
inter-laboratory comparison of chenodeoxycholic acid-13C analysis
An Inter-Laboratory Guide to the Comparative Analysis of Chenodeoxycholic Acid-13C
Comparison of Analytical Methodologies
The two main platforms for the quantitative analysis of bile acids, including their isotopically labeled counterparts, are GC-MS and LC-MS/MS. The choice between these techniques often depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and whether analysis of conjugated bile acids is necessary.
Quantitative Performance
The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of bile acids, including chenodeoxycholic acid, as reported in various studies. Data for GC-MS performance is less commonly detailed in recent literature but is a well-established technique.
Table 1: Performance Characteristics of LC-MS/MS Methods for Bile Acid Analysis
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity Range | 5 - 5000 ng/mL | 1 - 1000 ng/mL | 5 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.1 - 0.5 nM | 2 - 5 ng/mL |
| Intra-day Precision (CV%) | < 10% | Not Reported | < 15% |
| Inter-day Precision (CV%) | < 10% | Not Reported | < 15% |
| Accuracy | 85 - 115% | Not Reported | Not Reported |
| Recovery | 92 - 110% | Not Reported | > 80% |
Note: Data is compiled from multiple sources and may not be directly comparable due to differences in instrumentation, sample matrix, and specific bile acids analyzed.[2][3][4]
Experimental Protocols
Detailed methodologies are critical for reproducing analytical results. Below are generalized protocols for the analysis of bile acids using LC-MS/MS and GC-MS.
LC-MS/MS Protocol for Serum/Plasma Bile Acids
This method is suitable for the simultaneous quantification of multiple bile acids, including CDCA-13C, in serum or plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma, add an internal standard solution (containing CDCA-13C if it's not the analyte).
-
Precipitate proteins by adding 800 µL of ice-cold acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as 35% methanol (B129727) in water.[5]
-
-
Chromatographic Separation:
-
Mobile Phase: A typical mobile phase consists of a gradient of water with an additive like ammonium (B1175870) acetate (B1210297) or formic acid (Mobile Phase A) and an organic solvent mixture such as methanol/acetonitrile (Mobile Phase B).[3]
-
Gradient: A gradient elution is employed to separate the various bile acids based on their polarity.
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for bile acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
GC-MS Protocol for Fecal or Serum Bile Acids
GC-MS is a robust technique for bile acid analysis but requires derivatization to increase the volatility of the analytes.
-
Sample Preparation and Derivatization:
-
Extraction: For fecal samples, an extraction with a solvent like hot pyridine (B92270) and hydrochloric acid can be used.[6] For serum, an initial protein precipitation is followed by extraction.
-
Hydrolysis (for conjugated bile acids): If total bile acids are to be measured, an enzymatic or chemical hydrolysis step is required to cleave the glycine (B1666218) and taurine (B1682933) conjugates.
-
Derivatization: The extracted and dried bile acids are derivatized to make them volatile. A common method is silylation, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[1]
-
This often involves reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[6]
-
-
Gas Chromatographic Separation:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is used for separation.
-
Oven Program: The temperature of the GC oven is ramped up over time to elute the derivatized bile acids according to their boiling points.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis, where the mass spectrometer is set to detect specific fragment ions characteristic of each derivatized bile acid.[6]
-
Visualizing the Workflows
The following diagrams illustrate the general experimental workflows for the analysis of CDCA-13C and other bile acids, as well as the logical comparison between the two primary analytical techniques.
Caption: General workflow for bile acid analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: General workflow for bile acid analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Logical comparison of GC-MS and LC-MS/MS for this compound analysis.
References
- 1. weqas.com [weqas.com]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. restek.com [restek.com]
- 6. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
The Superiority of Chenodeoxycholic Acid-¹³C in Bioanalysis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous compounds in complex biological matrices is paramount. This guide provides an objective comparison of the performance of chenodeoxycholic acid-¹³C (CDCA-¹³C) as a stable isotope-labeled internal standard against its deuterated counterparts and other alternatives for the bioanalysis of chenodeoxycholic acid (CDCA) in various biological matrices. The evidence underscores the superior performance of ¹³C-labeled standards in achieving the highest levels of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Stable isotope dilution analysis using an ideal internal standard (IS) that is chemically and physically identical to the analyte, differing only in mass, is the gold standard for quantitative mass spectrometry. While both carbon-13 (¹³C) and deuterium (B1214612) (²H)-labeled compounds are utilized, their intrinsic properties lead to notable differences in analytical performance.[1]
Comparative Performance: Chenodeoxycholic Acid-¹³C vs. Alternatives
The primary advantage of using CDCA-¹³C lies in its identical physicochemical properties to the unlabeled endogenous CDCA. This results in near-perfect co-elution during chromatographic separation, a critical factor for accurate quantification, especially in complex matrices where matrix effects can be significant. Deuterated standards, due to the "isotope effect," can exhibit slight retention time shifts, potentially leading to differential ion suppression or enhancement between the analyte and the internal standard, thereby compromising accuracy.[1][2]
Quantitative Performance Data
The following tables summarize the typical performance characteristics of analytical methods utilizing ¹³C-labeled and deuterium-labeled internal standards for the quantification of chenodeoxycholic acid in various biological matrices. The data is compiled from multiple validated LC-MS/MS methods reported in the scientific literature.
Table 1: Performance in Human Plasma/Serum
| Parameter | Chenodeoxycholic Acid-¹³C (Typical Performance) | Deuterated Chenodeoxycholic Acid (e.g., d4-CDCA) (Typical Performance) |
| Linearity (r²) | >0.995 | >0.99 |
| Accuracy (% Bias) | Within ±5% | Within ±15% |
| Precision (% RSD) | <10% | <15% |
| Recovery (%) | 85-110% | 80-115% |
| Matrix Effect (%) | Minimal and compensated | Variable, potential for differential effects |
Data compiled from multiple sources, including[3][4][5].
Table 2: Performance in Human Urine
| Parameter | Chenodeoxycholic Acid-¹³C (Expected Performance) | Deuterated Chenodeoxycholic Acid (e.g., d4-CDCA) (Expected Performance) |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (% Bias) | Within ±10% | Within ±15% |
| Precision (% RSD) | <15% | <20% |
| Recovery (%) | 80-110% | 75-120% |
| Matrix Effect (%) | More effectively compensated | Higher susceptibility to variability |
Performance in urine is generally more variable due to higher matrix complexity. Data is extrapolated based on performance in other matrices and general principles of stable isotope dilution.[6]
Table 3: Performance in Human Feces
| Parameter | Chenodeoxycholic Acid-¹³C (Expected Performance) | Deuterated Chenodeoxycholic Acid (e.g., d4-CDCA) (Expected Performance) |
| Linearity (r²) | >0.99 | >0.98 |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Precision (% RSD) | <15% | <20% |
| Recovery (%) | 70-120% | 65-125% |
| Matrix Effect (%) | Superior compensation for significant matrix effects | Prone to significant and variable matrix effects |
Fecal matrix is highly complex, making accurate quantification challenging. ¹³C-labeled standards offer a distinct advantage in this matrix.[7][8]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized experimental protocols for the quantification of chenodeoxycholic acid in biological matrices using a stable isotope-labeled internal standard.
Sample Preparation
1. Plasma/Serum:
-
To 100 µL of plasma or serum, add 10 µL of the internal standard working solution (containing CDCA-¹³C).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[4][9]
2. Urine:
-
Thaw urine samples at room temperature.
-
Centrifuge at 5,000 rpm for 10 minutes to remove particulate matter.
-
To 100 µL of the supernatant, add 10 µL of the internal standard working solution.
-
Dilute with 100 µL of the initial mobile phase.
-
Vortex and inject directly into the LC-MS/MS system or perform solid-phase extraction (SPE) for further cleanup if necessary.
3. Feces:
-
Lyophilize a known weight of fecal sample to determine the dry weight.
-
To approximately 20 mg of the dried and homogenized fecal sample, add 1 mL of extraction solvent (e.g., methanol or a mixture of methanol and water) containing the internal standard (CDCA-¹³C).
-
Homogenize the sample using a bead beater or sonicator.
-
Centrifuge at 14,000 g for 20 minutes at 4°C.
-
Collect the supernatant. The extraction may be repeated for exhaustive recovery.
-
Combine the supernatants, evaporate to dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis.[7][8]
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, followed by a re-equilibration step.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both chenodeoxycholic acid and chenodeoxycholic acid-¹³C would be monitored. For example, for CDCA, a transition of m/z 391.3 → 391.3 might be used, while for CDCA-¹³C, it would be m/z 392.3 → 392.3, assuming a single ¹³C label on the carboxyl group.
-
Mandatory Visualizations
Bioanalytical workflow for CDCA quantification.
CDCA-activated FXR signaling pathway.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medpace.com [medpace.com]
A Head-to-Head Comparison: Chenodeoxycholic Acid-13C versus Other Stable Isotope Labeled Bile Acids in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in metabolic research and drug discovery, the accurate quantification of bile acids is paramount. Chenodeoxycholic acid (CDCA), a primary bile acid, plays a crucial role in lipid digestion and signaling pathways. This guide provides an objective comparison of Chenodeoxycholic acid-13C (CDCA-13C) with other stable isotope-labeled bile acids, particularly deuterated analogs, supported by experimental principles and data to inform the selection of the most appropriate internal standard for mass spectrometry-based bioanalysis.
Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analysis in complex biological matrices. They are chemically identical to the analyte of interest but have a greater molecular weight due to the incorporation of heavy isotopes, allowing them to be distinguished by a mass spectrometer. The ideal internal standard co-elutes with the analyte, exhibits identical ionization efficiency and extraction recovery, and is isotopically stable. While both carbon-13 (¹³C) and deuterium (B1214612) (²H or D) are common isotopes used for labeling, their intrinsic properties can lead to significant differences in analytical performance.
Performance Face-Off: ¹³C-Labeled vs. Deuterated Internal Standards
The primary advantage of ¹³C-labeled internal standards lies in their near-identical physicochemical properties to their unlabeled counterparts. This results in perfect co-elution during liquid chromatography (LC), a critical factor for accurate quantification. In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the native analyte in reversed-phase chromatography. This "isotope effect" can compromise quantification if the analyte and internal standard experience different matrix effects at their respective retention times.
Furthermore, ¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent. Deuterium labels, particularly those on heteroatoms or at acidic positions, can be prone to exchange, potentially compromising the accuracy of the assay.
| Performance Metric | Chenodeoxycholic Acid-¹³C (CDCA-¹³C) | Deuterated Chenodeoxycholic Acid (d-CDCA) | Advantage |
| Chromatographic Co-elution | Near-perfect co-elution with native CDCA.[1] | Potential for retention time shift relative to native CDCA.[1] | CDCA-¹³C |
| Isotopic Stability | High stability, no risk of back-exchange. | Potential for H/D back-exchange, especially at labile positions. | CDCA-¹³C |
| Matrix Effect Compensation | More effective due to identical elution profile. | Less effective if chromatographic shift occurs. | CDCA-¹³C |
| Accuracy & Precision | Generally higher accuracy and precision.[2] | Can be compromised by isotopic instability and differential matrix effects.[2] | CDCA-¹³C |
| Commercial Availability | Becoming more widely available. | Generally more readily available and often less expensive.[1] | d-CDCA |
| Cost | Typically higher.[1] | Generally lower. | d-CDCA |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of bile acids in human serum using a stable isotope-labeled internal standard. This protocol can be adapted for use with either CDCA-¹³C or other labeled bile acids.
Objective:
To quantify the concentration of chenodeoxycholic acid and other bile acids in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard.
Materials:
-
Human serum samples
-
Chenodeoxycholic acid analytical standard
-
Chenodeoxycholic acid-¹³C (or other stable isotope-labeled bile acid) internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human serum in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing a known concentration of CDCA-¹³C).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to achieve separation of the bile acids of interest.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API-5500) with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for each bile acid and the internal standard.
-
Data Analysis:
-
Quantify the concentration of each bile acid by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).[3]
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow for bile acid quantification.
Bile Acid Signaling Pathways
Chenodeoxycholic acid is a key signaling molecule that activates the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).
FXR Signaling Pathway
Caption: FXR signaling pathway activated by CDCA to regulate bile acid synthesis.
TGR5 Signaling Pathway
Caption: TGR5 signaling pathway activated by CDCA, leading to GLP-1 secretion.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals requiring the highest level of accuracy, precision, and reliability in the quantification of chenodeoxycholic acid and other bile acids, ¹³C-labeled internal standards are the superior choice. Their ability to co-elute perfectly with the analyte and their high isotopic stability minimize the risk of analytical errors, leading to more robust and defensible results, particularly in complex biological matrices. While deuterated standards are a viable and often more cost-effective option, careful validation is required to ensure that potential chromatographic shifts and isotopic instability do not compromise data quality. The choice of internal standard should be guided by the specific requirements of the assay and the desired level of analytical rigor.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medpace.com [medpace.com]
Safety Operating Guide
Safe Disposal of Chenodeoxycholic Acid-13C: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of specialized chemical compounds is paramount. Chenodeoxycholic acid-13C, a stable isotope-labeled form of a bile acid, requires careful waste management to protect laboratory personnel and the environment. This guide provides essential, step-by-step procedures for its proper disposal, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with Chenodeoxycholic acid. The 13C isotope is stable and not radioactive; therefore, the compound should be handled based on its chemical properties. It is known to cause skin and serious eye irritation.[1][2] Always wear appropriate personal protective equipment (PPE) when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3]
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect against accidental splashes.[3][4]
-
Lab Coat: A standard laboratory coat will provide a barrier against contamination of personal clothing.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative information for Chenodeoxycholic acid.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₀O₄ | [1][2] |
| Physical State | Solid, crystalline powder | [1][4] |
| Appearance | White to light yellow | [1][4] |
| Melting Point | 162 - 168 °C / 323.6 - 334.4 °F | [4] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) | [1][2] |
| California Prop 65 | WARNING: May cause reproductive harm. | [4] |
| Incompatible Materials | Strong oxidizing agents | [4] |
Detailed Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Federal and state regulations require that chemical waste be managed from the moment it is generated until its final disposal.[5][6] Never dispose of this chemical down the drain or in the regular trash. [3][5][7]
Experimental Protocol for Proper Waste Management
Objective: To safely collect, store, and dispose of this compound waste in compliance with laboratory safety standards and environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (in good condition, compatible material, with a secure screw-top cap)[8][9]
-
Hazardous waste label
-
Secondary containment bin
Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused pure chemical, contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), and empty stock containers, as hazardous chemical waste.[7][10]
-
Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[4][8] Keep acid and base waste streams separate.[8]
-
-
Container Selection:
-
Select a waste container that is in excellent condition, free of cracks or leaks.[10]
-
The container must be made of a material compatible with the chemical. The original container is often a suitable choice.[9]
-
Ensure the container has a secure, tight-fitting screw cap to prevent leakage or evaporation.[8][9] Containers must remain closed except when adding waste.[6][7][8]
-
-
Waste Container Labeling:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first particle of waste is added.[9]
-
Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[10]
-
List all constituents and their approximate percentages if it is a mixed waste stream.[9]
-
Include the date of waste generation and the name or lab of the principal investigator.
-
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[5][6][8]
-
The SAA must be at or near the point of generation and under the control of the lab personnel.[6]
-
It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to mitigate potential spills.
-
A partially filled, closed, and properly labeled container may remain in the SAA for up to one year, provided the total volume does not exceed 55 gallons of hazardous waste.[6][8]
-
-
Final Disposal:
-
When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department (or equivalent) to schedule a pickup.[5][6]
-
Complete any required hazardous material pickup request forms as per your institution's procedures.[9]
-
Do not remove the hazardous waste from the laboratory yourself. Allow trained EHS personnel to manage the transport and final disposal.[5][7]
-
Visual Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistics for Handling Chenodeoxycholic acid-13C
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Chenodeoxycholic acid-13C.
This document provides immediate, essential guidance for the safe handling of this compound, a stable isotopically labeled compound. While the isotopic label (Carbon-13) does not confer radioactivity, the chemical properties of Chenodeoxycholic acid necessitate careful handling to ensure personnel safety and experimental integrity.[1][] The following procedures outline the necessary personal protective equipment (PPE), operational steps, and disposal plans to minimize risk and maintain a safe laboratory environment.
I. Personal Protective Equipment (PPE) and Hazard Mitigation
When handling this compound, particularly in its powdered form, a thorough risk assessment is the first step in ensuring safety.[3] Engineering and administrative controls, such as the use of fume hoods and establishing clear protocols, are foundational.[3] PPE provides the final barrier of protection.[4]
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield.[4][5][6] | To protect against splashes and airborne particles that can cause serious eye irritation.[5][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron/coverall.[5][6] | Prevents skin contact, which can cause irritation.[8][7] Powder-free gloves are recommended to avoid contamination.[4] |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.[4][9] | Chenodeoxycholic acid powder can cause respiratory irritation.[7] Ensure proper fit-testing and training for respirator use.[4] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Preparation and Weighing:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8][7]
-
Ventilation: Conduct all manipulations of powdered this compound within a certified chemical fume hood or other ventilated enclosure to minimize dust generation and inhalation.[10][11]
-
Weighing: If weighing the powder, do so within the ventilated enclosure. Use appropriate tools to handle the material and avoid creating dust clouds.
Solution Preparation and Use:
-
Dissolving: When preparing solutions, add the powdered this compound to the solvent slowly to prevent splashing.
-
Labeling: Clearly label all containers with the chemical name (including the isotopic label), concentration, and any relevant hazard warnings.
-
Handling Solutions: Even in solution, continue to wear appropriate PPE, including gloves and eye protection, to prevent accidental exposure.
Storage:
-
General Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[8][11]
-
Solutions: For stock solutions, it is often recommended to store them at -20°C in amber vials to protect from light and prevent solvent evaporation.[12] However, always refer to the manufacturer's specific storage recommendations.
III. Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[7] |
| Skin Contact | Immediately remove contaminated clothing.[7] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.[8] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[8][7] Seek immediate medical attention from an ophthalmologist.[10] |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[7][10] |
IV. Disposal Plan
As this compound is a stable isotope-labeled compound, no special precautions for radioactivity are necessary for its disposal.[1][] The waste should be treated as chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a separate, labeled hazardous waste container. Do not discharge to sewer systems.[6]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container to prevent punctures.[13]
Final Disposal:
-
All chemical waste must be disposed of in accordance with local, regional, and national environmental regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[]
Visualized Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. moravek.com [moravek.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. pppmag.com [pppmag.com]
- 5. trimaco.com [trimaco.com]
- 6. echemi.com [echemi.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. fishersci.com [fishersci.com]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. carlroth.com [carlroth.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Specific Instruction for Isotope Research Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
